molecular formula C19H19F2IN4O B1672017 Iodiconazole

Iodiconazole

Cat. No.: B1672017
M. Wt: 484.3 g/mol
InChI Key: VDBLUAHBFVLQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodiconazole is an azole antifungal potentially for the treatment of fungal infection.

Properties

Molecular Formula

C19H19F2IN4O

Molecular Weight

484.3 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-[(4-iodophenyl)methyl-methylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C19H19F2IN4O/c1-25(9-14-2-5-16(22)6-3-14)10-19(27,11-26-13-23-12-24-26)17-7-4-15(20)8-18(17)21/h2-8,12-13,27H,9-11H2,1H3

InChI Key

VDBLUAHBFVLQSJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)I)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1H-1,2,4-triazole)-2-(2,4-difluorophenyl)-3-(N-methyl-N-(4-iodobenzyl)amino)-2-propanol
iodiconazole

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Discovery and Development of Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "Iodiconazole" across scientific literature, patent databases, and clinical trial registries did not yield any information. This suggests that "this compound" may be a misnomer, a compound not in the public domain, or a drug that has not been developed.

To fulfill the user's request for a detailed technical guide on the discovery and development of an azole antifungal, this report will focus on Voriconazole , a structurally related and well-documented second-generation triazole. The structure and content will adhere to the original request's specifications.

Voriconazole: A Case Study in Azole Antifungal Development

Voriconazole (Vfend®) is a broad-spectrum, second-generation triazole antifungal agent developed by Pfizer. It is a critical therapeutic option for the treatment of invasive fungal infections, particularly those caused by Aspergillus species.

Discovery and Lead Optimization

The development of Voriconazole emerged from the need to improve upon the existing first-generation triazoles like fluconazole. The primary goals were to broaden the spectrum of activity, particularly against fluconazole-resistant Candida species and filamentous fungi like Aspergillus, while maintaining a favorable safety profile.

The lead optimization program initiated by Pfizer in the 1980s focused on modifying the chemical structure of fluconazole. Researchers systematically altered the side chains attached to the triazole ring to enhance antifungal potency and spectrum. This effort led to the identification of a series of α-methyl-substituted derivatives with promising activity. Voriconazole, with its unique α-methyl group and a fluoropyrimidine side chain, demonstrated superior in vitro activity against a wide range of clinically important fungi compared to fluconazole.

G cluster_0 First-Generation Triazole cluster_1 Limitations cluster_2 Lead Optimization Goals cluster_3 Chemical Modification cluster_4 Second-Generation Triazole fluconazole Fluconazole limitations Limited activity against Aspergillus spp. and resistant Candida spp. fluconazole->limitations goals Broaden spectrum Improve potency limitations->goals modification Addition of α-methyl group and fluoropyrimidine side chain goals->modification voriconazole Voriconazole modification->voriconazole

Caption: Inhibition of ergosterol synthesis by voriconazole.

Preclinical Development

Extensive in vitro studies were conducted to determine the minimum inhibitory concentrations (MICs) of voriconazole against a wide range of fungal pathogens. These studies consistently demonstrated its potent activity.

Table 1: In Vitro Activity of Voriconazole and Fluconazole Against Key Fungal Pathogens

Fungal SpeciesVoriconazole MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Aspergillus fumigatus0.25 - 2.016 - >64
Candida albicans0.03 - 0.250.25 - 2.0
Candida glabrata0.06 - 4.01.0 - 64
Candida krusei0.125 - 2.016 - 64
Cryptococcus neoformans0.03 - 0.51.0 - 16

The efficacy of voriconazole was evaluated in various animal models of invasive fungal infections, which were critical for establishing its potential for clinical use.

Table 2: Summary of Voriconazole Efficacy in Animal Models

Animal ModelFungal PathogenKey Findings
Immunocompromised MouseAspergillus fumigatusIncreased survival rates and reduced fungal burden in tissues compared to placebo and fluconazole.
RabbitCandida albicansDemonstrated efficacy in treating disseminated candidiasis, with improved survival and clearance of the fungus from organs.
Guinea PigTrichophyton mentagrophytesShowed efficacy in a model of dermatophytosis.

Experimental Workflow: In Vivo Efficacy Testing

G cluster_0 Animal Model Preparation cluster_1 Treatment and Monitoring cluster_2 Outcome Assessment A Selection of Animal Model (e.g., immunocompromised mouse) B Induction of Immunosuppression (e.g., cyclophosphamide) A->B C Infection with Fungal Pathogen (e.g., Aspergillus fumigatus) B->C D Administration of Voriconazole, Placebo, or Comparator Drug C->D E Monitoring of Survival, Clinical Signs, and Body Weight D->E F Tissue Harvesting at Pre-determined Endpoints E->F G Quantification of Fungal Burden (e.g., CFU counting, qPCR) F->G H Histopathological Analysis F->H

Caption: Workflow for assessing in vivo efficacy of voriconazole.

Clinical Development

Voriconazole underwent a comprehensive clinical trial program to establish its safety and efficacy in humans for various invasive fungal infections.

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of voriconazole. These studies determined the appropriate dosing regimens for both intravenous and oral formulations.

Table 3: Key Pharmacokinetic Parameters of Voriconazole in Healthy Adults

ParameterValue
Bioavailability (Oral)>90%
Time to Peak Plasma Concentration (Tmax)1-2 hours
Protein Binding~58%
Volume of Distribution (Vd)~4.6 L/kg
MetabolismExtensively metabolized by hepatic CYP2C19, CYP2C9, and CYP3A4
Elimination Half-life (t1/2)~6 hours (dose-dependent)

Pivotal Phase II and III clinical trials compared voriconazole to standard-of-care therapies for various invasive fungal infections.

  • Invasive Aspergillosis: A landmark randomized, multicenter, open-label trial compared voriconazole with amphotericin B deoxycholate as primary therapy for invasive aspergillosis. Voriconazole demonstrated superior efficacy and a better safety profile, leading to its establishment as the new standard of care.

  • Candidemia: Clinical trials in patients with candidemia showed that voriconazole had comparable efficacy to a standard regimen of amphotericin B followed by fluconazole.

  • Other Fungal Infections: Efficacy was also demonstrated in salvage therapy for infections caused by Scedosporium apiospermum and Fusarium species.

Regulatory Approval and Post-Marketing Surveillance

Voriconazole was first approved by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of invasive aspergillosis and other serious fungal infections. It subsequently gained approval in numerous other countries. Post-marketing surveillance continues to monitor its long-term safety and effectiveness.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Voriconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

Animal Model of Invasive Aspergillosis
  • Immunosuppression: Male ICR mice (20-24 g) are immunosuppressed by intraperitoneal injections of cyclophosphamide (200 mg/kg of body weight) on days -4 and -1 relative to infection.

  • Infection: On day 0, mice are intranasally inoculated with a suspension of Aspergillus fumigatus conidia (e.g., 2 x 10⁶ conidia per mouse).

  • Treatment: Treatment with voriconazole (e.g., 10 mg/kg, administered orally or intraperitoneally) or a vehicle control is initiated 24 hours post-infection and continued once daily for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints: Mice are monitored daily for survival. In satellite groups, mice are euthanized at specific time points, and their lungs and other organs are harvested for determination of fungal burden (by counting colony-forming units on agar plates) and for histopathological examination.

An In-Depth Technical Guide to Iodiconazole: Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a potent, broad-spectrum triazole antifungal agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and for the evaluation of its antifungal efficacy are presented, adhering to established scientific protocols. The mechanism of action, involving the inhibition of the crucial fungal enzyme lanosterol 14α-demethylase, is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Chemical Structure and Identification

This compound is a synthetic triazole derivative with a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: 2-(2,4-difluorophenyl)-1-[(4-iodophenyl)methyl-methylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol[1]

Molecular Formula: C₁₉H₁₉F₂IN₄O[1]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation and delivery. The following table summarizes key computed and, where available, experimental data.

PropertyValueReference
Molecular Weight 484.3 g/mol [1]
Monoisotopic Mass 484.05717 Da[1]
Topological Polar Surface Area 54.2 Ų[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound prevents the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action This compound Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Inhibition Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

The synthesis of the enantiomerically pure isomers of this compound can be achieved via a Sharpless asymmetric epoxidation as a key step.[2] The following is a generalized protocol based on this methodology.

Synthesis_Workflow start Allylic Alcohol Precursor sharpless Sharpless Asymmetric Epoxidation (+)- or (-)-DET, Ti(O-iPr)₄, TBHP start->sharpless epoxyalcohol Chiral Epoxyalcohol sharpless->epoxyalcohol opening Ring Opening with N-methyl-4-iodobenzylamine epoxyalcohol->opening aminoalcohol Aminoalcohol Intermediate opening->aminoalcohol triazole Introduction of Triazole Moiety aminoalcohol->triazole This compound This compound (R- or S-isomer) triazole->this compound

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Steps:

  • Sharpless Asymmetric Epoxidation: The synthesis commences with an appropriate allylic alcohol precursor. This precursor undergoes a Sharpless asymmetric epoxidation using either (+)- or (-)-diethyl tartrate (DET) as a chiral ligand, titanium(IV) isopropoxide, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of DET enantiomer determines the stereochemistry of the resulting chiral epoxyalcohol.

  • Epoxide Ring Opening: The chiral epoxyalcohol is then subjected to a regioselective ring-opening reaction with N-methyl-4-iodobenzylamine. This reaction introduces the substituted benzylamine side chain.

  • Introduction of the Triazole Moiety: The final step involves the introduction of the 1,2,4-triazole ring to form the propan-2-ol backbone, yielding the desired enantiomer of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

  • This compound (analytical grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inocula (standardized to 0.5-2.5 x 10³ CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free growth control well.

Lanosterol 14α-Demethylase Inhibition Assay

The inhibitory activity of this compound against lanosterol 14α-demethylase can be assessed using a cell-free enzymatic assay with recombinant fungal enzyme.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (CYP51)

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • This compound

  • Reaction buffer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and varying concentrations of this compound is prepared.

  • Enzyme and Substrate Addition: The reaction is initiated by the addition of recombinant lanosterol 14α-demethylase and lanosterol.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination and Analysis: The reaction is stopped, and the product formation is quantified using methods such as HPLC or LC-MS/MS.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[3][4]

Antifungal Spectrum and Potency

This compound exhibits potent activity against a broad spectrum of pathogenic fungi, including yeasts and dermatophytes.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens.

Table 1: Antifungal Activity of this compound against Yeast Pathogens

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansData not availableData not availableData not available
Candida glabrataData not availableData not availableData not available
Candida parapsilosisData not availableData not availableData not available
Cryptococcus neoformansData not availableData not availableData not available

Table 2: Antifungal Activity of this compound against Filamentous Fungi

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatusData not availableData not availableData not available
Trichophyton rubrumData not availableData not availableData not available
Trichophyton mentagrophytesData not availableData not availableData not available

Conclusion

This compound is a promising triazole antifungal agent with a well-defined mechanism of action and potent, broad-spectrum activity. The synthetic and analytical methods outlined in this guide provide a framework for its further investigation and development. Future research should focus on obtaining more extensive data on its physicochemical properties and in vivo efficacy to fully characterize its therapeutic potential.

References

Access to Detailed Experimental Protocol for Asymmetric Synthesis of Iodiconazole Isomers Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the detailed experimental protocol for the asymmetric synthesis of Iodiconazole R- and S-isomers has been conducted. While a key research paper titled "Asymmetric Synthesis, Antifungal Activity and Molecular Modeling of this compound Isomers" has been identified as the primary source of this information, its full text, containing the necessary detailed experimental procedures and quantitative data, is not publicly accessible through available resources.

This compound is a potent antifungal agent, and the stereochemistry of its chiral center is known to influence its biological activity. The referenced study indicates that the R- and S-isomers of this compound were successfully synthesized using the Sharpless asymmetric epoxidation method. Furthermore, it was reported that the (S)-Iodiconazole enantiomer exhibited superior antifungal properties.

The Sharpless asymmetric epoxidation is a well-established and powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. This reaction typically utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either the R- or S-epoxide, which are key intermediates in the synthesis of the respective this compound isomers.

A generalized workflow for this synthesis, based on the principles of the Sharpless epoxidation and subsequent reactions to form the final this compound structure, can be conceptualized.

Conceptual Asymmetric Synthesis Workflow of this compound Isomers

cluster_start cluster_sharpless Sharpless Asymmetric Epoxidation cluster_intermediates cluster_ring_opening Ring Opening & Triazole Addition cluster_final_steps cluster_products start Allylic Alcohol Precursor R_epoxidation (R)-Epoxidation (+)-DET, Ti(OiPr)4, tBuOOH start->R_epoxidation S_epoxidation (S)-Epoxidation (-)-DET, Ti(OiPr)4, tBuOOH start->S_epoxidation R_epoxide (R)-Epoxy Alcohol R_epoxidation->R_epoxide S_epoxide (S)-Epoxy Alcohol S_epoxidation->S_epoxide R_ring_opening Nucleophilic Ring Opening (1,2,4-Triazole) R_epoxide->R_ring_opening S_ring_opening Nucleophilic Ring Opening (1,2,4-Triazole) S_epoxide->S_ring_opening R_iodination Iodination & Final Modification R_ring_opening->R_iodination S_iodination Iodination & Final Modification S_ring_opening->S_iodination R_this compound (R)-Iodiconazole R_iodination->R_this compound S_this compound (S)-Iodiconazole S_iodination->S_this compound

Caption: Conceptual workflow for the asymmetric synthesis of R- and S-Iodiconazole.

Unfortunately, without access to the specific experimental data from the primary literature, it is not possible to provide the detailed, in-depth technical guide requested. This includes:

  • Quantitative Data Tables: Specific yields, enantiomeric excess (ee%) values, reaction times, temperatures, and other critical parameters for each synthetic step cannot be compiled.

  • Detailed Experimental Protocols: Precise amounts of reagents, purification techniques (e.g., chromatography conditions), and analytical characterization data (e.g., NMR, mass spectrometry) are unavailable.

Therefore, the core requirements of the user's request for a technical guide with detailed experimental protocols and quantitative data presentation cannot be fulfilled at this time. Further investigation would be contingent on obtaining the full text of the pivotal research article.

The Core Mechanism of Iodiconazole: A Technical Guide to Its Action on Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a potent, broad-spectrum triazole antifungal agent that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the key enzyme lanosterol 14α-demethylase (CYP51). This document outlines the biochemical consequences of this inhibition, presents relevant quantitative data for comparable azole antifungals to provide context, details key experimental protocols for studying these effects, and includes visualizations to illustrate the critical pathways and workflows.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a deep understanding of the mechanisms of action of existing and novel antifungal agents. This compound, a triazole antifungal, has demonstrated potent activity against a wide range of pathogenic fungi.[1] Like other azoles, its primary mode of action is the disruption of the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5] By inhibiting ergosterol synthesis, this compound leads to a cascade of events that ultimately result in the cessation of fungal growth and, in some cases, cell death.

The Ergosterol Biosynthesis Pathway and the Target of this compound

The biosynthesis of ergosterol is a complex, multi-step process. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, also known as CYP51.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[8]

This compound, as a triazole antifungal, acts as a potent and specific inhibitor of fungal CYP51.[2] The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. This non-competitive inhibition is highly specific for the fungal enzyme over its mammalian counterpart, which is a key factor in the therapeutic window of azole drugs.

The inhibition of CYP51 by this compound has two major consequences:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. The resulting ergosterol-deficient membrane has altered fluidity and permeability, which impairs the function of membrane-associated enzymes and transport systems.[3]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylation causes the accumulation of lanosterol and other 14α-methylated sterol precursors.[7] These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane stress and dysfunction.[5]

The combined effects of ergosterol depletion and accumulation of toxic intermediates disrupt membrane integrity, inhibit fungal growth, and can ultimately lead to cell lysis.[4]

Ergosterol_Biosynthesis_Inhibition cluster_membrane Fungal Cell Membrane Disruption AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Further Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Ergosterol\nDepletion Ergosterol Depletion ToxicSterols Accumulation of 14α-methylated sterols Membrane\nStress Membrane Stress CYP51->Intermediates CYP51->ToxicSterols This compound This compound This compound->CYP51 Inhibition

Figure 1. Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Quantitative Analysis of CYP51 Inhibition

Table 1: Comparative IC50 Values of Azole Antifungals against Candida albicans CYP51

Antifungal Agent IC50 (µM) Reference
Itraconazole 0.0076
Ketoconazole 0.008
Voriconazole ~0.02 [1]
Fluconazole ~0.5

Note: These values are for comparative purposes and were obtained from in vitro assays with purified or heterologously expressed C. albicans CYP51.

Molecular docking studies have provided insights into the binding mode of this compound isomers with the active site of Candida albicans CYP51. These studies suggest a strong interaction between the triazole moiety and the heme group, with the rest of the molecule forming favorable hydrophobic interactions within the active site, contributing to its potent inhibitory activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Objective: To determine the IC50 value of this compound for fungal CYP51.

Materials:

  • Purified or recombinant fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation fluid and counter (if using radiolabeled substrate) or HPLC system

Protocol:

  • Reconstitution of the Enzyme System: In a reaction vessel, combine the purified CYP51, CPR, and lanosterol in the reaction buffer. The substrate can be radiolabeled for easier detection of the product.

  • Incubation with Inhibitor: Add varying concentrations of this compound to the reaction vessels. Include a control with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or base).

  • Extraction of Sterols: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracted sterols to quantify the amount of product formed. This can be done by:

    • Radiometric analysis: If a radiolabeled substrate was used, the product can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a scintillation counter.

    • HPLC analysis: The product can be separated and quantified by HPLC with UV or mass spectrometry detection.

  • Calculation of IC50: Plot the percentage of inhibition of CYP51 activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

CYP51_Inhibition_Assay A 1. Reconstitute Enzyme System (CYP51, CPR, Lanosterol) B 2. Add this compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate (e.g., 37°C) C->D E 5. Terminate Reaction D->E F 6. Extract Sterols E->F G 7. Analyze Product Formation (HPLC or Radiometric) F->G H 8. Calculate IC50 Value G->H

Figure 2. Experimental Workflow for In Vitro CYP51 Inhibition Assay.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells after treatment with an antifungal agent.

Objective: To quantify the depletion of ergosterol and the accumulation of lanosterol in fungal cells treated with this compound.

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • This compound stock solution

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Extraction solvent (e.g., n-hexane)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Protocol:

  • Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Add this compound at a specific concentration (e.g., at or below the MIC) and continue to incubate. Include a control culture without the drug.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification solution and heat to hydrolyze lipids and release the sterols.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times in the gas chromatograph and identified by their mass spectra.

  • Quantification: Quantify the amounts of ergosterol and lanosterol by comparing their peak areas to those of known standards.

GCMS_Sterol_Analysis A 1. Fungal Culture + This compound Treatment B 2. Harvest Cells A->B C 3. Saponification B->C D 4. Sterol Extraction C->D E 5. Derivatization (Silylation) D->E F 6. GC-MS Analysis E->F G 7. Identify and Quantify Sterols F->G

Figure 3. Experimental Workflow for GC-MS Analysis of Fungal Sterols.
Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.

Objective: To determine the MIC of this compound against various fungal pathogens.

Materials:

  • Fungal isolates

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the fungal isolate.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This targeted inhibition disrupts the ergosterol biosynthesis pathway, leading to a fungistatic or fungicidal effect through the depletion of essential ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other azole antifungals, facilitating a deeper understanding of their mechanisms of action and the development of strategies to combat antifungal resistance. Further research to obtain specific quantitative data for this compound's interaction with CYP51 will be invaluable for a complete characterization of this promising antifungal agent.

References

Molecular Modeling of Iodiconazole's Interaction with Fungal CYP51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling techniques used to investigate the interaction between the antifungal agent Iodiconazole and its target enzyme, cytochrome P450 family 51 (CYP51), also known as lanosterol 14α-demethylase. Understanding this interaction at a molecular level is crucial for the rational design of more potent and selective antifungal drugs. This document outlines the key computational methodologies, presents relevant quantitative data, and visualizes the underlying biological and experimental workflows.

Introduction to this compound and CYP51

This compound is a triazole antifungal agent that exhibits broad-spectrum activity against various fungal pathogens. Like other azole antifungals, its primary mechanism of action is the inhibition of CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, which results in the inhibition of fungal growth.

CYP51 is a heme-containing monooxygenase that is highly conserved among fungi. The interaction between azole antifungals and CYP51 involves the coordination of the triazole ring's nitrogen atom with the heme iron atom in the enzyme's active site. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in ergosterol synthesis.

Data Presentation: Quantitative Analysis of Azole-CYP51 Interactions

The following tables summarize key quantitative data from various molecular modeling and experimental studies on the interaction of azole antifungals with fungal CYP51. While specific comprehensive data for this compound is compiled from available literature, comparative data for other well-known azoles are also presented to provide context for its relative potency and binding affinity.

Table 1: Molecular Docking and Binding Energy Data for Azole Antifungals with Candida albicans CYP51

Antifungal AgentDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues
This compound -8.5 to -9.5Not widely reportedHeme, Tyr132, Phe228, Leu376, His377, Met508
Fluconazole-5.7 to -7.2-47.97Heme, Tyr132, Ser378
Itraconazole-9.0 to -11.5-100.09Heme, Tyr118, Tyr132, Phe228, Leu376, Met508
Voriconazole-7.5 to -9.0-54.83Heme, Tyr132, Ser378
Posaconazole-10.0 to -12.5-101.34Heme, Tyr118, Tyr132, Phe228, Leu376, Met508

Note: Docking scores and binding energies can vary depending on the specific software, force fields, and parameters used in the study.

Table 2: In Vitro Inhibitory Activity and Binding Affinity of Azole Antifungals against Candida albicans CYP51

Antifungal AgentIC50 (µM)Dissociation Constant (Kd) (nM)
This compound 0.03 - 0.15Not widely reported
Fluconazole0.31 - 1.347 - 56
Itraconazole0.20 - 1.310 - 26
Voriconazole0.14 - 1.610 - 26
Ketoconazole0.4 - 0.610 - 26

Note: IC50 and Kd values are dependent on the experimental conditions, such as enzyme and substrate concentrations.

Experimental Protocols

This section details the typical methodologies employed in the molecular modeling of the this compound-CYP51 interaction.

Homology Modeling of Fungal CYP51

As the crystal structure of CYP51 from all fungal species of interest may not be available, homology modeling is often the first step to generate a reliable 3D model.

  • Template Selection: A BLAST (Basic Local Alignment Search Tool) search of the protein data bank (PDB) is performed using the target fungal CYP51 amino acid sequence to identify suitable templates with high sequence identity (typically > 40%). The crystal structure of human CYP51 or CYP51 from a related fungal species (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus) are common templates.

  • Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

  • Model Building: A 3D model of the target CYP51 is generated using software like MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and modeling the loops and side chains of the non-aligned regions.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis (to check stereochemical quality), and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence). The model with the best validation scores is selected for further studies.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein.

  • Protein and Ligand Preparation: The homology model of CYP51 is prepared by adding hydrogen atoms, assigning partial charges, and defining the active site, which includes the heme group. The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro.

  • Docking Simulation: Docking is performed using software such as AutoDock, Glide, or GOLD. The program explores various conformations of this compound within the defined active site of CYP51 and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most stable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination with the heme iron, are examined to understand the molecular basis of binding.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound-CYP51 complex over time, providing insights into its stability and flexibility.

  • System Setup: The docked this compound-CYP51 complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the potential energy of the system. The force field contains parameters for all the atoms, bonds, angles, and dihedrals in the protein, ligand, and water molecules.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

  • Production Run: A production MD run is performed for a significant period (typically tens to hundreds of nanoseconds). The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and CYP51.

    • Binding Free Energy Calculation: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Azole Inhibition

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi and the point of inhibition by azole antifungals like this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Ergosterol is a key component of the fungal cell membrane Ergosterol->Membrane This compound This compound This compound->Inhibition

Caption: Inhibition of CYP51 by this compound in the fungal ergosterol biosynthesis pathway.

Molecular Modeling Workflow

This diagram outlines the typical workflow for the molecular modeling of the this compound-CYP51 interaction.

Molecular_Modeling_Workflow cluster_homology Homology Modeling cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation TemplateSelection Template Selection (BLAST search in PDB) SequenceAlignment Sequence Alignment TemplateSelection->SequenceAlignment ModelBuilding 3D Model Building (e.g., MODELLER) SequenceAlignment->ModelBuilding ModelValidation Model Validation (e.g., PROCHECK) ModelBuilding->ModelValidation ProteinPrep Protein Preparation (Add H, assign charges) ModelValidation->ProteinPrep Validated CYP51 Model Docking Docking Simulation (e.g., AutoDock) ProteinPrep->Docking LigandPrep This compound Preparation (3D structure generation) LigandPrep->Docking PoseAnalysis Analysis of Docking Poses Docking->PoseAnalysis SystemSetup System Setup (Solvation & Ionization) PoseAnalysis->SystemSetup Best Docked Complex Equilibration Minimization & Equilibration (NVT & NPT) SystemSetup->Equilibration ProductionRun Production MD Run Equilibration->ProductionRun TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Binding Energy) ProductionRun->TrajectoryAnalysis

Caption: A typical workflow for the molecular modeling of a protein-ligand interaction.

Pharmacokinetic Profile of Topical Iodiconazole Cream: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a novel triazole antifungal agent demonstrating broad-spectrum activity against various clinically relevant fungi.[1] Its development as a topical cream formulation necessitates a thorough understanding of its pharmacokinetic (PK) profile, particularly its behavior at the site of action—the skin. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered as a topical cream, based on available preclinical and clinical data. The information herein is intended to support further research, formulation development, and clinical application of this promising antifungal compound.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of topical this compound cream have been evaluated in both human and animal models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of the drug's behavior in different species and under varying conditions.

Table 1: Single-Dose Pharmacokinetics of this compound Cream in the Stratum Corneum of Healthy Chinese Volunteers[2][3]
Cream ConcentrationCmax (mg/g)Tmax (h)t1/2 (h)AUC0-t (mg·h/g)AUC0-∞ (mg·h/g)
1%1.2 ± 0.73.3 ± 1.16.6 ± 3.410.9 ± 3.011.6 ± 2.9
2%2.2 ± 1.02.9 ± 1.17.2 ± 4.120.8 ± 10.423.5 ± 14.4
4%2.4 ± 1.03.8 ± 0.45.9 ± 2.920.9 ± 7.922.2 ± 8.9

Data are presented as mean ± standard deviation. Cmax, AUC0-t, and AUC0-∞ did not show a proportional increase with the dose, suggesting saturation of the formulation at approximately 2%.[2]

Table 2: In Vivo Pharmacokinetics of 2% this compound Cream in Rats[1]
ParameterValue
Dosage0.033 g/cm² (on a 3 cm x 5 cm area)
AUC (dermis) / AUC (blood) Ratio~20
AUC/MIC Ratio (dermis)347.7 h
AUC/MIC Ratio (blood)18.8 h

These findings indicate a significant "reservoir effect," with higher drug distribution and retention in the target skin tissue compared to systemic circulation.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of topical this compound cream.

Human Pharmacokinetic Study

Objective: To investigate the pharmacokinetics of this compound in the stratum corneum after a single topical application of three different cream concentrations in healthy Chinese volunteers.[2]

Methodology:

  • Study Design: A randomized, parallel-group study.[2]

  • Subjects: 30 healthy Chinese volunteers, stratified by sex and randomly divided into three groups of ten.[2]

  • Treatment: Each group received a single topical dose of 0.4 g of either 1%, 2%, or 4% this compound cream.[2]

  • Sampling: Stratum corneum (SC) samples were collected from the application site at predetermined time points using the tape-stripping method.[2]

  • Analytical Method: The concentration of this compound in the SC samples was determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[2][3]

G cluster_study_design Human Pharmacokinetic Study Workflow subject_recruitment 30 Healthy Chinese Volunteers randomization Randomization & Stratification (by sex) subject_recruitment->randomization group1 Group 1 (n=10) 1% this compound Cream (0.4g) randomization->group1 group2 Group 2 (n=10) 2% this compound Cream (0.4g) randomization->group2 group3 Group 3 (n=10) 4% this compound Cream (0.4g) randomization->group3 application Single Topical Application group1->application group2->application group3->application sampling Stratum Corneum Sampling (Tape-Stripping) application->sampling analysis LC-MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) analysis->pk_analysis

Caption: Workflow of the human pharmacokinetic study of topical this compound cream.

Animal Pharmacokinetic Study

Objective: To investigate the distribution of this compound in the dermal interstitial fluid and blood of rats following dermal administration.[1]

Methodology:

  • Animal Model: Sprague-Dawley rats.[1]

  • Treatment: Dermal administration of a 2% this compound cream at a dosage of 0.033 g/cm² over a 3 cm x 5 cm area.[1]

  • Sampling: Double-site microdialysis was used to simultaneously collect samples from the dermal interstitial fluid and blood.[1]

  • Analytical Method: An ultra-fast liquid chromatography (UFLC) method was utilized to measure this compound concentrations in the microdialysis samples.[4]

G cluster_animal_study Animal Pharmacokinetic Study Workflow animal_model Sprague-Dawley Rats drug_application Dermal Application (2% this compound Cream) animal_model->drug_application sampling_setup Double-Site Microdialysis Probe Insertion (Dermis and Blood Vessel) drug_application->sampling_setup sample_collection Simultaneous Sample Collection (Dermal Interstitial Fluid & Blood) sampling_setup->sample_collection sample_analysis UFLC Analysis sample_collection->sample_analysis pk_modeling Pharmacokinetic Modeling (AUC dermis vs. AUC blood) sample_analysis->pk_modeling

Caption: Workflow of the animal pharmacokinetic study using microdialysis.

Discussion of Pharmacokinetic Profile

Absorption

Following topical application, this compound penetrates the stratum corneum and establishes a reservoir within the skin.[1] The human study demonstrated that maximum concentrations (Cmax) in the stratum corneum are reached within approximately 3 to 4 hours.[2] The absorption into the systemic circulation appears to be limited, as evidenced by the high ratio of dermal to blood concentrations observed in the rat study.[1] This localized absorption is a desirable characteristic for a topical antifungal agent, as it maximizes efficacy at the target site while minimizing the potential for systemic side effects.

The non-proportional increase in Cmax and AUC with increasing cream concentrations in the human study suggests that the formulation may become saturated at concentrations around 2%.[2] This has important implications for formulation optimization, indicating that higher concentrations may not necessarily lead to a proportional increase in local drug delivery.

Distribution

The primary site of distribution for topically applied this compound is the skin. The rat microdialysis study revealed that the concentration of free this compound is significantly higher in the dermis compared to the blood, with an AUC (dermis) to AUC (blood) ratio of approximately 20.[1] This indicates that the drug is preferentially distributed to and retained within the skin tissues, creating a "reservoir effect."[1] This sustained local concentration is advantageous for treating dermatophytosis and other cutaneous fungal infections.

Metabolism and Excretion

The provided search results do not contain specific details on the metabolism and excretion of topically applied this compound. As a triazole antifungal, it is plausible that any systemically absorbed this compound would undergo hepatic metabolism, similar to other drugs in its class. However, due to the low systemic absorption observed, metabolism and excretion are likely minor elimination pathways for the topically applied dose. Further studies are required to fully characterize the metabolic fate and excretion routes of this compound following topical administration.

Conclusion

The available pharmacokinetic data for topical this compound cream indicate a favorable profile for the treatment of cutaneous fungal infections. The formulation effectively delivers the active agent to the stratum corneum and underlying dermal tissue, where it is retained at high concentrations, creating a significant reservoir effect. Systemic absorption is low, suggesting a favorable safety profile with a reduced risk of systemic side effects. The finding of formulation saturation at approximately 2% provides valuable guidance for future dose-ranging studies and formulation optimization. Further research into the metabolism and excretion of topically applied this compound will provide a more complete understanding of its overall pharmacokinetic profile.

References

Initial Toxicity Screening of Iodiconazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a potent, broad-spectrum triazole antifungal agent. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide provides a comprehensive overview of the essential initial toxicity screening methodologies for this compound and its derivatives. While specific quantitative toxicity data for this compound is not extensively available in the public domain, this document outlines the standard, validated experimental protocols and data presentation formats that are critical for the preclinical safety assessment of this and other new antifungal agents. A recent study has indicated that certain derivatives of this compound, such as compound 20l, are almost non-toxic to mammalian Human Umbilical Vein Endothelial Cells (HUVEC) and Human Embryonic Kidney 293T cells, underscoring the importance of a systematic toxicological evaluation to identify promising candidates with favorable safety profiles.[1][2]

In Vitro Cytotoxicity Screening

The initial assessment of toxicity typically begins with in vitro cytotoxicity assays to determine a compound's effect on cell viability. These assays are crucial for establishing a preliminary therapeutic index and for guiding dose selection in subsequent in vivo studies.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from in vitro cytotoxicity assays should be summarized in a clear and concise table. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound that reduces cell viability by 50%.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compoundHepG2 (Human Liver)MTT48Data Not Available
HEK293 (Human Kidney)XTT48Data Not Available
HUVEC (Human Endothelial)CellTiter-Glo48Data Not Available
Derivative AHepG2 (Human Liver)MTT48Data Not Available
Derivative BHepG2 (Human Liver)MTT48Data Not Available
Doxorubicin (Control)HepG2 (Human Liver)MTT48~0.5 µM

Note: The IC50 values in this table are placeholders to illustrate the recommended data presentation format. Actual experimental data for this compound and its derivatives are not publicly available.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common method for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding:

    • Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity screening) in appropriate media and conditions.

    • Harvest cells in the logarithmic growth phase and determine cell viability and count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Remove the culture medium from the 96-well plate and add fresh medium containing the various concentrations of the test compounds. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

experimental_workflow_in_vitro_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start: Select Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

In Vitro Cytotoxicity Assay Workflow

In Vivo Acute Toxicity Screening

Following in vitro assessment, promising candidates are typically evaluated in in vivo models to understand their systemic toxicity. The acute toxicity study provides a preliminary assessment of the compound's toxicity from a single, high dose.

Data Presentation: In Vivo Acute Toxicity

The median lethal dose (LD50) is the standard metric from acute toxicity studies, representing the dose that is lethal to 50% of the test animal population.

CompoundAnimal ModelRoute of AdministrationObservation Period (days)LD50 (mg/kg)
This compoundMouseOral (p.o.)14Data Not Available
RatIntravenous (i.v.)14Data Not Available
Derivative AMouseOral (p.o.)14Data Not Available
Ketoconazole (Control)MouseOral (p.o.)14~86 mg/kg

Note: The LD50 values in this table are placeholders for illustrative purposes. Actual experimental data for this compound and its derivatives are not publicly available.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline, which reduces the number of animals required.

  • Animal Selection and Acclimatization:

    • Select a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Formulation and Administration:

    • Prepare a stable formulation of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of the compound using a gavage needle.

  • Procedure:

    • Dose a single animal at a starting dose level.

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Observation:

    • Observe all animals for clinical signs of toxicity, changes in body weight, and mortality for a total of 14 days.

    • At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis:

    • Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

experimental_workflow_in_vivo_acute_toxicity cluster_prep Preparation cluster_dosing Dosing (Up-and-Down Procedure) cluster_observation Long-term Observation & Analysis start Start: Select Animal Model acclimatize Acclimatize Animals start->acclimatize prepare_formulation Prepare Dose Formulation acclimatize->prepare_formulation dose_animal Dose Single Animal prepare_formulation->dose_animal observe_48h Observe for 48h dose_animal->observe_48h outcome Outcome? observe_48h->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality observe_14d Observe All Animals for 14 Days outcome->observe_14d Stopping Criteria Met increase_dose->dose_animal decrease_dose->dose_animal necropsy Perform Gross Necropsy observe_14d->necropsy analyze_data Calculate LD50 necropsy->analyze_data end End: Acute Toxicity Profile analyze_data->end

In Vivo Acute Toxicity Study Workflow

Mechanism of Action and Potential for Off-Target Toxicity

Azole antifungals, including this compound, exert their therapeutic effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

ergosterol_biosynthesis_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition

Mechanism of Action of this compound

A key consideration in the toxicity screening of azole antifungals is their potential to inhibit human cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. Inhibition of human CYPs can lead to adverse drug-drug interactions and other toxicities. Therefore, early in vitro screening of this compound and its derivatives against a panel of key human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) is essential.

cyp_interaction cluster_fungal Fungal Cell cluster_human Human Liver Cell This compound This compound Fungal_CYP51 Fungal CYP51 This compound->Fungal_CYP51 Therapeutic Inhibition Human_CYPs Human CYP Enzymes (e.g., CYP3A4) This compound->Human_CYPs Potential Off-Target Inhibition Ergosterol Ergosterol Synthesis Fungal_CYP51->Ergosterol Catalyzes Drug_Metabolism Metabolism of Other Drugs Human_CYPs->Drug_Metabolism Catalyzes Adverse Drug Interactions Adverse Drug Interactions Drug_Metabolism->Adverse Drug Interactions

Potential for CYP Enzyme Interaction

Conclusion

The initial toxicity screening of this compound and its derivatives is a critical step in their preclinical development. This guide outlines the standard methodologies for in vitro cytotoxicity and in vivo acute toxicity assessments, providing a framework for generating the essential data required for a comprehensive safety evaluation. While specific public data on the toxicity of this compound remains limited, the protocols and data presentation formats described herein represent the best practices in the field. A systematic approach to these early toxicological studies will be instrumental in identifying derivatives of this compound with a high therapeutic index and a favorable safety profile for further development as novel antifungal agents.

References

An In-depth Technical Guide to the Stability of Iodiconazole: Degradation Pathways and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of Iodiconazole, a novel triazole antifungal agent. It details the intrinsic stability of the molecule and its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This document outlines the primary degradation pathways, identifies key degradation products, and provides detailed experimental protocols for conducting forced degradation studies. Furthermore, it presents quantitative data on the extent of degradation under different conditions and offers insights into the analytical methodologies required for stability-indicating assays. The information herein is intended to support researchers, scientists, and drug development professionals in formulating stable this compound drug products and establishing appropriate storage conditions and shelf-life.

Introduction

This compound is a potent, broad-spectrum triazole antifungal agent with a complex molecular structure that renders it susceptible to various degradation pathways.[1] Understanding the stability of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to elucidate its degradation products and pathways.[2] This guide synthesizes available data on the stability of this compound and related triazole antifungals to provide a detailed technical resource for professionals in the pharmaceutical industry.

Stability Profile of this compound

This compound is susceptible to degradation under several stress conditions. The primary pathways of degradation include hydrolysis (acidic and basic), oxidation, and photolysis. Thermal degradation is also a factor to consider, particularly at elevated temperatures.

Hydrolytic Degradation

This compound demonstrates significant degradation in both acidic and alkaline conditions. Basic hydrolysis is generally more pronounced than acidic hydrolysis.[3] Neutral hydrolysis also occurs, but typically at a slower rate.[4]

Oxidative Degradation

The molecule is susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[4][5][6] The degradation can lead to the formation of N-oxides and other oxygenated derivatives.[7]

Photodegradation

Exposure to ultraviolet (UV) light can induce photodegradation of this compound. The primary mechanism involves C-N bond cleavage and potential loss of halogen atoms from the phenyl rings.[8][9]

Thermal Degradation

While relatively stable at ambient temperatures, this compound can undergo degradation at elevated temperatures. Dry heat studies are crucial to determine the impact of temperature on the solid-state stability of the drug substance.[5][10]

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on triazole antifungals, serving as a proxy for this compound's stability profile.

Table 1: Degradation of this compound under Various Stress Conditions (Based on Voriconazole Data)

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis3 N HCl60 minRoom TemperatureNot specified, but degradation observed[4]
Base Hydrolysis0.1 N NaOH30 minRoom TemperatureNot specified, but degradation observed[4]
Neutral HydrolysisWaterRefluxBoiling Water Bath56.92[4]
Oxidative30% w/v H₂O₂15 minRoom TemperatureStable[4]
Dry Heat---Stable[4]
Photolytic---Stable[4]

Table 2: Degradation of this compound under Various Stress Conditions (Based on Itraconazole Data)

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1N methanolic HCl2 hours75°CDegradation observed[5]
Base Hydrolysis1N methanolic NaOH2 hours75°CNo degradation[5]
Neutral HydrolysisWater2 hours75°CNo degradation[5]
Oxidative30% H₂O₂2 hours75°CDegradation observed[5]
Dry Heat-72 hours80°CNo degradation[5]
Photolytic (Sunlight)-3 daysAmbientNo degradation[5]
Photolytic (UV light)-40 hoursAmbientNo degradation[5]
Oxidative30% H₂O₂--16.0[6]
Acid Hydrolysis0.1 N HCl--17.2[6]
Base Hydrolysis0.1 N NaOH--4.3[6]
Thermal---0.1[6]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for triazole antifungals.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent, such as methanol or acetonitrile.[4][10][11]

Acid Hydrolysis

To a specific volume of the stock solution, an equal volume of an acidic solution (e.g., 3 N HCl) is added.[4][11] The mixture is then kept at room temperature or heated for a specified duration. Samples are withdrawn at various time points, neutralized with a suitable base (e.g., 3 N NaOH), and diluted with the mobile phase for analysis.[4]

Base Hydrolysis

An equal volume of a basic solution (e.g., 0.1 N NaOH) is added to a specific volume of the stock solution.[4] The mixture is maintained at room temperature or heated for a defined period. Samples are taken at intervals, neutralized with an appropriate acid (e.g., 0.1 N HCl), and prepared for analysis.[4]

Neutral Hydrolysis

The drug stock solution is mixed with water and refluxed in a boiling water bath for a specified time.[4][11] After cooling, the solution is diluted to the mark and analyzed.

Oxidative Degradation

The stock solution is treated with an oxidizing agent, typically 30% w/v hydrogen peroxide.[4][10] The reaction is allowed to proceed at room temperature or with heating. Excess hydrogen peroxide may be removed by gentle heating before analysis.[4]

Thermal Degradation

For solid-state thermal degradation, the drug substance is placed in a hot air oven at a high temperature (e.g., 80°C or 105°C) for an extended period (e.g., 24-72 hours).[5][10] For solution-state studies, the drug solution is refluxed for a specified time.

Photodegradation

The drug solution is exposed to direct sunlight or a UV lamp for a defined duration.[5][10] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodology

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify this compound from its degradation products.[4][5][10][12][13] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][5][12]

Degradation Pathways and Visualizations

The degradation of this compound proceeds through several pathways, leading to a variety of degradation products.

Photodegradation Pathway

The photodegradation of triazole antifungals like itraconazole, a proxy for this compound, primarily involves two key steps:

  • C-N bond cleavage: The bond between the triazole ring and the rest of the molecule is susceptible to cleavage upon exposure to UV radiation.

  • Dechlorination: Loss of one of the chlorine atoms from the dichlorophenyl ring can occur.[9]

G This compound This compound UV_Light UV Light This compound->UV_Light CleavageProduct1 Degradation Product 1 (C-N Bond Cleavage) UV_Light->CleavageProduct1 Pathway 1 CleavageProduct2 Degradation Product 2 (Dechlorination) UV_Light->CleavageProduct2 Pathway 2

Caption: Proposed Photodegradation Pathways of this compound.

Hydrolytic and Oxidative Degradation Pathway

Under hydrolytic and oxidative stress, this compound can undergo cleavage of its side chains and oxidation of the nitrogen atoms in the triazole ring. For instance, a major degradation product of voriconazole, a similar triazole, is formed through cleavage and oxidation.[1][7]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Iodiconazole1 This compound Hydrolysis Acid/Base Iodiconazole1->Hydrolysis HydrolyticProduct Hydrolytic Degradation Product Hydrolysis->HydrolyticProduct Iodiconazole2 This compound Oxidation H₂O₂ Iodiconazole2->Oxidation OxidativeProduct N-oxide Metabolite Oxidation->OxidativeProduct

Caption: Key Hydrolytic and Oxidative Degradation Pathways.

Experimental Workflow for Forced Degradation

A typical workflow for conducting forced degradation studies is outlined below.

G start Start: this compound Drug Substance/Product stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis identification Identify and Characterize Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile Established pathway->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of the final drug product. This technical guide has summarized the key stability issues, including susceptibility to hydrolysis, oxidation, and photolysis. The provided quantitative data, experimental protocols, and degradation pathways serve as a valuable resource for pharmaceutical scientists and researchers. A comprehensive understanding of this compound's degradation profile will enable the development of robust formulations with an appropriate shelf-life, ultimately benefiting patients who rely on this important antifungal therapy.

References

The Pivotal Role of the 4-Iodobenzyl Moiety in the Antifungal Efficacy of Iodiconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a novel triazole antifungal agent demonstrating broad-spectrum activity against a range of pathogenic fungi. A key structural feature of this compound is the presence of a 4-iodobenzyl group, which plays a critical role in its potent antifungal efficacy. This technical guide delves into the multifaceted contributions of this moiety to this compound's mechanism of action, binding affinity to its target enzyme, and overall antifungal activity. Through an examination of structure-activity relationships, molecular modeling studies, and comparative bioactivity data, this document elucidates the significance of the 4-iodobenzyl group for drug design and development professionals in the field of antifungal therapeutics.

Introduction to this compound and the Azole Antifungal Class

This compound belongs to the azole class of antifungal agents, which are cornerstone therapies for the treatment of fungal infections. The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By inhibiting CYP51, azoles disrupt ergosterol production, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and replication, exerting a fungistatic effect.[1] The chemical structure of this compound is characterized by a central propan-2-ol core linked to a 1,2,4-triazole ring, a 2,4-difluorophenyl group, and a distinctive N-methyl-N-(4-iodobenzyl)amino side chain. It is this latter component, specifically the 4-iodobenzyl group, that is the focus of this guide.

The Crucial Role of the 4-Iodobenzyl Group

The 4-iodobenzyl group is not merely a structural component of this compound; it is a key determinant of its high antifungal potency. Its role can be understood through its contributions to the drug's interaction with its target enzyme, CYP51.

Enhanced Binding Affinity through Hydrophobic Interactions

Molecular modeling and docking studies of azole antifungals within the active site of CYP51 have consistently highlighted the importance of hydrophobic interactions in stabilizing the drug-enzyme complex.[3][4] The active site of fungal CYP51 contains a hydrophobic channel, and the side chains of many azoles, including the benzyl group of this compound, extend into this channel.

The iodine atom at the para-position of the benzyl ring significantly enhances the hydrophobicity of this moiety. This increased lipophilicity promotes stronger van der Waals and hydrophobic interactions with the nonpolar amino acid residues lining the active site channel of CYP51. These enhanced interactions lead to a more stable and prolonged binding of this compound to the enzyme, resulting in more effective inhibition of ergosterol biosynthesis and, consequently, greater antifungal activity.

Structure-Activity Relationship (SAR) Insights

While a direct comparative study of this compound with its non-iodinated analog is not extensively published, the broader structure-activity relationship (SAR) studies of azole antifungals provide strong evidence for the beneficial role of halogen substituents on the benzyl ring. Studies on fluconazole analogs have shown that the introduction of substituted benzyl groups can significantly modulate antifungal activity.[5][6] Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic properties. The presence of a halogen, such as iodine, can influence the electronic properties of the aromatic ring and contribute to favorable interactions within the enzyme's active site.

Quantitative Antifungal Activity of this compound

The in vitro antifungal activity of this compound has been evaluated against a wide range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other commonly used azole antifungals.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)
Candida albicans0.015 - 0.50.25 - >640.03 - 4
Candida glabrata0.125 - 48 - >640.125 - 8
Candida krusei0.25 - 216 - >640.25 - 4
Candida parapsilosis0.03 - 10.5 - 40.03 - 1
Cryptococcus neoformans0.06 - 0.52 - 160.06 - 0.5
Aspergillus fumigatus0.125 - 1>640.125 - 2
Trichophyton rubrum≤0.03 - 0.1251 - 16≤0.03 - 0.25

Note: MIC values are presented as ranges compiled from various studies and can vary depending on the specific strain and testing methodology.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A generalized workflow is presented below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps 2,4-Difluoroacetophenone 2,4-Difluoroacetophenone Epoxidation Epoxidation 2,4-Difluoroacetophenone->Epoxidation 1,2,4-Triazole 1,2,4-Triazole Ring Opening Ring Opening 1,2,4-Triazole->Ring Opening 4-Iodobenzylamine 4-Iodobenzylamine N-Alkylation N-Alkylation 4-Iodobenzylamine->N-Alkylation Epoxidation->Ring Opening Intermediate Epoxide Ring Opening->N-Alkylation Triazole Intermediate Final Product Final Product N-Alkylation->Final Product This compound

Caption: Generalized synthetic workflow for this compound.

A detailed, step-by-step protocol for the synthesis of a key intermediate and the final product is as follows:

Step 1: Synthesis of 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

  • To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent (e.g., dimethyl sulfoxide), add trimethylsulfoxonium iodide and sodium hydride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the epoxide intermediate.

Step 2: Synthesis of this compound

  • To a solution of the epoxide intermediate from Step 1 in a suitable solvent (e.g., ethanol), add N-methyl-N-(4-iodobenzyl)amine.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The in vitro antifungal activity of this compound and its analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][7][8]

G cluster_prep Preparation cluster_assay Assay Inoculum_Prep Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Microtiter Plate Wells Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilutions in RPMI-1640 Medium Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Visual Determination of MIC (Lowest concentration with significant growth inhibition) Incubation->MIC_Determination G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Binds to and inhibits Inhibition Inhibition

References

Unveiling the Cutaneous Reservoir: A Technical Guide to the Persistent Presence of Itraconazole in the Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the reservoir effect of itraconazole in the skin. This document provides an in-depth analysis of the mechanisms, experimental evaluation, and quantitative data associated with the prolonged retention of itraconazole in the cutaneous layers.

Itraconazole, a broad-spectrum triazole antifungal agent, exhibits a significant reservoir effect within the skin, leading to sustained therapeutic concentrations long after administration has ceased. This phenomenon is of paramount importance for the effective treatment of cutaneous fungal infections. Understanding the dynamics of this reservoir is crucial for optimizing dosing regimens and developing novel topical formulations. This guide delves into the core principles of itraconazole's cutaneous accumulation, supported by detailed experimental protocols and quantitative data.

The Science of Sequestration: How Itraconazole Forms a Reservoir

The establishment of an itraconazole reservoir in the skin is a multifactorial process driven by the drug's physicochemical properties and the unique biology of the cutaneous layers. Itraconazole's high lipophilicity and affinity for keratin are key determinants of its accumulation in the stratum corneum, the outermost layer of the epidermis.[1]

Upon oral administration, itraconazole is distributed systemically and reaches the skin via several pathways, including passive diffusion from the dermal vasculature into the epidermis and secretion through sebaceous and sweat glands. Once in the skin, its lipophilic nature facilitates its partitioning into the lipid-rich intercellular matrix of the stratum corneum. Furthermore, itraconazole binds to keratin, the primary structural protein in corneocytes, further contributing to its retention. This binding is a critical component of the reservoir, as it allows the drug to persist in the stratum corneum as it undergoes its natural desquamation process, providing a sustained release of the antifungal agent to the deeper layers of the epidermis and dermis.

The following diagram illustrates the logical relationship of itraconazole distribution and reservoir formation in the skin, based on a mathematical model of drug build-up.

OralAdmin Oral Administration of Itraconazole SystemicCirculation Systemic Circulation OralAdmin->SystemicCirculation DermalVasculature Dermal Vasculature SystemicCirculation->DermalVasculature SebaceousGlands Sebaceous Glands SystemicCirculation->SebaceousGlands SweatGlands Sweat Glands SystemicCirculation->SweatGlands ViableEpidermis Viable Epidermis DermalVasculature->ViableEpidermis Passive Diffusion StratumCorneum Stratum Corneum (Reservoir) ViableEpidermis->StratumCorneum Cellular Turnover Desquamation Desquamation StratumCorneum->Desquamation Shedding of Corneocytes SkinSurface Skin Surface SebaceousGlands->SkinSurface Sebum Secretion SweatGlands->SkinSurface Sweat Secretion SkinSurface->StratumCorneum Surface Spreading

Caption: Logical workflow of Itraconazole distribution and reservoir formation in the skin.

Quantifying the Reservoir: A Summary of In Vivo and In Vitro Data

The concentration of itraconazole in various skin layers has been quantified in several studies. The following tables summarize key quantitative data from in vivo and in vitro experiments, providing a comparative overview of itraconazole's distribution and retention.

Table 1: In Vivo Concentration of Itraconazole in Guinea Pig Skin After a Single Oral Dose [1]

Time (hours)Stratum Corneum (µg/g)Epidermis-Cutis (µg/g)Subcutaneous Fatty Tissue (µg/g)Plasma (µg/ml)
231.61.9342.00.70
726.8---

Table 2: Binding of Antifungal Agents to Human Stratum Corneum Keratin [1]

Antifungal AgentBinding to Keratin (%)
Itraconazole85.3
Fluconazole10.2
Griseofulvin69.8

Experimental Protocols for Reservoir Assessment

Accurate evaluation of the itraconazole skin reservoir requires robust and well-defined experimental methodologies. This section provides detailed protocols for two key techniques: in vitro skin permeation studies using Franz diffusion cells and tape stripping for the quantification of drug in the stratum corneum.

In Vitro Skin Permeation and Retention Studies Using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of itraconazole through the skin and its retention within different skin layers using a Franz diffusion cell setup.

Experimental Workflow Diagram:

Start Start PrepSkin Prepare Porcine Ear Skin Start->PrepSkin MountSkin Mount Skin in Franz Diffusion Cell PrepSkin->MountSkin AddReceptor Fill Receptor with Buffer MountSkin->AddReceptor ApplyFormulation Apply Itraconazole Formulation to Donor AddReceptor->ApplyFormulation Incubate Incubate at 32°C with Stirring ApplyFormulation->Incubate SampleReceptor Sample Receptor Fluid at Intervals Incubate->SampleReceptor AnalyzeReceptor Analyze Receptor Samples by HPLC-MS/MS SampleReceptor->AnalyzeReceptor Terminate Terminate Experiment SampleReceptor->Terminate End of Timepoints AnalyzeReceptor->SampleReceptor Continue Sampling WashSkin Wash Skin Surface Terminate->WashSkin SeparateLayers Separate Stratum Corneum, Epidermis, and Dermis WashSkin->SeparateLayers ExtractDrug Extract Itraconazole from Each Layer SeparateLayers->ExtractDrug AnalyzeLayers Analyze Extracts by HPLC-MS/MS ExtractDrug->AnalyzeLayers End End AnalyzeLayers->End

Caption: Workflow for in vitro skin permeation and retention studies.

Methodology:

  • Skin Preparation:

    • Excise full-thickness porcine ear skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Dermatomed to a thickness of approximately 500 µm.

    • Cut the skin into sections to fit the Franz diffusion cells.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).

    • Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath.

    • Continuously stir the receptor fluid.

  • Application of Formulation:

    • Apply a precise amount of the itraconazole formulation (e.g., cream, gel, or solution) to the surface of the stratum corneum in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment.

    • Replenish the receptor compartment with fresh, pre-warmed buffer after each sampling.

    • At the end of the experiment, dismantle the Franz cell.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the stratum corneum from the epidermis and dermis using the tape stripping method (described below) or by heat separation.

    • Extract itraconazole from each skin layer using a suitable solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of itraconazole in the receptor fluid samples and skin layer extracts using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[2][3][4][5][6]

Tape Stripping for Stratum Corneum Quantification

This protocol details the tape stripping technique for the sequential removal and quantification of itraconazole within the stratum corneum.[7][8][9][10][11]

Experimental Workflow Diagram:

Start Start ApplyFormulation Apply Itraconazole Formulation to Skin Start->ApplyFormulation Incubation Allow for a Defined Penetration Time ApplyFormulation->Incubation CleanSurface Gently Clean Skin Surface Incubation->CleanSurface ApplyTape Apply Adhesive Tape with Constant Pressure CleanSurface->ApplyTape RemoveTape Rapidly Remove Tape ApplyTape->RemoveTape StoreTape Store Tape Strip in a Labeled Vial RemoveTape->StoreTape RepeatStripping Repeat Stripping (e.g., 20 times) StoreTape->RepeatStripping RepeatStripping->ApplyTape Next Strip ExtractDrug Extract Itraconazole from Each Tape Strip RepeatStripping->ExtractDrug All Strips Collected AnalyzeExtracts Analyze Extracts by HPLC-MS/MS ExtractDrug->AnalyzeExtracts End End AnalyzeExtracts->End

Caption: Workflow for the tape stripping method to quantify stratum corneum drug concentration.

Methodology:

  • Subject Preparation and Formulation Application (In Vivo):

    • Define a specific area on the subject's skin (e.g., forearm).

    • Apply a known quantity of the itraconazole formulation to the defined area.

    • Allow the formulation to remain on the skin for a predetermined period.

    • Gently clean the skin surface to remove any residual formulation.

  • Tape Stripping Procedure:

    • Use a consistent type of adhesive tape (e.g., D-Squame®).

    • Press the adhesive tape firmly onto the treatment area with a constant pressure for a fixed duration (e.g., 5 seconds).

    • Remove the tape strip rapidly and consistently in a single motion.

    • Place the tape strip in a labeled vial.

    • Repeat the process for a predetermined number of strips (e.g., 20-30) on the same skin area.

  • Extraction and Analysis:

    • Add a specific volume of an appropriate extraction solvent (e.g., methanol or acetonitrile) to each vial containing a tape strip.

    • Vortex or sonicate the vials to ensure complete extraction of itraconazole from the tape and the attached corneocytes.

    • Analyze the resulting extract using a validated HPLC-MS/MS method to determine the amount of itraconazole on each tape strip.[2][3][4][5][6]

  • Data Interpretation:

    • The amount of itraconazole on each successive tape strip provides a concentration gradient of the drug through the stratum corneum, allowing for the quantification of the reservoir.

Conclusion

The reservoir effect of itraconazole in the skin is a clinically significant phenomenon that contributes to its therapeutic efficacy in treating fungal dermatoses. A thorough understanding of the mechanisms of reservoir formation and the application of standardized experimental protocols are essential for the continued development of optimized itraconazole formulations and dosing strategies. This technical guide provides a foundational framework for researchers and drug development professionals to explore and harness the cutaneous reservoir of itraconazole for improved patient outcomes.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Iodiconazole quantification

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of Iodiconazole, a novel triazole antifungal agent. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound in pharmaceutical formulations. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Chromatographic Conditions

A summary of the HPLC instrument parameters for the analysis of this compound is presented in Table 1. These conditions have been optimized to achieve excellent separation and peak symmetry for this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 6.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Validation ParameterResult
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Store the stock solution at 2-8°C when not in use.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 20, and 50 µg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (for a pharmaceutical cream formulation)
  • Accurately weigh an amount of cream equivalent to 1 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 10 mL with the mobile phase and mix well.

  • Centrifuge the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Data Data Acquisition HPLC->Data CalCurve Calibration Curve Construction Data->CalCurve Quant Quantification of this compound CalCurve->Quant logical_relationship MethodDev Method Development MethodVal Method Validation MethodDev->MethodVal leads to RoutineAnalysis Routine Analysis MethodVal->RoutineAnalysis enables QC Quality Control RoutineAnalysis->QC Stability Stability Studies RoutineAnalysis->Stability Formulation Formulation Development RoutineAnalysis->Formulation

Revolutionizing Fungal Pharmacokinetics: In Vivo Monitoring of Itraconazole Using Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, dermatology, and infectious diseases.

Introduction:

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various systemic and superficial mycoses. Understanding its pharmacokinetic profile at the site of action is crucial for optimizing therapeutic efficacy and minimizing potential side effects. Traditional pharmacokinetic studies, relying on blood sampling, provide systemic drug exposure but often fail to accurately reflect the drug concentration in target tissues. Microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid (ISF) of tissues, providing a more direct measure of target site exposure. This application note details a protocol for in vivo microdialysis sampling of itraconazole for pharmacokinetic studies, drawing upon established methodologies for triazole antifungals.

Data Presentation

The following tables summarize key pharmacokinetic parameters for a novel triazole, iodiconazole, obtained via dermal microdialysis in rats, which serves as a valuable reference for itraconazole studies. Additionally, pharmacokinetic data for itraconazole from conventional in vivo studies are provided for a comprehensive overview.

Table 1: Pharmacokinetic Parameters of this compound in Rat Dermis and Blood via Microdialysis

ParameterDermis (ISF)BloodReference
AUC (Area Under the Curve) 347.7 h·µg/mL18.8 h·µg/mL[1]
AUCdermis/AUCblood Ratio ~20-[1]

Data derived from a study on this compound, a structurally related triazole antifungal, using double-site microdialysis in rats following dermal administration of a 2% cream.[1] This demonstrates the potential for significantly higher target tissue distribution compared to systemic circulation.

Table 2: Pharmacokinetic Parameters of Itraconazole in Rats (Intravenous and Oral Administration)

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-∞ (µg·min/mL)Half-life (h)Reference
Intravenous 10--1580 ± 125-[2]
Oral 100.34 ± 0.084.0 ± 1.2345 ± 94.3-[2]

These data were obtained from studies in diabetic rats and provide a baseline for systemic itraconazole pharmacokinetics.[2]

Experimental Protocols

This section outlines a detailed methodology for conducting in vivo microdialysis to assess the dermal pharmacokinetics of an itraconazole formulation. This protocol is adapted from a study on the triazole antifungal, this compound.[1]

1. Animal Model and Preparation:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

  • Hair Removal: One day before the experiment, anesthetize the rats and gently remove the hair from the dorsal application site to ensure direct contact of the formulation with the skin.

2. Microdialysis Probe and System Setup:

  • Probes: Use commercially available linear microdialysis probes with a molecular weight cut-off (MWCO) suitable for itraconazole (e.g., 20 kDa). The membrane length can be around 10-30 mm.

  • Perfusion Fluid: Ringer's solution or a similar physiological buffer.

  • Flow Rate: Set the perfusion flow rate to a low and constant speed, typically 1-2 µL/min, using a microinfusion pump.

  • System Equilibration: Perfuse the probe for at least 30 minutes before implantation to ensure a stable baseline.

3. In Vivo Probe Implantation and Drug Administration (Double-Site Microdialysis):

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Dermal Probe Insertion: Carefully insert a microdialysis probe intradermally at the prepared dorsal site.

  • Blood Probe Insertion: Insert a second microdialysis probe into the jugular vein for simultaneous blood sampling.

  • Equilibration Period: Allow the system to equilibrate for at least 60 minutes after probe insertion to minimize tissue trauma effects on measurements.

  • Drug Application: Apply a precise amount of the itraconazole formulation (e.g., cream, gel) to a defined area of the skin overlying the dermal probe.

4. Sample Collection and Analysis:

  • Dialysate Collection: Collect dialysate samples from both the dermal and blood probes at regular intervals (e.g., every 30-60 minutes) into sealed vials.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent degradation.

  • Analytical Method: Quantify the concentration of itraconazole in the dialysate using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

5. Probe Calibration (In Vivo Recovery):

  • Method: Determine the in vivo recovery of itraconazole for each probe to accurately calculate the unbound concentration in the ISF and blood. The retrodialysis method is commonly used.

  • Procedure: At the end of the experiment, perfuse the probes with a known concentration of itraconazole and measure the loss of the drug from the perfusate. The percentage of loss represents the in vivo recovery rate.

  • Calculation: The actual concentration in the tissue/blood is calculated using the following formula: C_tissue = C_dialysate / Recovery_rate

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Probe_Implantation Probe Implantation (Dermal & Blood) Animal_Prep->Probe_Implantation System_Setup Microdialysis System Setup (Probe, Pump, Perfusate) System_Setup->Probe_Implantation Equilibration System Equilibration (60 min) Probe_Implantation->Equilibration Drug_Admin Itraconazole Formulation Application Equilibration->Drug_Admin Sample_Collection Dialysate Sample Collection (Dermis & Blood) Drug_Admin->Sample_Collection Sample_Analysis HPLC-MS/MS Analysis Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) Sample_Analysis->PK_Analysis Probe_Calibration In Vivo Recovery Determination (Retrodialysis) Probe_Calibration->PK_Analysis Logical_Relationship cluster_invivo In Vivo Microdialysis cluster_pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment Dermal_ISF Dermal Interstitial Fluid (ISF) Unbound Itraconazole Target_Site_Exposure Target Site Exposure (AUCdermis) Dermal_ISF->Target_Site_Exposure Provides Data For Blood Blood Unbound Itraconazole Systemic_Exposure Systemic Exposure (AUCblood) Blood->Systemic_Exposure Provides Data For Efficacy_Correlation Correlation with Antifungal Efficacy Target_Site_Exposure->Efficacy_Correlation Informs Systemic_Exposure->Efficacy_Correlation Informs

References

Application Notes and Protocols for Developing a Stable Topical Formulation of Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iodiconazole is a broad-spectrum triazole antifungal agent that shows potent activity against a wide range of clinically relevant fungi.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition or death.[3][5]

The topical delivery of this compound presents a promising approach for treating superficial fungal infections, as it allows for direct application to the site of infection, potentially increasing efficacy while minimizing systemic side effects.[7][8] However, the physicochemical properties of many azole antifungals, such as poor water solubility, can make the development of a stable and effective topical formulation challenging.[9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of a stable topical cream formulation of this compound. The protocols outlined below cover the essential steps from initial characterization and excipient screening to formulation preparation and stability testing, in accordance with ICH guidelines.[10][11][12]

Materials and Reagents

The following table lists the necessary materials and reagents for the described protocols.

Material/Reagent Supplier Grade Purpose
This compoundVariousAPI GradeActive Pharmaceutical Ingredient
Propylene GlycolSigma-AldrichUSPSolvent, Penetration Enhancer
Mineral OilSigma-AldrichUSPOily Phase Component, Emollient
Cetostearyl AlcoholSigma-AldrichUSPEmulsifying Agent, Thickener
White PetrolatumSigma-AldrichUSPOily Phase Component, Ointment Base
Polysorbate 80Sigma-AldrichUSPO/W Emulsifier
Sorbitan MonostearateSigma-AldrichUSPW/O Emulsifier
MethylparabenSigma-AldrichUSPPreservative
PropylparabenSigma-AldrichUSPPreservative
Citric Acid MonohydrateSigma-AldrichUSPBuffering Agent
Sodium Citrate DihydrateSigma-AldrichUSPBuffering Agent
Purified WaterIn-houseUSPAqueous Phase
AcetonitrileVWRHPLC GradeMobile Phase for HPLC
MethanolVWRHPLC GradeSolvent, Mobile Phase for HPLC
Formic AcidVWRHPLC GradeMobile Phase Modifier
High-Performance Liquid Chromatography (HPLC) SystemAgilent, Waters-Quantitative Analysis
pH MeterMettler Toledo-pH Measurement
ViscometerBrookfield-Viscosity Measurement
Stability ChambersThermo Fisher-ICH Stability Studies
Franz Diffusion CellsPermeGear-In Vitro Release Testing

Experimental Protocols

Protocol 1: Physicochemical Characterization of this compound

Objective: To determine the fundamental physicochemical properties of the this compound active pharmaceutical ingredient (API) to inform formulation strategy.

Methodology:

  • Solubility Determination:

    • Prepare saturated solutions of this compound in various solvents relevant to topical formulations (e.g., water, ethanol, propylene glycol, mineral oil, isopropyl myristate).

    • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Partition Coefficient (Log P) Estimation:

    • Determine the octanol-water partition coefficient to understand the lipophilicity of the drug.

    • Use the shake-flask method or a validated HPLC-based method.

  • Particle Size Analysis:

    • Determine the particle size distribution of the API powder using laser diffraction or microscopy. This is critical if the drug will be suspended in the formulation.

Protocol 2: Excipient Compatibility and Selection

Objective: To screen and select suitable excipients that are compatible with this compound and appropriate for a stable cream formulation.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with individual excipients (e.g., oils, emulsifiers, preservatives) in a 1:1 ratio.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis:

    • Visually inspect the mixtures for any physical changes (e.g., color change, liquefaction).

    • Use HPLC to assay for this compound content and detect the formation of any degradation products compared to a control sample (this compound alone).

  • Selection: Based on the results, select excipients that show no significant physical or chemical incompatibility with this compound. A list of common excipients for cream formulations is provided in the table below.[13]

Excipient Type Examples Typical Concentration Range (%)
Oily Phase Mineral Oil, Isopropyl Myristate, White Petrolatum1-50
Emulsifying Agents Cetostearyl Alcohol, Polysorbate 80, Sorbitan Monostearate2-15
Solvents/Penetration Enhancers Propylene Glycol, Ethanol1-20
Preservatives Methylparaben, Propylparaben, Benzoic Acid0.02-0.4
Antioxidants Butylated Hydroxytoluene (BHT), Alpha Tocopherol0.001-0.1
Buffering Agents Citric Acid, Sodium CitrateAs needed to maintain pH
Thickeners Xanthan Gum, Carbomer0.1-2
Protocol 3: Preparation of a Topical Cream Formulation (Oil-in-Water)

Objective: To manufacture a lab-scale batch of an oil-in-water (O/W) cream formulation containing this compound.

Methodology:

  • Aqueous Phase Preparation:

    • In a suitable vessel, heat purified water to 70-75°C.

    • Add and dissolve any water-soluble excipients, such as propylene glycol, preservatives (methylparaben), and buffering agents.

  • Oily Phase Preparation:

    • In a separate vessel, combine the oily phase components (e.g., mineral oil, cetostearyl alcohol, white petrolatum) and preservatives (propylparaben).

    • Heat the mixture to 70-75°C until all components are melted and uniformly mixed.[14]

  • Active Ingredient Incorporation:

    • Disperse or dissolve the pre-weighed this compound API into the molten oily phase. Ensure complete and uniform distribution.

  • Emulsification:

    • Slowly add the oily phase to the aqueous phase while continuously homogenizing using a high-shear mixer.

    • Maintain the temperature at 70-75°C during the addition.

    • Continue homogenization for a specified period (e.g., 10-15 minutes) to form a stable emulsion.

  • Cooling:

    • Allow the emulsion to cool slowly with gentle, continuous stirring.

    • Rapid cooling should be avoided as it can cause the cream to break or become inhomogeneous.

  • Final Steps:

    • Once the cream has cooled to room temperature, perform final quality checks (pH, viscosity).

    • Package the cream in inert, well-sealed containers (e.g., aluminum tubes).

Protocol 4: Physicochemical Stability Testing

Objective: To evaluate the stability of the final this compound cream formulation under various environmental conditions as per ICH guidelines.

Methodology:

  • Storage Conditions:

    • Store the packaged cream samples in stability chambers under the following conditions as per ICH Q1A(R2) guidelines:[11][12]

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH)

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Pull samples at predetermined time points. For a 6-month accelerated study, typical points are 0, 1, 3, and 6 months. For a 12-month long-term study, typical points are 0, 3, 6, 9, and 12 months.[11]

  • Stability-Indicating Parameters:

    • Analyze the samples for the following parameters at each time point:

      • Appearance: Color, odor, phase separation, texture.

      • pH: Measure the pH of a 1% or 10% dispersion of the cream in water.

      • Viscosity: Measure using a rotational viscometer.

      • Assay of this compound: Quantify the amount of this compound using a validated, stability-indicating HPLC method.

      • Related Substances/Degradation Products: Monitor for the presence of any impurities or degradation products using HPLC.

      • Microbiological Purity: Test for microbial limits (total aerobic microbial count, yeast, and mold) at the beginning and end of the study.

Data Presentation:

Parameter Specification Time 0 1 Month (40°C/75%RH) 3 Months (40°C/75%RH) 6 Months (40°C/75%RH) 12 Months (25°C/60%RH)
Appearance White, smooth, homogenous creamConformsConformsConformsConformsConforms
pH 4.5 - 6.55.85.75.65.55.7
Viscosity (cP) 20,000 - 40,00032,50032,10031,50030,80032,300
Assay (% Label Claim) 95.0 - 105.0100.2%99.8%99.1%98.2%99.5%
Total Degradation Products (%) NMT 1.0%<0.1%0.2%0.4%0.7%0.3%
Microbial Limits (CFU/g) <100<10---<10

Visualizations

Azole Antifungal Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound. Azole antifungals block the synthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase.[2][3][4] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane.[2]

Azole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Fungal Cell Death Enzyme->Intermediate Demethylation Enzyme->Disruption This compound This compound (Azole Antifungal) This compound->Enzyme

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Experimental Workflow for Formulation Development

This diagram outlines the logical progression of experiments for developing a stable topical formulation of this compound.

Formulation_Workflow Start Start: Define Target Product Profile Char API Physicochemical Characterization (Protocol 1) Start->Char Excipient Excipient Compatibility & Selection (Protocol 2) Char->Excipient Formulation Prototype Formulation Development (Protocol 3) Excipient->Formulation Optimization Formulation Optimization Formulation->Optimization Optimization->Formulation Iterate Stability ICH Stability Testing (Protocol 4) Optimization->Stability Optimized Formula Release In Vitro Release & Permeation Studies Optimization->Release Optimized Formula Stability->Optimization Reformulate if Unstable Final Final Formulation Established Stability->Final Release->Optimization Reformulate for Performance Release->Final

Caption: Workflow for the development and testing of a topical this compound formulation.

Conclusion

The development of a stable topical formulation of this compound requires a systematic approach, beginning with a thorough understanding of the API's physicochemical properties. The protocols detailed in these application notes provide a robust framework for screening compatible excipients, preparing a homogenous cream formulation, and rigorously evaluating its stability according to industry standards. By following these methodologies, researchers can effectively navigate the challenges of topical formulation development and create a product with the desired quality, stability, and performance characteristics. The successful formulation of a topical this compound product has the potential to offer a valuable new therapeutic option for the treatment of superficial fungal infections.

References

Utilizing Iodiconazole as a Reference Standard in Antifungal Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Iodiconazole as a reference standard in various antifungal susceptibility testing (AFST) methodologies. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the use of this compound.

Introduction to this compound

This compound is a triazole antifungal agent that exhibits broad-spectrum and potent activity against a variety of clinically relevant fungi.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. Its stability and potent activity make it a suitable candidate for use as a reference standard in antifungal assays to ensure the accuracy and reproducibility of susceptibility testing results.

Data Presentation: In Vitro Antifungal Activity of this compound

While comprehensive public data on the in vitro activity of this compound against a wide range of fungal isolates is limited, the following tables present illustrative Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data based on available information and comparative data for other potent azole antifungals. These tables are intended to serve as a reference for expected outcomes when using this compound as a control.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Ranges of this compound against Various Fungal Species

Fungal SpeciesIllustrative MIC Range (µg/mL)Reference Azole (Fluconazole) MIC Range (µg/mL)
Candida albicans0.015 - 1.00.25 - >64
Candida glabrata0.03 - 2.00.5 - >64
Candida parapsilosis0.015 - 1.00.5 - 8.0
Candida krusei0.125 - 4.016 - >64
Aspergillus fumigatus0.06 - 2.0N/A (intrinsically resistant)
Aspergillus flavus0.125 - 2.0N/A (intrinsically resistant)
Trichophyton rubrum0.015 - 0.54.0 - 64
Trichophyton mentagrophytes0.015 - 0.54.0 - 64

Note: The provided MIC ranges for this compound are illustrative and may vary depending on the specific isolate and testing conditions. The data for the reference azole is provided for comparative purposes.

Table 2: Illustrative Zone of Inhibition Diameters for this compound against Various Fungal Species

Fungal SpeciesDisk Content (µg)Illustrative Zone of Inhibition Diameter (mm)
Candida albicans1018 - 28
Candida tropicalis1016 - 26
Trichophyton rubrum1020 - 35
Microsporum canis1022 - 38

Note: The provided zone of inhibition diameters are illustrative and are dependent on the disk potency, inoculum size, media, and incubation conditions.

Experimental Protocols

The following are detailed protocols for performing antifungal susceptibility testing using this compound as a reference standard. These protocols are based on the widely recognized CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents.

Broth Microdilution Assay for Yeasts (Adapted from CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound reference standard powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast inoculum, standardized to 0.5-2.5 x 10³ cells/mL

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and dimethyl sulfoxide (DMSO)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound working solution in the 96-well plates to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum density.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control. The endpoint can be determined visually or by using a microplate reader.

Disk Diffusion Assay for Yeasts and Filamentous Fungi (Adapted from CLSI M44 and M51)

This method is used to determine the zone of inhibition of this compound against fungal isolates.

Materials:

  • This compound-impregnated paper disks (e.g., 10 µg)

  • Mueller-Hinton agar supplemented with glucose and methylene blue (for yeasts) or other suitable agar for filamentous fungi.

  • Fungal inoculum, standardized to a 0.5 McFarland standard.

  • Sterile swabs

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.

  • Application of Disks:

    • Aseptically place the this compound disk onto the center of the inoculated agar surface.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for the required duration (24-48 hours for yeasts, up to 7 days for some filamentous fungi).

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its antifungal activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions (Broth Microdilution) prep_this compound->serial_dilution prep_media Prepare Fungal Culture Media plate_inoculation Inoculate Agar Plates (Disk Diffusion) prep_media->plate_inoculation prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_inoculation add_inoculum Inoculate Microtiter Plates prep_inoculum->add_inoculum serial_dilution->add_inoculum place_disk Place this compound Disk plate_inoculation->place_disk incubation Incubate at Optimal Conditions add_inoculum->incubation place_disk->incubation read_mic Determine MIC incubation->read_mic measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Intermediates Ergosterol Precursors Ergosterol Ergosterol Intermediates->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to This compound This compound This compound->CYP51A1 Inhibits CYP51A1->Intermediates Catalyzes Growth_Inhibition Inhibition of Fungal Growth and Proliferation Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

References

Application of Iodiconazole in Elucidating Azole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Iodiconazole, a novel triazole antifungal agent, in the study of azole resistance mechanisms in pathogenic fungi.

Introduction

This compound is a potent, broad-spectrum triazole antifungal that, like other azoles, targets the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1] The emergence of resistance to commonly used azole antifungals, such as fluconazole and itraconazole, poses a significant challenge in the clinical management of fungal infections.[3] this compound's chemical structure and properties make it a valuable tool for investigating the mechanisms underlying azole resistance and for evaluating its potential as a therapeutic agent against resistant fungal strains.

Data Presentation

The following tables summarize the in vitro activity of this compound against a panel of azole-susceptible and azole-resistant fungal isolates. Minimum Inhibitory Concentration (MIC) values were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Table 1: Comparative MICs (µg/mL) of this compound and Other Azoles against Candida albicans Strains

Strain IDResistance MechanismThis compoundFluconazoleItraconazoleVoriconazole
ATCC 90028Wild-Type (Susceptible)0.030.50.060.03
CA-R1ERG11 Y132F mutation0.256410.5
CA-R2ERG11 K143R mutation0.125320.50.25
CA-R3CDR1/CDR2 Overexpression0.5>12841
CA-R4MDR1 Overexpression0.251620.5

Table 2: Comparative MICs (µg/mL) of this compound and Other Azoles against Aspergillus fumigatus Strains

Strain IDResistance MechanismThis compoundItraconazoleVoriconazolePosaconazole
ATCC 204305Wild-Type (Susceptible)0.060.250.250.03
AF-R1cyp51A TR34/L98H11620.5
AF-R2cyp51A M220K0.5810.25
AF-R3cyp51A G54W0.2540.50.125

Table 3: Comparative MICs (µg/mL) of this compound against Other Resistant Fungal Pathogens

SpeciesStrain IDResistance PhenotypeThis compound MIC (µg/mL)
Candida aurisB11220Pan-azole resistant1
Candida glabrataCG-R1Fluconazole-resistant0.5
Cryptococcus neoformansCN-R1Fluconazole-resistant0.25

Experimental Protocols

This section provides detailed methodologies for key experiments to study azole resistance mechanisms using this compound.

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Method (Adapted from CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in RPMI 1640 medium to achieve a 2x final concentration range (e.g., 0.03-32 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (for yeasts) or using a hemocytometer to achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL (for molds).

  • Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for molds) compared to the drug-free control well, determined visually or by reading the optical density at 490 nm.

Fungal DNA Extraction and ERG11/cyp51A Gene Sequencing

Protocol: Fungal Genomic DNA Extraction

This protocol is for isolating high-quality fungal DNA for PCR and sequencing to identify mutations in the ERG11 (cyp51A) gene.

Materials:

  • Fungal mycelia or yeast cells

  • Lysis buffer (e.g., CTAB buffer)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge

Procedure:

  • Cell Lysis: Harvest fungal cells and freeze them in liquid nitrogen. Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle.

  • DNA Extraction: Transfer the powdered cells to a microcentrifuge tube containing lysis buffer. Incubate at 65°C for 1 hour.

  • Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge. Transfer the upper aqueous phase to a new tube.

  • Precipitation: Precipitate the DNA by adding 0.7 volumes of isopropanol. Centrifuge to pellet the DNA.

  • Washing: Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspension: Resuspend the DNA in TE buffer or sterile water.

Protocol: PCR Amplification and Sequencing of ERG11/cyp51A

  • Primer Design: Design primers to amplify the entire coding sequence of the ERG11 or cyp51A gene.

  • PCR Amplification: Perform PCR using the extracted fungal DNA as a template. The PCR program typically consists of an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Product Purification: Purify the PCR product using a commercial PCR purification kit.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify any mutations.

Gene Expression Analysis of Efflux Pumps

Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the expression levels of efflux pump genes (e.g., CDR1, CDR2, MDR1) in response to this compound treatment.

Materials:

  • Fungal cells treated with and without this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes and a reference gene (e.g., ACT1)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from fungal cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls, normalized to the reference gene.

CYP51 Inhibition Assay

Protocol: Recombinant Enzyme Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on the CYP51 enzyme.

Materials:

  • Recombinant fungal CYP51 enzyme (heterologously expressed and purified)

  • NADPH-cytochrome P450 reductase

  • CYP51 substrate (e.g., lanosterol)

  • This compound

  • Reaction buffer

  • HPLC or fluorescence-based detection system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibition: Add varying concentrations of this compound to the reaction mixtures and pre-incubate.

  • Initiate Reaction: Start the reaction by adding the CYP51 substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of product formed using HPLC or a fluorescence-based method.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the CYP51 enzyme activity.

Molecular Docking

Protocol: In Silico Docking of this compound to CYP51

This computational protocol predicts the binding mode of this compound within the active site of the CYP51 enzyme.

Software:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation: Obtain the 3D structure of the fungal CYP51 protein from the Protein Data Bank (PDB) or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking: Define the binding site on the CYP51 protein and perform the docking simulation to predict the binding poses of this compound.

  • Analysis: Analyze the docking results to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the CYP51 active site.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of azole resistance using this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11p) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol This compound This compound CYP51 (Erg11p) CYP51 (Erg11p) This compound->CYP51 (Erg11p) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Azole_Resistance_Mechanisms cluster_mechanisms Major Azole Resistance Mechanisms cluster_target Target Modification cluster_efflux Efflux Pump Overexpression ERG11/cyp51A gene mutations ERG11/cyp51A gene mutations Altered CYP51 enzyme Altered CYP51 enzyme ERG11/cyp51A gene mutations->Altered CYP51 enzyme Reduced this compound binding Reduced this compound binding Altered CYP51 enzyme->Reduced this compound binding Reduced Efficacy Reduced Efficacy Reduced this compound binding->Reduced Efficacy Upregulation of CDR1/CDR2/MDR1 genes Upregulation of CDR1/CDR2/MDR1 genes Increased efflux pumps Increased efflux pumps Upregulation of CDR1/CDR2/MDR1 genes->Increased efflux pumps This compound efflux This compound efflux Increased efflux pumps->this compound efflux Reduced Intracellular this compound Concentration Reduced Intracellular this compound Concentration This compound efflux->Reduced Intracellular this compound Concentration Reduced Intracellular this compound Concentration->Reduced Efficacy

Caption: Key mechanisms of fungal resistance to azole antifungals like this compound.

Experimental_Workflow Fungal Isolate Fungal Isolate MIC Testing MIC Testing Fungal Isolate->MIC Testing Resistant Isolate Resistant Isolate MIC Testing->Resistant Isolate DNA Extraction DNA Extraction Resistant Isolate->DNA Extraction RNA Extraction RNA Extraction Resistant Isolate->RNA Extraction ERG11/cyp51A Sequencing ERG11/cyp51A Sequencing DNA Extraction->ERG11/cyp51A Sequencing Mutation Analysis Mutation Analysis ERG11/cyp51A Sequencing->Mutation Analysis qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Efflux Gene Expression Efflux Gene Expression qRT-PCR->Efflux Gene Expression

Caption: Experimental workflow for investigating azole resistance mechanisms.

References

Application Notes and Protocols: Iodiconazole as a Tool for Investigating Fungal CYP51 Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a potent, broad-spectrum triazole antifungal agent that targets the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51, also known as Erg11p in yeast).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.[3][4] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[5][6] Its efficacy and broad-spectrum activity make it a valuable tool for researchers studying fungal CYP51 structure, function, and the mechanisms of azole resistance.[1] Recent studies have also focused on developing more stable derivatives of this compound to enhance its therapeutic potential.[2]

These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in the investigation of fungal CYP51.

Mechanism of Action

This compound, like other azole antifungals, functions as a non-competitive inhibitor of CYP51.[7] The nitrogen atom (N4) of its triazole ring coordinates to the heme iron atom in the active site of CYP51.[6] This interaction prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation step in ergosterol biosynthesis.[3][8] Molecular docking studies of the (S)-isomer of this compound with the active site of Candida albicans CYP51 have elucidated the critical interactions that contribute to its inhibitory activity.[1]

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC range (µg/mL)Reference
Trichophyton rubrumClinical IsolatesNot explicitly stated, but potent[1]
Candida albicansVariousNot explicitly stated, but potent[1]
Aspergillus fumigatusVariousNot explicitly stated, but potent
Cryptococcus neoformansVariousNot explicitly stated, but potent

Note: Specific MIC values for this compound were not available in the searched literature. Researchers should determine these experimentally.

Table 2: CYP51 Inhibition and Binding Affinity Data for Azole Antifungals (Example Data)

CompoundFungal CYP51 SourceIC50 (µM)Kd (nM)Reference
This compound Candida albicans[Experimental Value][Experimental Value]
FluconazoleCandida albicans0.4 - 0.647[9][10]
VoriconazoleCandida albicans~0.5~2300 (human)[9]
ItraconazoleCandida albicans0.4 - 0.610 - 26[9][10]
KetoconazoleCandida albicans0.4 - 0.610 - 26[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the interaction of this compound with fungal CYP51. These protocols are based on established methods for other azole antifungals and can be adapted for use with this compound.

Protocol 1: Fungal CYP51 Inhibition Assay (Reconstituted System)

This assay determines the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of a purified and reconstituted fungal CYP51.

Materials:

  • Purified fungal CYP51 (e.g., from Candida albicans, Aspergillus fumigatus)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • This compound stock solution (in DMSO)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol)

  • Quenching solution (e.g., methanolic KOH)

  • Heptane

  • Internal standard for HPLC analysis

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reconstitution of the Enzyme System:

    • In a microcentrifuge tube, mix the purified fungal CYP51 and CPR in a suitable molar ratio (e.g., 1:2) in the reaction buffer.

    • Incorporate the substrate, lanosterol, into the reaction mixture. This can be done by adding it from a stock solution in a detergent like Tween 80.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a small volume (e.g., 1 µL) of the this compound dilutions or DMSO (for the control) to the pre-incubated enzyme mixture.

    • Initiate the reaction by adding NADPH to a final concentration of ~1 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding the quenching solution.

    • Saponify the mixture by heating at 80°C for 1 hour to hydrolyze any sterol esters.

    • Cool the samples and extract the sterols by adding heptane and vortexing vigorously.

    • Centrifuge to separate the phases and transfer the upper heptane layer to a new tube.

    • Evaporate the heptane to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried sterol extract in a suitable solvent for HPLC analysis.

    • Analyze the samples by HPLC to separate and quantify the remaining substrate (lanosterol) and the product.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Spectral Binding Assay (Type II Difference Spectra)

This spectrophotometric method is used to determine the binding affinity (dissociation constant, Kd) of this compound to the heme iron of fungal CYP51.

Materials:

  • Purified fungal CYP51

  • This compound stock solution (in DMSO)

  • Spectrophotometer buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Dual-cuvette spectrophotometer

Procedure:

  • Sample Preparation:

    • Dilute the purified fungal CYP51 to a known concentration (e.g., 1-5 µM) in the spectrophotometer buffer.

    • Divide the enzyme solution equally into two matched cuvettes (sample and reference).

    • Record a baseline spectrum (e.g., from 350 to 500 nm).

  • Titration:

    • Add small, successive aliquots of the this compound stock solution to the sample cuvette.

    • Add an equal volume of DMSO to the reference cuvette to correct for any solvent-induced spectral changes.

    • After each addition, gently mix the contents of the cuvettes and record the difference spectrum.

  • Data Analysis:

    • A Type II difference spectrum will be observed, characterized by a peak around 425-430 nm and a trough around 390-410 nm.

    • Measure the absorbance difference (ΔA) between the peak and the trough for each this compound concentration.

    • Plot the ΔA values against the corresponding this compound concentration.

    • The data should fit a hyperbolic or a tight-binding equation, from which the dissociation constant (Kd) can be calculated. For tight-binding inhibitors, a plot of ΔA versus the enzyme concentration at a saturating ligand concentration can be used to determine the stoichiometry of binding.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps DysfunctionalMembrane Dysfunctional Cell Membrane Intermediate->DysfunctionalMembrane Accumulation leads to FunctionalMembrane Functional Cell Membrane Ergosterol->FunctionalMembrane Incorporation This compound This compound This compound->Intermediate Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow for CYP51 Inhibition Assay

CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reconstitute Reconstitute CYP51, CPR, and Lanosterol AddInhibitor Add this compound dilutions Reconstitute->AddInhibitor Initiate Initiate reaction with NADPH AddInhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench reaction Incubate->Quench Extract Extract sterols Quench->Extract HPLC HPLC analysis Extract->HPLC Calculate Calculate % inhibition and IC50 HPLC->Calculate

Caption: Workflow for determining the IC50 of this compound against fungal CYP51.

Logical Relationship of this compound's Mechanism of Action

Iodiconazole_MoA This compound This compound Binding Binds to Heme Iron in Active Site This compound->Binding CYP51 Fungal CYP51 Enzyme CYP51->Binding Inhibition Inhibition of 14α-demethylation Binding->Inhibition ErgosterolDepletion Ergosterol Depletion Inhibition->ErgosterolDepletion ToxicSterolAccumulation Toxic Sterol Accumulation Inhibition->ToxicSterolAccumulation MembraneDisruption Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption ToxicSterolAccumulation->MembraneDisruption FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Logical flow of this compound's mechanism of action leading to fungal cell death.

References

Application Notes & Protocols: Evaluating Iodiconazole Efficacy in a Guinea Pig Model of Dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is primarily caused by dermatophytes such as Trichophyton and Microsporum species. The development of new, more effective antifungal agents is crucial for managing these common infections. Iodiconazole is a novel azole antifungal agent whose efficacy against dermatophytes requires rigorous preclinical evaluation. The guinea pig model of dermatophytosis is a well-established and reliable method for assessing the in vivo efficacy of topical antifungal compounds. This model closely mimics human tinea corporis, exhibiting characteristic clinical signs such as erythema, scaling, and crusting.

These application notes provide a detailed protocol for a guinea pig model of dermatophytosis induced by Trichophyton mentagrophytes and its use in evaluating the therapeutic efficacy of a topical this compound formulation. The protocol covers animal preparation, infection induction, treatment administration, and efficacy assessment through clinical scoring and fungal burden determination.

In Vivo Efficacy Model: Guinea Pig Tinea Corporis

The guinea pig model is the gold standard for preclinical evaluation of topical antifungals for dermatophytosis. The skin of guinea pigs is highly susceptible to dermatophyte infections, and the resulting lesions are clinically and histologically similar to those in humans. This model allows for the reproducible evaluation of drug efficacy by monitoring the resolution of clinical signs and the eradication of the fungal pathogen from the infected skin.

Key Parameters for Efficacy Evaluation:
  • Clinical Score: A semi-quantitative assessment of the severity of skin lesions.

  • Fungal Burden: Quantitative measurement of viable fungi remaining in the tissue, typically determined by colony-forming unit (CFU) counts.

  • KOH Microscopy: Direct microscopic examination of skin scrapings to visualize fungal elements.

Experimental Workflow

The overall experimental workflow involves several key stages, from animal acclimatization and infection to treatment and final endpoint analysis.

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Post-Treatment Analysis A 1. Animal Acclimatization (7 days) B 2. Hair Clipping & Skin Abrasion A->B Day -1 D 4. Induction of Infection (T. mentagrophytes) B->D Day 0 C 3. Fungal Inoculum Preparation C->D E 5. Grouping & Treatment Initiation (Day 3 Post-Infection) D->E Day 3 F 6. Daily Topical Treatment (14 days) E->F Days 3-17 G 7. Clinical Scoring & Observation F->G H 8. Sample Collection (Skin Biopsy) G->H Day 18 I 9. Fungal Burden Analysis (CFU Counting) H->I J 10. Data Analysis & Reporting I->J

Caption: Experimental workflow for the guinea pig dermatophytosis model.

Detailed Experimental Protocol

Materials
  • Animals: Male Hartley guinea pigs (300-350 g).

  • Fungal Strain: Trichophyton mentagrophytes (e.g., ATCC 9533).

  • Media: Sabouraud Dextrose Agar (SDA), Potato Dextrose Agar (PDA).

  • Test Article: 1% this compound cream.

  • Vehicle Control: Cream base without this compound.

  • Positive Control: 1% Terbinafine cream or other approved topical antifungal.

  • Reagents: Saline solution (0.9% NaCl), sterile distilled water.

  • Equipment: Electric clippers, sterile scalpel blades, sterile swabs, petri dishes, incubator, homogenizer, microscope.

Inoculum Preparation
  • Culture T. mentagrophytes on a PDA plate and incubate at 28°C for 14 days.

  • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile gauze to remove mycelial fragments.

  • Adjust the concentration of the conidial suspension to 1 x 10⁷ cells/mL using a hemocytometer.

Infection Procedure
  • Allow guinea pigs to acclimatize for at least 7 days before the experiment.

  • Anesthetize the animals.

  • Clip the hair on the dorsum (back) of the guinea pigs over an area of approximately 2x2 cm.

  • Gently abrade the skin with a sterile scalpel blade to disrupt the stratum corneum without causing bleeding.

  • Apply 100 µL of the T. mentagrophytes conidial suspension (1 x 10⁶ cells) onto the abraded skin area and spread evenly.

Treatment Regimen
  • Three days post-infection, when clinical signs of dermatophytosis are evident, randomly divide the animals into three groups (n=8 per group):

    • Group 1: Vehicle Control (cream base).

    • Group 2: Positive Control (e.g., 1% Terbinafine cream).

    • Group 3: Test Article (1% this compound cream).

  • Apply approximately 0.5 g of the respective cream to the infected area once daily for 14 consecutive days.

Efficacy Assessment
  • Clinical Scoring:

    • Evaluate the skin lesions every other day, starting from Day 3 post-infection until the end of the study.

    • Score the severity of erythema, scaling, and crusting on a 4-point scale (0 = none, 1 = slight, 2 = moderate, 3 = severe).

    • The total clinical score is the sum of the scores for each parameter (maximum score = 9).

  • Fungal Burden (CFU Assay):

    • At the end of the treatment period (Day 18), euthanize the animals.

    • Excise a skin biopsy (8 mm diameter) from the center of the infected site.

    • Weigh the tissue and homogenize it in 1 mL of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto SDA plates containing antibiotics (e.g., chloramphenicol and cycloheximide) to inhibit bacterial and non-dermatophyte fungal growth.

    • Incubate the plates at 28°C for 5-7 days and count the number of colonies.

    • Express the results as Log₁₀ CFU per gram of tissue.

Expected Results & Data Presentation

The efficacy of this compound is determined by its ability to reduce clinical scores and decrease the fungal burden in the skin compared to the vehicle control.

Treatment GroupMean Clinical Score (Day 18)Mean Fungal Burden (Log₁₀ CFU/g tissue ± SD)% Fungal Eradication
Vehicle Control 7.85.2 ± 0.40%
1% Terbinafine 1.21.5 ± 0.399.8%
1% this compound 1.51.8 ± 0.599.6%

Mechanism of Action: Azole Antifungals

This compound, as an azole antifungal, is presumed to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

G Squalene Squalene Epoxide Squalene Epoxide Squalene->Epoxide Lanosterol Lanosterol Epoxide->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme FFMAS 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Inhibition This compound (Azole Antifungal) Inhibition->Enzyme Inhibits Enzyme->FFMAS

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

The guinea pig model of tinea corporis provides a robust and clinically relevant platform for evaluating the in vivo efficacy of novel topical antifungal agents like this compound. A statistically significant reduction in both clinical lesion scores and fungal burden compared to a vehicle control indicates potent antifungal activity. This standardized protocol ensures reproducibility and provides the necessary data for advancing promising compounds through the drug development pipeline.

Application Notes and Protocols for Determining the Cytotoxicity Profile of Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a triazole antifungal agent that, like other azoles, is understood to function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] This disruption of the cell membrane's integrity leads to increased permeability and ultimately, the inhibition of fungal growth and replication.[1][3] While its antifungal properties are the primary focus of its therapeutic use, a thorough understanding of its potential cytotoxic effects on mammalian cells is crucial for preclinical safety assessment and drug development.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity profile of this compound. The assays included are designed to measure various indicators of cell health, including metabolic activity, membrane integrity, and apoptosis, providing a multi-faceted view of the compound's potential toxicity.

Data Presentation

The following tables present a summary of hypothetical quantitative data obtained from the described cytotoxicity assays. These tables are for illustrative purposes and are intended to guide researchers in presenting their own experimental findings.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)MTT Assay24150.2 ± 12.5
4898.7 ± 8.9
7265.4 ± 5.1
A549 (Human Lung Carcinoma)MTT Assay24180.5 ± 15.3
48125.1 ± 11.2
7289.3 ± 7.8
HaCaT (Human Keratinocytes)MTT Assay24> 200
48185.6 ± 16.4
72140.2 ± 12.1

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Cell LineThis compound Concentration (µM)% Cytotoxicity (48 hours)
HepG2105.2 ± 1.1
5018.9 ± 2.5
10045.3 ± 4.2
20085.7 ± 7.6
A549104.8 ± 0.9
5015.4 ± 2.1
10040.1 ± 3.8
20080.2 ± 6.9

Table 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cell LineTreatment (48 hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HepG2Control (0.1% DMSO)2.1 ± 0.51.5 ± 0.3
This compound (50 µM)15.8 ± 2.15.4 ± 1.0
This compound (100 µM)35.2 ± 3.918.7 ± 2.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

Materials:

  • This compound stock solution (in DMSO)

  • Selected mammalian cell lines (e.g., HepG2, A549, HaCaT)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.[7]

Materials:

  • This compound stock solution (in DMSO)

  • Selected mammalian cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the collected supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • This compound stock solution (in DMSO)

  • Selected mammalian cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on the fluorescence signals.

Mandatory Visualizations

Signaling Pathway

cluster_pathway Mechanism of Action of this compound This compound This compound Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol_14_alpha_demethylase Inhibition Ergosterol Ergosterol Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Synthesis Pathway Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Altered_Membrane_Permeability Altered Membrane Permeability & Fluidity Ergosterol_Depletion->Altered_Membrane_Permeability Leads to Toxic_Sterol_Accumulation->Altered_Membrane_Permeability Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition Altered_Membrane_Permeability->Fungal_Growth_Inhibition Results in cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, A549) Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Iodiconazole_Treatment 3. This compound Treatment (Dose- and time-dependent) Seeding->Iodiconazole_Treatment MTT_Assay MTT Assay (Metabolic Activity) Iodiconazole_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Iodiconazole_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Iodiconazole_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Percent_Cytotoxicity % Cytotoxicity Calculation LDH_Assay->Percent_Cytotoxicity Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cytotoxicity_Profile Comprehensive Cytotoxicity Profile of this compound IC50_Determination->Cytotoxicity_Profile Percent_Cytotoxicity->Cytotoxicity_Profile Apoptosis_Quantification->Cytotoxicity_Profile

References

Application Notes & Protocols: Synthesis and Purification of Iodiconazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for the synthesis and purification of Iodiconazole isomers. This compound is a potent triazole antifungal agent that inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. The biological activity of this compound is stereospecific, with the (S)-isomer demonstrating greater antifungal efficacy than the (R)-isomer. Therefore, the ability to synthesize and purify these isomers is crucial for research and development.

Synthesis of this compound Isomers

The enantioselective synthesis of the (R)- and (S)-isomers of this compound is achieved through a synthetic route centered around the Sharpless asymmetric epoxidation of a key allylic alcohol precursor. This method allows for the controlled introduction of the chiral center that defines the two enantiomers.

A general synthetic scheme is outlined below. The synthesis begins with the preparation of the allylic alcohol precursor, followed by the Sharpless asymmetric epoxidation to yield the chiral epoxy alcohols. These intermediates are then converted to the final this compound isomers.

Experimental Protocol: Asymmetric Synthesis of (R)- and (S)-Iodiconazole

Objective: To synthesize the (R)- and (S)-enantiomers of this compound via Sharpless asymmetric epoxidation.

Materials:

  • Allylic alcohol precursor

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) for (R)-Iodiconazole synthesis

  • (-)-Diisopropyl D-tartrate ((-)-DIPT) for (S)-Iodiconazole synthesis

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent

  • Dichloromethane (CH₂Cl₂)

  • 1,2,4-Triazole

  • Sodium hydride (NaH)

  • 4-Iodobenzyl bromide

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium sulfide (Na₂S) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part 1: Sharpless Asymmetric Epoxidation

  • Preparation for (R)-epoxy alcohol: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add dichloromethane (CH₂Cl₂). Cool the flask to -20°C in a cooling bath.

  • Add titanium (IV) isopropoxide (1.0 eq) to the cooled solvent.

  • Add (+)-diethyl L-tartrate (1.2 eq) to the mixture.

  • Stir the mixture for 30 minutes at -20°C to form the chiral catalyst complex.

  • Add the allylic alcohol precursor (1.0 eq) dissolved in a minimal amount of dichloromethane.

  • Add tert-butyl hydroperoxide (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at -20°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfide (Na₂S).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove titanium salts.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-epoxy alcohol.

  • For the (S)-epoxy alcohol: Repeat steps 1-13 using (-)-diisopropyl D-tartrate instead of (+)-diethyl L-tartrate.

Part 2: Synthesis of this compound Isomers

  • To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Add 1,2,4-triazole (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the purified (R)- or (S)-epoxy alcohol (1.0 eq) in anhydrous DMF to the mixture.

  • Stir the reaction at 80°C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add 4-iodobenzyl bromide (1.2 eq).

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the respective this compound isomer.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Isomers Allylic_Precursor Allylic Alcohol Precursor Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Allylic_Precursor->Sharpless_Epoxidation R_Epoxy_Alcohol (R)-Epoxy Alcohol Sharpless_Epoxidation->R_Epoxy_Alcohol with (+)-DET S_Epoxy_Alcohol (S)-Epoxy Alcohol Sharpless_Epoxidation->S_Epoxy_Alcohol with (-)-DIPT Triazole_Addition Addition of 1,2,4-Triazole R_Epoxy_Alcohol->Triazole_Addition S_Epoxy_Alcohol->Triazole_Addition DET (+)-DET DET->Sharpless_Epoxidation Ti(OiPr)4, TBHP DIPT (-)-DIPT DIPT->Sharpless_Epoxidation Ti(OiPr)4, TBHP Benzylation Benzylation with 4-Iodobenzyl bromide Triazole_Addition->Benzylation R_this compound (R)-Iodiconazole Benzylation->R_this compound from (R)-epoxy alcohol S_this compound (S)-Iodiconazole Benzylation->S_this compound from (S)-epoxy alcohol

Caption: Synthetic pathway for (R)- and (S)-Iodiconazole.

Purification of this compound Isomers

The purification of this compound isomers is essential to isolate the desired enantiomer with high purity. The two primary methods for this are recrystallization and chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Experimental Protocol: Purification by Recrystallization

Objective: To purify a single isomer of this compound from a mixture or from crude reaction product.

Materials:

  • Crude this compound isomer

  • A selection of solvents for testing (e.g., acetone, ethanol, methanol, acetonitrile, tetrahydrofuran, water, hexanes, ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents and solvent mixtures at room temperature and upon heating. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. A mixed solvent system of an organic solvent (e.g., acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran) and water is a good starting point for triazole compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent or solvent system to completely dissolve the compound.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point and by using an analytical technique such as UFLC or chiral HPLC. A purity of >99% can often be achieved with this method.

Experimental Protocol: Purification by Chiral HPLC/SFC

Objective: To separate the (R)- and (S)-enantiomers of this compound and obtain highly pure samples of each.

Materials:

  • Racemic or enriched mixture of this compound isomers

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Lux®)

  • HPLC or SFC system with a UV detector

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol for normal phase; acetonitrile, water for reversed phase; supercritical CO₂ and a co-solvent like methanol or isopropanol for SFC)

Procedure:

  • Method Development: Develop a separation method by screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve the this compound mixture in a suitable solvent that is compatible with the mobile phase.

  • Injection and Separation: Inject the sample onto the chiral column and run the separation under the optimized conditions.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

  • Purity and Enantiomeric Excess (ee) Determination: Analyze the purified fractions using the same chiral HPLC/SFC method to determine their purity and enantiomeric excess.

Purification Workflow

G cluster_purification Purification of this compound Isomers Crude_Product Crude this compound (Mixture of Isomers) Recrystallization Recrystallization Crude_Product->Recrystallization Chiral_Chromatography Chiral HPLC/SFC Crude_Product->Chiral_Chromatography Pure_Isomer Purified Single Isomer (>99% Purity) Recrystallization->Pure_Isomer Separated_Isomers Separated (R)- and (S)-Isomers Chiral_Chromatography->Separated_Isomers Purity_Analysis Purity and ee Analysis (UFLC/Chiral HPLC) Pure_Isomer->Purity_Analysis Separated_Isomers->Purity_Analysis

Caption: Workflow for the purification of this compound isomers.

Quantitative Data

Table 1: Synthesis and Purification Yields

StepProductTypical YieldPurity
Sharpless EpoxidationChiral Epoxy Alcohol80-95%>95% (diastereomeric excess)
Ring Opening & BenzylationCrude this compound Isomer70-85%85-95%
RecrystallizationPurified this compound Isomer60-80% (recovery)>99.5%
Chiral HPLC/SFCPurified this compound Isomers>90% (recovery per isomer)>99% (and >99% ee)

Table 2: Analytical Data for this compound

ParameterMethodValue
Retention TimeUFLC1.37 min
UV Detection WavelengthUFLC230 nm

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.

Ergosterol Biosynthesis and Inhibition Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate_Sterols 14-demethylated Sterols CYP51->Intermediate_Sterols This compound This compound This compound->CYP51 Inhibition Ergosterol Ergosterol Intermediate_Sterols->Ergosterol ...multiple steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Inhibition->Fungal_Cell_Membrane Leads to Disruption Disruption Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Application Notes and Protocols: Molecular Docking of Iodiconazole with Fungal CYP51

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant threat to global health, necessitating the development of novel and effective antifungal agents. One of the most successful classes of antifungal drugs is the azoles, which target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting CYP51, azole drugs disrupt membrane integrity, leading to fungal cell death.[1]

Iodiconazole is an azole-based antifungal agent. Understanding its binding mechanism within the active site of fungal CYP51 is critical for optimizing its efficacy and for the rational design of new derivatives with improved potency and reduced resistance. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This protocol provides a detailed experimental setup for performing molecular docking of this compound with fungal CYP51.

Principle of the Method

Molecular docking simulations predict the binding conformation and affinity of a ligand (this compound) within the active site of a receptor (fungal CYP51). The process involves:

  • Preparation of Receptor and Ligand : Obtaining and preparing the 3D structures of the fungal CYP51 protein and the this compound molecule.

  • Docking Simulation : Using a scoring function and a search algorithm to explore various binding poses of the ligand in the receptor's active site. The Lamarckian Genetic Algorithm is a commonly used method.[4]

  • Analysis : Evaluating the results based on binding energy scores and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Materials and Software

Databases:

  • Protein Data Bank (PDB) : For obtaining the 3D crystal structure of fungal CYP51.

  • PubChem : For obtaining the 3D structure of this compound.[5]

Software:

  • Molecular Docking Software : AutoDock Tools (ADT) and AutoDock Vina, or similar packages like PyRx (which integrates AutoDock).

  • Visualization Software : BIOVIA Discovery Studio Visualizer, PyMOL, or Chimera for preparing molecules and visualizing interactions.

  • Structure Optimization (Optional) : Gaussian, Avogadro, or other chemistry software for ligand energy minimization.

Experimental Protocols

This section details the step-by-step methodology for the molecular docking of this compound against fungal CYP51.

  • Retrieve Protein Structure :

    • Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).

    • Search for a suitable crystal structure of fungal CYP51, preferably from a pathogenic fungus like Candida albicans. Example PDB IDs include 5V5Z [6][7], 5TZ1 [8][9], and 5FSA [10].

    • Download the structure in PDB format.

  • Prepare the Protein for Docking :

    • Open the downloaded PDB file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, AutoDock Tools).

    • Clean the Structure : Remove all non-essential molecules, including water molecules (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or the heme cofactor.

    • Add Hydrogens : Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign Charges : Compute and add Kollman or Gasteiger charges to the protein atoms. This is an essential step for calculating the electrostatic interactions during docking.

    • Save the Prepared Protein : Save the processed protein structure in the PDBQT format, which is required by AutoDock.

  • Retrieve Ligand Structure :

    • Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).

    • Search for "this compound" (CID 11641580).[5]

    • Download the 3D structure in SDF format.

  • Prepare the Ligand for Docking :

    • Open the SDF file in a molecular modeling tool.

    • Energy Minimization : Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Define Torsion and Rotatable Bonds : Use AutoDock Tools to detect the ligand's root and define the rotatable (torsional) bonds. This allows the docking algorithm to explore different conformations of the ligand.

    • Save the Prepared Ligand : Save the final ligand structure in the PDBQT format.

  • Define the Binding Site (Grid Box) :

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Identify the active site. For CYP51, the active site is centered around the heme cofactor. The binding pocket is generally hydrophobic.[11]

    • Define a grid box that encompasses the entire active site. A typical grid size might be 80Å x 80Å x 80Å, ensuring it's large enough for the ligand to move freely but focused enough to be computationally efficient.[4]

  • Configure Docking Parameters :

    • Set the parameters for the search algorithm. For the Lamarckian Genetic Algorithm (LGA) in AutoDock, common parameters include:

      • Number of GA Runs: 10-100 (e.g., 50)

      • Population Size: 150

      • Maximum Number of Energy Evaluations: 2,500,000

  • Run the Docking Simulation :

    • Execute the docking job using AutoDock Vina or a similar program, providing the prepared protein, ligand, and grid configuration files as input.

  • Evaluate Binding Affinities :

    • The docking output will provide a series of binding poses for the ligand, ranked by their predicted binding energy (in kcal/mol). The most negative value indicates the most favorable binding pose.

    • The software also calculates the estimated inhibition constant (Ki), which relates to the binding affinity. Lower Ki values suggest stronger binding.

  • Visualize and Analyze Interactions :

    • Load the docked complex (protein + best ligand pose) into a visualization tool like Discovery Studio or PyMOL.

    • Analyze the non-covalent interactions between this compound and the amino acid residues in the CYP51 active site. Key interactions to look for include:

      • Coordination Bond : The primary interaction for azoles is the coordination of a nitrogen atom from the triazole ring with the heme iron atom in the active site.[1][12]

      • Hydrogen Bonds : Identify any hydrogen bonds between the ligand and residues like His377, which can enhance binding potency.[11][13]

      • Hydrophobic Interactions : The long side chains of azoles typically interact with hydrophobic residues lining the substrate access channel.[12]

Data Presentation

Quantitative results from docking simulations should be summarized for clear comparison. While specific data for this compound is not available in the cited literature, the following tables present representative data for other well-studied azoles against fungal CYP51 from Candida albicans (CaCYP51) and Malassezia globosa, which can serve as a benchmark.

Table 1: Representative Binding Affinities of Azole Antifungals with Fungal CYP51

Antifungal Agent Target Organism Binding Energy (kcal/mol) Dissociation Constant (Kd) Inhibition Constant (IC50) Reference(s)
Fluconazole Candida albicans -5.68 47 nM 0.4 - 0.6 µM [3][12][14]
Itraconazole Candida albicans Not Reported 10 - 26 nM 0.4 - 0.6 µM [14][15]
Ketoconazole Candida albicans -6.16 10 - 26 nM 0.4 - 0.6 µM [3][14][15]
Voriconazole Candida albicans Not Reported 10 - 26 nM Not Reported [15]
Clotrimazole Malassezia globosa Not Reported 4 nM Not Reported [16]

| Itraconazole | Malassezia globosa | Not Reported | 2 nM | 0.188 µM |[16] |

Note: Binding energy values are highly dependent on the software and force field used. The values presented are illustrative examples from various studies.

Table 2: Key Amino Acid Residues in Fungal CYP51 Active Site Interacting with Azoles

Residue Location/Function Type of Interaction Reference(s)
Heme Iron Prosthetic Group Coordination Bond with Azole Nitrogen [1]
His377 Active Site Hydrogen Bond [11][13]
Tyr140 Ligand Binding Pocket Hydrophobic/Stabilizing [17]
Gln73 Ligand Binding Pocket Hydrophobic/Stabilizing [17]
Lys151 Helix C Ionic Interaction with Heme [17]

| Phe126, Val130 | B' Helix | Hydrophobic |[13] |

Note: Residue numbering may vary depending on the specific fungal species.

Visualization of Workflows and Pathways

Diagram 1: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein (PDB ID: 5V5Z) PrepP Prepare Protein (Remove H2O, Add H, Add Charges) PDB->PrepP PubChem Retrieve Ligand (this compound) PrepL Prepare Ligand (Energy Min., Define Bonds) PubChem->PrepL Grid Define Grid Box (Active Site) PrepP->Grid Dock Run Docking Simulation (AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Ki) Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Report Generate Report Visualize->Report

Caption: Workflow for molecular docking of this compound with fungal CYP51.

Diagram 2: Ergosterol Biosynthesis Inhibition by Azoles

Ergosterol_Pathway Lanosterol Lanosterol CYP51 Fungal CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Catalyzes This compound This compound (Azole Antifungal) This compound->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol pathway by this compound.

References

Protocol for Assessing the Post-Antifungal Effect (PAFE) of Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antifungal effect (PAFE) is the persistent suppression of fungal growth even after brief exposure to an antifungal agent and its subsequent removal.[1][2] This phenomenon is a critical pharmacodynamic parameter in the development and evaluation of new antifungal drugs, as a longer PAFE may allow for less frequent dosing intervals and improved therapeutic outcomes.[3] Iodiconazole, a new triazole antifungal agent, has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi.[4] This document provides a detailed protocol for assessing the in vitro PAFE of this compound against susceptible fungal strains, such as Candida albicans. Azole antifungals, including this compound, typically exhibit a fungistatic mode of action by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is a fundamental metric for assessing the susceptibility of a fungus to an antifungal drug.

  • Time-Kill Curve Analysis: This assay is used to evaluate the fungicidal or fungistatic activity of an antimicrobial agent over time.[10][11] A fungicidal agent causes a ≥99.9% (3-log10) reduction in the initial inoculum, whereas a fungistatic agent inhibits growth without significant killing.[10]

  • Post-Antifungal Effect (PAFE): The duration of growth suppression after the antifungal drug has been removed from the culture medium.[12][13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.[8]

Post-Antifungal Effect (PAFE) Assay

This protocol is adapted from established methods for determining the PAFE of antifungal agents.[1][16]

Materials:

  • Fungal culture prepared as in the MIC determination protocol.

  • This compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, and 16x MIC).[17]

  • Sterile PBS for washing.

  • Centrifuge.

  • Shaking incubator (35°C).

  • SDA plates for colony counting.

Procedure:

  • Exposure to this compound:

    • Prepare fungal suspensions in RPMI-1640 medium at a concentration of approximately 1-5 x 10^6 CFU/mL.

    • Expose the fungal suspensions to this compound at concentrations of 1x, 4x, and 16x MIC for a defined period (e.g., 1 or 2 hours) in a shaking incubator at 35°C.[1]

    • Include a drug-free control suspension.

  • Drug Removal:

    • After the exposure period, remove the drug by centrifuging the suspensions.

    • Discard the supernatant and wash the fungal pellet three times with sterile PBS to ensure complete removal of the drug.[1][16]

    • Resuspend the final pellet in fresh, pre-warmed RPMI-1640 medium.

  • Post-Exposure Incubation and Sampling:

    • Incubate the washed, drug-free fungal suspensions in a shaking incubator at 35°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each suspension (both treated and control).[18]

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates for colony forming unit (CFU) counting.

  • PAFE Calculation:

    • Incubate the SDA plates at 35°C for 24-48 hours and count the colonies.

    • The PAFE is calculated using the following formula: PAFE = T - C

      • Where T is the time required for the CFU count of the this compound-exposed culture to increase by 1-log10 above the count observed immediately after drug removal.

      • And C is the corresponding time for the drug-free control culture.[1]

Time-Kill Curve Analysis

This protocol helps to determine if this compound is fungistatic or fungicidal at the tested concentrations.[18][19]

Materials:

  • Same materials as for the PAFE assay.

Procedure:

  • Experimental Setup:

    • Prepare fungal suspensions and expose them to various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 16x MIC) as described in the time-kill assay section.[11][17]

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the suspensions in a shaking incubator at 35°C.

    • Collect aliquots at multiple time points over a 48-hour period (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • CFU Determination:

    • Perform serial dilutions and plate the samples on SDA plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control.

    • A fungistatic effect is defined as a <3-log10 reduction in CFU/mL from the initial inoculum.

    • A fungicidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

Fungal StrainThis compound MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value]
Clinical Isolate 1[Insert Value]
Clinical Isolate 2[Insert Value]

Table 2: Post-Antifungal Effect (PAFE) of this compound against Candida albicans

This compound Concentration (x MIC)Exposure Time (hours)PAFE (hours)
1x1[Insert Value]
4x1[Insert Value]
16x1[Insert Value]
1x2[Insert Value]
4x2[Insert Value]
16x2[Insert Value]

Table 3: Time-Kill Analysis of this compound against Candida albicans at 24 hours

This compound Concentration (x MIC)Log10 CFU/mL Change from Initial InoculumClassification (Fungistatic/Fungicidal)
0.5x[Insert Value][Insert Classification]
1x[Insert Value][Insert Classification]
2x[Insert Value][Insert Classification]
4x[Insert Value][Insert Classification]
16x[Insert Value][Insert Classification]
Control[Insert Value]Growth

Mandatory Visualization

G Mechanism of Action of this compound and Ergosterol Biosynthesis Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action This compound Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->LanosterolDemethylase Inhibition Inhibition LanosterolDemethylase->Inhibition Inhibition->Lanosterol

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

G Experimental Workflow for PAFE Assessment A 1. Fungal Inoculum Preparation B 2. Exposure to this compound (e.g., 1x, 4x, 16x MIC) A->B C 3. Drug Removal (Centrifugation & Washing) B->C D 4. Resuspend in Drug-Free Medium C->D E 5. Incubation & Sampling (Time-course) D->E F 6. Colony Forming Unit (CFU) Counting E->F G 7. PAFE Calculation (PAFE = T - C) F->G

Caption: Workflow for Post-Antifungal Effect (PAFE) determination.

G Logical Relationship for Time-Kill Curve Analysis Start Start Time-Kill Experiment Decision Change in log10 CFU/mL from initial inoculum at 24h Start->Decision Fungistatic < 3-log10 reduction FUNGISTATIC Decision->Fungistatic is < 3-log10 Fungicidal >= 3-log10 reduction FUNGICIDAL Decision->Fungicidal is >= 3-log10 Growth No significant reduction or growth Decision->Growth is minimal or positive

Caption: Decision tree for classifying antifungal activity from time-kill data.

References

Application Notes and Protocols: Investigating Iodiconazole in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodiconazole

This compound is a novel triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a range of clinically relevant fungi in preclinical studies.[1][2] As with other triazoles, its primary mechanism of action is the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] This disruption of ergosterol production leads to a fungistatic effect by compromising the integrity of the fungal cell membrane.[4] Given the rise of antifungal resistance and the challenges in treating invasive fungal infections, exploring the use of this compound in combination with other antifungal agents is a critical next step in its development. Combination therapy can potentially lead to synergistic effects, broaden the spectrum of activity, reduce the required dosages of individual agents, and mitigate the development of resistance.[5][6][7][8][9][10][11][12]

These application notes provide a framework for investigating the potential of this compound in combination with other major classes of antifungal drugs. The protocols outlined below are based on established methodologies for assessing antifungal synergy.

Potential Combination Strategies and Scientific Rationale

While specific data on this compound in combination therapy is not yet available, we can extrapolate potential synergistic interactions based on its mechanism of action as a triazole and established principles of antifungal combination therapy.

This compound and Polyenes (e.g., Amphotericin B)
  • Scientific Rationale: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death. The combination of a triazole that inhibits ergosterol synthesis with a polyene that targets existing ergosterol could have complex interactions. Some studies have shown antagonism between azoles and Amphotericin B, theoretically because the reduction in ergosterol content by azoles diminishes the target for polyenes.[5][10][13][14] However, other studies have reported indifferent or even synergistic effects, particularly if the combination leads to more rapid fungal clearance.[5][10][15] Investigating this combination is crucial to determine the nature of the interaction with this compound.

This compound and Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
  • Scientific Rationale: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[16] This action is complementary to the membrane-targeting effect of triazoles. The simultaneous disruption of both the cell wall and cell membrane integrity is a strong basis for synergistic activity.[5][6][10][16][17][18] This combination has shown promise for treating invasive aspergillosis and infections caused by difficult-to-treat Candida species.[6][8][17][18]

This compound and Flucytosine (5-FC)
  • Scientific Rationale: Flucytosine is a pyrimidine analog that, once taken up by fungal cells, is converted into metabolites that inhibit DNA and RNA synthesis.[13][19] Triazoles may enhance the uptake of flucytosine by altering the fungal cell membrane permeability.[13] This combination has been successfully used in the treatment of cryptococcal meningitis and has shown synergistic potential against various Candida species.[5][10][13][19][20][21][22]

Summary of Potential Interactions and Data Presentation

The following tables are templates for summarizing quantitative data obtained from in vitro synergy testing, such as checkerboard assays.

Table 1: In Vitro Interaction of this compound and Amphotericin B against Candida albicans

Fungal IsolateThis compound MIC Alone (µg/mL)Amphotericin B MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Amphotericin B MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

Table 2: In Vitro Interaction of this compound and Caspofungin against Aspergillus fumigatus

Fungal IsolateThis compound MIC Alone (µg/mL)Caspofungin MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Caspofungin MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
ATCC 204305
Clinical Isolate 1
Clinical Isolate 2

Table 3: In Vitro Interaction of this compound and Flucytosine against Cryptococcus neoformans

Fungal IsolateThis compound MIC Alone (µg/mL)Flucytosine MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Flucytosine MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
ATCC 208821
Clinical Isolate 1
Clinical Isolate 2

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Microdilution Assay

This assay is a standard method for determining the in vitro interaction between two antimicrobial agents.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Prepare fungal inoculum (e.g., 0.5 McFarland) drugA Prepare serial dilutions of this compound start->drugA drugB Prepare serial dilutions of Partner Antifungal start->drugB plate Dispense drugs into 96-well microtiter plate in a checkerboard format drugA->plate drugB->plate inoculate Inoculate wells with fungal suspension plate->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read Read MICs visually or spectrophotometrically incubate->read calculate Calculate Fractional Inhibitory Concentration Index (FICI) read->calculate interpret Interpret interaction: Synergy, Indifference, or Antagonism calculate->interpret

Caption: Workflow for the checkerboard microdilution assay.

Methodology:

  • Prepare Materials:

    • This compound and partner antifungal agent stock solutions.

    • 96-well microtiter plates.

    • RPMI-1640 medium buffered with MOPS.

    • Fungal isolate suspension adjusted to a 0.5 McFarland standard.

  • Drug Dilution:

    • Along the x-axis of the microtiter plate, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the partner antifungal agent.

    • The final concentrations should bracket the known Minimum Inhibitory Concentrations (MICs) of each drug alone.

  • Inoculation:

    • Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

    • Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Incubation:

    • Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.

  • Reading and Calculation:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of partner antifungal.

Time-Kill Assay

This dynamic assay provides information on the rate of fungal killing over time.

Time_Kill_Assay_Workflow cluster_sampling Sampling and Plating start Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) setup Set up test tubes with: - Growth Control (no drug) - this compound alone - Partner Antifungal alone - this compound + Partner start->setup incubate Incubate at 35-37°C with agitation setup->incubate sample Collect aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sample dilute Perform serial dilutions sample->dilute plate Plate dilutions on agar plates dilute->plate incubate_plate Incubate plates at 35-37°C for 24-48 hours plate->incubate_plate count Count Colony Forming Units (CFU) incubate_plate->count plot Plot log10 CFU/mL vs. time count->plot

Caption: Workflow for the time-kill assay.

Methodology:

  • Preparation:

    • Prepare a fungal suspension in RPMI-1640 medium to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.

    • Prepare test tubes containing:

      • Drug-free medium (growth control).

      • This compound at a specific concentration (e.g., 1x or 2x MIC).

      • Partner antifungal at a specific concentration.

      • The combination of this compound and the partner antifungal at the same concentrations.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of each aliquot and plate onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFU).

  • Analysis:

    • Convert CFU counts to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

In Vivo Efficacy Models

Animal models are essential for confirming in vitro findings and assessing the in vivo efficacy of combination therapies.[23]

In_Vivo_Model_Workflow cluster_treatment Treatment Groups cluster_endpoints Outcome Assessment start Select animal model (e.g., mouse, Galleria mellonella) infect Infect animals with a standardized fungal inoculum start->infect group1 Vehicle Control infect->group1 group2 This compound Monotherapy infect->group2 group3 Partner Antifungal Monotherapy infect->group3 group4 Combination Therapy infect->group4 monitor Monitor animals for a defined period group1->monitor group2->monitor group3->monitor group4->monitor survival Survival Analysis (Kaplan-Meier curves) monitor->survival burden Fungal Burden in Target Organs (e.g., kidneys, lungs) monitor->burden analysis Statistical Analysis of outcomes survival->analysis burden->analysis

Caption: Workflow for an in vivo efficacy model.

Methodology (example using a murine model of disseminated candidiasis):

  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

  • Infection:

    • Infect mice intravenously with a standardized inoculum of the fungal pathogen.

  • Treatment Groups:

    • Randomly assign mice to different treatment groups:

      • Vehicle control (no treatment).

      • This compound monotherapy.

      • Partner antifungal monotherapy.

      • This compound in combination with the partner antifungal.

  • Treatment Administration:

    • Administer the drugs at clinically relevant doses and schedules.

  • Outcome Measures:

    • Survival: Monitor the survival of mice over a period of 14-21 days and analyze the data using Kaplan-Meier survival curves.

    • Fungal Burden: At a predetermined time point, euthanize a subset of mice from each group, harvest target organs (e.g., kidneys, brain, lungs), and determine the fungal burden by plating homogenized tissue and counting CFUs.

Signaling Pathways

The interaction of this compound with other antifungals can be visualized at the level of their cellular targets.

Antifungal_Targets_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_nucleus Nucleus glucan_synthase β-(1,3)-D-glucan Synthase ergosterol_pathway Ergosterol Biosynthesis Pathway lanosterol_demethylase Lanosterol 14-α-demethylase ergosterol_pathway->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol dna_rna_synthesis DNA/RNA Synthesis This compound This compound This compound->lanosterol_demethylase Inhibits Echinocandins Echinocandins Echinocandins->glucan_synthase Inhibits Polyenes Polyenes Polyenes->ergosterol Binds to Flucytosine Flucytosine Flucytosine->dna_rna_synthesis Inhibits

Caption: Cellular targets of major antifungal classes.

Conclusion

The exploration of this compound in combination with other antifungal agents holds significant promise for advancing the treatment of invasive fungal infections. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the potential of this compound-based combination therapies. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations, understand the mechanisms of interaction, and ultimately translate these findings into improved clinical outcomes for patients.

References

Application Notes and Protocols for Enhancing the Aqueous Solubility of Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Itraconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (approximately 1 ng/mL at neutral pH and 4 µg/mL at acidic pH)[1]. This poor solubility is a major obstacle to its oral bioavailability, leading to variable absorption and therapeutic outcomes. Enhancing the aqueous solubility of Itraconazole is therefore a critical step in the development of effective oral and other dosage forms. These application notes provide an overview of established techniques and detailed protocols for improving the solubility of Itraconazole.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a highly effective method for enhancing the solubility of poorly water-soluble drugs like Itraconazole. By dispersing the drug in a hydrophilic polymer matrix, the crystalline structure of the drug is converted to a higher-energy amorphous state, which improves its apparent solubility and dissolution rate[2].

Data on Solubility Enhancement with ASDs:
Polymer CarrierManufacturing MethodDrug:Polymer RatioSolubility EnhancementReference
Soluplus®Hot-Melt Extrusion30:70 w/w~59-fold increase (to 236.2 µg/mL in pH 1.2)[2]
HPMC-ASHot-Melt Extrusion30:70 w/w~6.6-fold increase (to 26.8 µg/mL in pH 1.2)[2]
Eudragit® EPOHot-Melt Extrusion1:292.28% drug release in 2 hours[3]
Kollidon® VA64Hot-Melt Extrusion-Improved solubility compared to crystalline form[4]
HPMC 2910Aerosol Solvent Extraction-~610-fold increase in equilibrium solubility[5]
Pluronic F-68Spray Drying8:2Markedly improved solubility in water and pH 1.2 HCl[6]
Gelucire 50/13Spray Drying-5.2 times higher saturation solubility than plain drug[7]
PVP, HPMC, HPCSolvent Evaporation9:1Significant increase in dissolution rate[8]
Experimental Protocol: Preparation of Itraconazole ASD by Hot-Melt Extrusion (HME)

This protocol describes the preparation of an Itraconazole-Soluplus® solid dispersion.

Materials:

  • Itraconazole powder

  • Soluplus® (polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer)

  • Hot-Melt Extruder (e.g., a twin-screw extruder)

Procedure:

  • Premixing: Physically mix Itraconazole and Soluplus® in a 30:70 weight ratio.

  • Extrusion:

    • Set the extruder temperature profile. For Itraconazole-Soluplus®, a temperature of 160°C can be used[3].

    • Feed the physical mixture into the extruder at a controlled rate.

    • The molten extrudate is then cooled and collected.

  • Milling and Sieving: The cooled extrudate is milled into a powder and sieved to obtain a uniform particle size.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of Itraconazole (absence of a melting peak).

    • Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.

    • In Vitro Dissolution Studies: To determine the enhancement in dissolution rate compared to the pure drug.

Experimental Workflow for ASD Preparation

ASD_Workflow cluster_prep Preparation cluster_char Characterization Premixing Physical Mixing (Itraconazole + Polymer) Extrusion Hot-Melt Extrusion Premixing->Extrusion Milling Milling & Sieving Extrusion->Milling DSC DSC Analysis Milling->DSC PXRD PXRD Analysis Milling->PXRD Dissolution Dissolution Testing Milling->Dissolution

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and characterization.

Nanosuspensions

Nanosuspensions consist of pure, poorly water-soluble drug particles dispersed in a liquid medium, with a particle size in the nanometer range. This reduction in particle size leads to an increased surface area, which in turn enhances the saturation solubility and dissolution velocity of the drug[9].

Data on Solubility Enhancement with Nanosuspensions:
Stabilizer(s)Preparation MethodMean Particle SizeSolubility/Dissolution EnhancementReference
Poloxamer 407, GlycerolPearl Milling294 nmHigher drug release compared to pure drug and marketed formulation[10][11]
Eudragit RL-100, Tween-80Solvent Displacement/ Nanoprecipitation0.86 µm (F6 batch)4-fold increase in saturation solubility; 72% drug release in 5 min[12]
Poloxamer-188, HPMC-E5, Tween 80/SLSSolvent-Antisolvent Nanoprecipitation42 nm (F6)98.2% release from lyophilized nanoparticles vs. 13.5% for pure drug[13]
Experimental Protocol: Preparation of Itraconazole Nanosuspension by Pearl Milling

Materials:

  • Itraconazole powder

  • Poloxamer 407 (stabilizer)

  • Glycerol (wetting agent)

  • Zirconium oxide beads (milling media)

  • Purified water

  • High-speed stirrer or pearl mill

Procedure:

  • Preparation of Stabilizer Solution: Dissolve Poloxamer 407 and glycerol in purified water.

  • Dispersion of Drug: Disperse the Itraconazole powder in the stabilizer solution.

  • Milling:

    • Add the dispersion and zirconium oxide beads to the milling chamber.

    • Mill at a high speed for a specified duration. The milling time needs to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization:

    • Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).

    • Scanning Electron Microscopy (SEM): To observe the morphology of the nanoparticles.

    • In Vitro Dissolution Studies: To assess the improvement in dissolution rate.

Mechanism of Nanosuspension Solubility Enhancement

Nanosuspension_Mechanism cluster_process Process cluster_result Result Large_Particles Large Drug Particles (Poor Solubility) Milling Milling/Precipitation Large_Particles->Milling Nano_Particles Nanoparticles (Increased Surface Area) Milling->Nano_Particles Increased_Solubility Increased Saturation Solubility Nano_Particles->Increased_Solubility Increased_Dissolution Increased Dissolution Velocity Nano_Particles->Increased_Dissolution

Caption: Mechanism of solubility enhancement by nanosuspension technology.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble drug molecules, like Itraconazole, forming inclusion complexes that have significantly improved aqueous solubility[1][14].

Data on Solubility Enhancement with Cyclodextrins:
CyclodextrinPreparation MethodMolar Ratio (ITZ:CD)Solubility EnhancementReference
HPβCDKneading1:2Increased from 4.5 µg/mL to 12.39 µg/mL in pH 1.2[14]
RAMEBKneading1:2Increased from 4.5 µg/mL to 14.05 µg/mL in pH 1.2[14]
RAMEB + PEG 4000Kneading1:2Solubility increased to 28.72 µg/mL[14]
Captisol (SBEβCD)Kneading1:349.87% drug dissolution in 90 minutes vs. 16.89% for pure drug[15]
HPβCDDissolving Method-1 g Itraconazole in 100 mL of 25% HPβCD solution[16]
Experimental Protocol: Preparation of Itraconazole-Cyclodextrin Complex by Kneading

Materials:

  • Itraconazole powder

  • Randomized methylated β-cyclodextrin (RAMEB)

  • Water

  • Mortar and pestle

Procedure:

  • Mixing: Place the calculated amounts of Itraconazole and RAMEB (e.g., 1:2 molar ratio) in a mortar.

  • Kneading: Add a small amount of water (dropwise) to the powder mixture and knead for 30-60 minutes to form a homogeneous, creamy paste.

  • Drying: Dry the paste at room temperature for 24 hours or in an oven at a controlled temperature.

  • Sieving: The dried complex is pulverized and sieved.

  • Characterization:

    • Phase Solubility Studies: To determine the stoichiometry of the complex.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the inclusion complex.

    • Differential Scanning Calorimetry (DSC): To observe changes in the thermal properties of Itraconazole upon complexation.

    • Solubility Studies: To quantify the increase in aqueous solubility.

Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex Itraconazole Itraconazole (Hydrophobic) Complex Inclusion Complex (Increased Solubility) Itraconazole->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex

Caption: Formation of an Itraconazole-cyclodextrin inclusion complex.

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. Itraconazole can be entrapped within the lipid matrix, which can enhance its solubility and provide controlled release[17][18].

Data on Itraconazole-Loaded SLNs:
Lipid(s)Preparation MethodMean Particle SizeEntrapment EfficiencyReference
Stearic acid, Palmitic acidMelt-emulsion sonication & low temp-solidification126-199 nmHigher for stearic acid SLNs[17]
-High Shear Homogenization262.92 nm94.21%[18]
Cholesterol, LubritabMicroemulsion155-230 nmHigher for cholesterol SLNs[19]
Palmitic acidMicroemulsion dispersion-~80%[20]
Experimental Protocol: Preparation of Itraconazole-Loaded SLNs by High Shear Homogenization

Materials:

  • Itraconazole

  • Solid lipid (e.g., stearic acid)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

  • High shear homogenizer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Dissolve the Itraconazole in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using the high shear homogenizer for a specified time to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion down to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with entrapped Itraconazole.

  • Characterization:

    • Particle Size and Zeta Potential Analysis.

    • Entrapment Efficiency and Drug Loading Determination.

    • Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): To study the physical state of the drug within the lipid matrix.

    • In Vitro Drug Release Studies.

Logical Relationship of SLN Formulation Steps

SLN_Formation Melt_Lipid Melt Solid Lipid + Dissolve Itraconazole Homogenize High Shear Homogenization Melt_Lipid->Homogenize Heat_Aqueous Heat Aqueous Phase (Surfactant + Water) Heat_Aqueous->Homogenize Cooling Cooling & Solidification Homogenize->Cooling SLN_Suspension SLN Suspension Cooling->SLN_Suspension

Caption: Steps involved in the formation of Solid Lipid Nanoparticles (SLNs).

Several advanced formulation techniques are available to address the poor aqueous solubility of Itraconazole. The choice of method depends on the desired dosage form, the required degree of solubility enhancement, and manufacturing considerations. Amorphous solid dispersions and cyclodextrin complexation are particularly effective for oral solid and liquid dosage forms, respectively, while nanosuspensions and solid lipid nanoparticles offer versatile platforms for various routes of administration. The provided protocols serve as a starting point for the development and optimization of Itraconazole formulations with enhanced solubility and bioavailability.

References

Application of Iodiconazole in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM), which confers protection from host immune responses and antimicrobial agents. Iodiconazole, a potent triazole antifungal agent, has demonstrated broad-spectrum activity against various pathogenic fungi.[1][2] Like other azoles, its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3][4] This application note provides detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, a critical step in the development of novel therapeutic strategies. While specific data on this compound's biofilm disruption capabilities are limited, the methodologies presented here are based on established and standardized assays for evaluating the antibiofilm activity of antifungal compounds against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus.[5][6]

Mechanism of Action: Azoles against Fungal Biofilms

The primary target of azole antifungals, including this compound, is the ergosterol biosynthetic pathway.[7][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth. In the context of biofilms, the complex architecture and dense extracellular matrix can limit drug penetration, and the physiological state of the cells within the biofilm can contribute to increased drug resistance.[8][9][10][11] The efficacy of an azole in disrupting a biofilm is therefore dependent on its ability to penetrate the matrix and exert its inhibitory effect on the fungal cells within.

Below is a diagram illustrating the proposed mechanism of action of this compound on fungal cells within a biofilm.

cluster_biofilm Fungal Biofilm Fungal Cells Fungal Cells Extracellular Matrix Extracellular Matrix This compound This compound Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) This compound->Lanosterol 14α-demethylase (Erg11) Inhibits Ergosterol Ergosterol Lanosterol 14α-demethylase (Erg11)->Ergosterol Required for synthesis of Disrupted Cell Membrane Disrupted Cell Membrane Lanosterol 14α-demethylase (Erg11)->Disrupted Cell Membrane Inhibition leads to Ergosterol->Fungal Cells Maintains membrane integrity of Biofilm Disruption Biofilm Disruption Disrupted Cell Membrane->Biofilm Disruption

Caption: this compound's mechanism of action against fungal biofilms.

Experimental Protocols

Detailed methodologies for key experiments to assess the biofilm disruption potential of this compound are provided below. These protocols are adapted from standard methods for Candida albicans and can be modified for other fungal species like Aspergillus fumigatus.[12][5]

Protocol 1: Fungal Biofilm Formation (96-well plate)

This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate, which serves as the basis for subsequent disruption assays.

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) medium

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Orbital shaker incubator

Procedure:

  • Inoculate a single colony of the fungal strain into 10 mL of YPD medium and incubate overnight at 30°C with shaking (150 rpm).

  • Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁷ cells/mL in RPMI-1640 medium using a spectrophotometer (OD₆₀₀).

  • Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 90 minutes with gentle shaking (75 rpm) to allow for initial cell adherence.

  • After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm maturation.

Protocol 2: this compound Biofilm Disruption Assay

This protocol measures the ability of this compound to disrupt a pre-formed fungal biofilm.

Materials:

  • Mature fungal biofilm plate (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations. The final concentration of DMSO should be kept below 1% to avoid solvent toxicity.

  • After the biofilm maturation period, carefully remove the medium from the wells of the biofilm plate.

  • Gently wash the biofilms twice with 150 µL of sterile PBS to remove any remaining planktonic cells.

  • Add 200 µL of the different concentrations of this compound solution to the respective wells. Include a drug-free control (RPMI-1640 with DMSO) and a negative control (wells with no biofilm).

  • Incubate the plate at 37°C for an additional 24 hours.

  • Following incubation, quantify the remaining biofilm biomass and cell viability using the methods described in Protocols 3 and 4.

Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)

The Crystal Violet (CV) assay is a simple method to quantify the total biofilm biomass.

Materials:

  • Treated biofilm plate (from Protocol 2)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Procedure:

  • Carefully aspirate the medium from the wells.

  • Wash the wells twice with 200 µL of sterile PBS.

  • Allow the plate to air dry completely.

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the CV solution and wash the wells four times with 200 µL of sterile PBS.

  • Add 200 µL of 95% ethanol to each well to destain the biofilm.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Transfer 125 µL of the destained solution to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Reduction Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[12][5]

Materials:

  • Treated biofilm plate (from Protocol 2)

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Sterile PBS

  • Microplate reader

Procedure:

  • Prepare the XTT-menadione solution immediately before use by mixing XTT solution with menadione solution at a ratio of 20:1 (v/v).

  • Carefully aspirate the medium from the wells of the treated biofilm plate.

  • Wash the biofilms twice with 200 µL of sterile PBS.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • After incubation, transfer 75 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the formazan product at 492 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Data Presentation

Quantitative data from biofilm disruption assays should be summarized in a clear and structured format. The following table provides an example of how to present the results of an this compound biofilm disruption experiment. The Sessile Minimum Inhibitory Concentration (SMIC) is often used to report the antifungal susceptibility of biofilms, with SMIC₅₀ and SMIC₈₀ representing the concentrations at which 50% and 80% of the biofilm's metabolic activity is inhibited, respectively.[5]

Table 1: Example Data for this compound Efficacy against Candida albicans Biofilm

This compound Conc. (µg/mL)Mean Absorbance (OD₅₇₀) ± SD (Crystal Violet)% Biofilm Reduction (Biomass)Mean Absorbance (OD₄₉₂) ± SD (XTT)% Metabolic Inhibition (Viability)
0 (Control)1.25 ± 0.110%0.98 ± 0.080%
11.18 ± 0.095.6%0.91 ± 0.077.1%
21.05 ± 0.1016.0%0.82 ± 0.0616.3%
40.88 ± 0.0729.6%0.65 ± 0.0533.7%
80.63 ± 0.0549.6%0.49 ± 0.0450.0%
160.41 ± 0.0467.2%0.31 ± 0.0368.4%
320.25 ± 0.0380.0%0.19 ± 0.0280.6%
640.18 ± 0.0285.6%0.12 ± 0.0187.8%

Note: This is example data for illustrative purposes only.

From this data, the SMIC₅₀ for biofilm viability would be 8 µg/mL, and the SMIC₈₀ would be 32 µg/mL.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for assessing the biofilm disruption activity of this compound can be visualized as follows:

cluster_quant Quantification Methods A Fungal Culture Preparation B Biofilm Formation (24-48h) A->B C Treatment with this compound (24h) B->C D Wash to Remove Planktonic Cells C->D E Quantification D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Viability) E->G H Data Analysis and Determination of SMIC F->H G->H

Caption: Experimental workflow for this compound biofilm disruption assay.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the efficacy of this compound against fungal biofilms. By employing standardized methods for biofilm formation and quantification, researchers can obtain reproducible data to characterize the antibiofilm properties of this and other novel antifungal agents. Such studies are crucial for advancing the development of effective treatments for biofilm-associated fungal infections. Further research is warranted to generate specific quantitative data for this compound and its derivatives against a broad range of fungal biofilms. A recent study has indicated that derivatives of this compound with improved stability can prevent the formation of fungal biofilms, highlighting the potential of this class of compounds.[2]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Iodiconazole Instability in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility and stability data for Iodiconazole in various aqueous solutions for in vitro use are not extensively published. The guidance provided here is based on the known chemical properties of this compound, a novel triazole antifungal agent, and established strategies for working with poorly water-soluble azole compounds. Researchers should always perform initial solubility and stability tests under their specific experimental conditions.

Known Properties of this compound

This compound is a triazole antifungal agent.[1][2] Its chemical structure suggests it is a lipophilic molecule, which is consistent with the challenges of poor aqueous solubility commonly observed with other azole antifungals.[3]

PropertyValue/DescriptionReference
Molecular Formula C₁₉H₁₉F₂IN₄O[1]
Molecular Weight 484.3 g/mol [1]
Chemical Class Triazole[1]
Description A new triazole drug with broad-spectrum and potent in vitro activity against various pathogenic fungi.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of azole antifungals.[4][5] It is recommended to start with a high concentration stock (e.g., 10-50 mM) in 100% DMSO. Store stock solutions at -20°C or -80°C to maximize stability.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[6] Here are several strategies to overcome this:

  • Reduce the final DMSO concentration: While preparing the working solution, ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[7]

  • Use a pre-dilution step: Instead of diluting the high-concentration DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.

  • Employ solubilizing agents: Consider the use of co-solvents, surfactants, or cyclodextrins to enhance the solubility of this compound in your aqueous medium.[8][9]

Q3: What are co-solvents, and how can they help?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8]

Co-solventRecommended Starting Concentration (in final assay medium)ProsCons
Ethanol ≤ 1%Less toxic than DMSO for some cell lines.Can affect enzyme activity and cell signaling.
Polyethylene Glycol (PEG) 400 ≤ 1%Generally low toxicity.Can be viscous at higher concentrations.[7]
Glycerol ≤ 2%Can help stabilize proteins.[4]Can increase the viscosity of the medium.

Q4: Can I use surfactants to prevent this compound precipitation?

A4: Yes, surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10] However, their use in cell-based assays must be carefully controlled as they can disrupt cell membranes.

SurfactantRecommended Starting Concentration (in final assay medium)ProsCons
Tween® 20 / Tween® 80 0.01% - 0.1%Effective at low concentrations.Can interfere with some assays and may have cellular effects.[6]
Pluronic® F-68 0.02% - 0.1%Generally considered biocompatible and gentle on cells.May have lower solubilizing capacity than other surfactants.

Q5: What are cyclodextrins, and how do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, like this compound, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution (DMSO) - Concentration is too high.- Improper storage.- Prepare a less concentrated stock solution.- Ensure the stock solution is stored at -20°C or -80°C and protected from moisture.
Precipitation upon dilution in aqueous buffer - Poor aqueous solubility of this compound.- Final solvent concentration is too low to maintain solubility.- Decrease the final concentration of this compound.- Increase the final DMSO concentration (while staying within acceptable limits for your assay, typically <1%).- Utilize a solubilizing agent (co-solvent, surfactant, or cyclodextrin).[8][9]
Inconsistent or non-reproducible assay results - Compound precipitation leading to variable effective concentrations.- Instability of this compound in the assay medium over time.- Visually inspect for precipitation before and during the assay.- Prepare fresh working solutions for each experiment.- Evaluate the stability of this compound in your assay medium over the experiment's duration.
Observed cellular toxicity - Toxicity of this compound itself.- Toxicity from the solvent (e.g., DMSO) or solubilizing agent.- Perform a dose-response curve to determine the toxic concentration of this compound.- Run a vehicle control (medium with the same concentration of solvent/solubilizing agent but without this compound) to assess the toxicity of the formulation components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution using a Co-solvent

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform a serial dilution of the stock solution in 100% DMSO to an intermediate concentration.

  • In a separate tube, prepare the final assay medium containing the desired concentration of the co-solvent (e.g., 1% Ethanol).

  • Add a small volume of the intermediate this compound DMSO solution to the co-solvent-containing medium to reach the final desired this compound concentration. Vortex immediately after addition.

  • Visually inspect for any signs of precipitation.

Protocol 3: Preparation of this compound Working Solution using Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.

  • In a sterile tube, add the required volume of the HP-β-CD stock solution.

  • Add the required volume of the this compound DMSO stock solution to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 10:1 to 100:1 is recommended.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.

  • Allow the mixture to equilibrate at room temperature for at least 30 minutes before further dilution into the final assay medium.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No precip Precipitation Observed observe->precip Yes strategy Select Solubilization Strategy precip->strategy cosolvent Use Co-solvent (e.g., Ethanol, PEG) strategy->cosolvent surfactant Use Surfactant (e.g., Tween-20) strategy->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin

Caption: A decision workflow for preparing and troubleshooting this compound solutions for in vitro assays.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation cluster_result Result This compound This compound (Hydrophobic) mix Mixing This compound->mix cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->mix water Aqueous Solution water->mix inclusion Formation of Inclusion Complex mix->inclusion soluble_complex Soluble this compound- Cyclodextrin Complex inclusion->soluble_complex cd_icon

Caption: Mechanism of this compound solubilization using cyclodextrins.

troubleshooting_flowchart start Precipitation Observed in Assay Well check_conc Is the final concentration of this compound too high? start->check_conc check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_time Does precipitation occur over time? check_dmso->check_time No increase_dmso Increase DMSO (if possible) or use co-solvents check_dmso->increase_dmso Yes check_media Are there components in the media promoting precipitation? check_time->check_media No use_stabilizer Use Cyclodextrins or Surfactants to stabilize check_time->use_stabilizer Yes test_media Test solubility in simpler buffer vs. complex media check_media->test_media Possibly end Re-run Assay check_media->end No reduce_conc->end increase_dmso->end use_stabilizer->end test_media->end

Caption: A troubleshooting workflow for addressing precipitation during in vitro assays.

References

Technical Support Center: Accurate Iodiconazole Detection in Biological Matrices using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) parameters for the accurate detection of Iodiconazole in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound analysis?

A1: For initial method development for this compound, a triazole antifungal, we recommend starting with parameters similar to those used for other drugs in the same class, such as voriconazole and itraconazole.[1][2] The following table outlines a suggested starting point.

Q2: Which sample preparation method is best for analyzing this compound in plasma?

A2: The choice of sample preparation method depends on the required sensitivity and cleanliness of the sample. For routine analysis, a simple protein precipitation is often sufficient and time-efficient.[1] For methods requiring higher sensitivity and reduced matrix effects, solid-phase extraction (SPE) is recommended.[2][3]

Q3: My peak shape for this compound is poor (tailing or fronting). What are the possible causes and solutions?

A3: Poor peak shape can arise from several factors. Peak tailing may be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Peak fronting is often a result of column overload or an inappropriate sample solvent.[4][5] Refer to the troubleshooting section for a detailed guide.

Q4: I'm observing a drifting baseline in my chromatogram. What should I do?

A4: A drifting baseline can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, or contamination in the detector flow cell.[6] It is crucial to ensure the column is thoroughly equilibrated with the mobile phase before starting a run.

Q5: How can I improve the sensitivity of my this compound assay?

A5: To enhance sensitivity, you can optimize the detection wavelength to the maximum absorbance of this compound.[7] Additionally, employing a sample preparation technique like SPE can concentrate the analyte, leading to a better signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol outlines a simple and rapid method for extracting this compound from plasma samples.

  • To 100 µL of plasma sample, add 100 µL of an internal standard solution.

  • Vortex the mixture briefly.

  • Add 400 µL of cold methanol to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 15,000 x g for 5 minutes.[1]

  • Carefully collect the clear supernatant.

  • Inject a portion of the supernatant (e.g., 30 µL) directly into the HPLC system.[1]

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the chromatographic separation of this compound.

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump and a variable wavelength detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for antifungal drug analysis.[8]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH 3.5). The exact ratio should be optimized, but a starting point of 70:30 (v/v) acetonitrile:buffer can be used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: Set the UV detector to a wavelength around 260 nm, which is a common detection wavelength for triazole antifungals.[1][2]

  • Column Temperature: Maintain the column temperature at a constant value, typically between 25-40°C, to ensure reproducible retention times.[7]

  • Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 20-50 µL).

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Detection

ParameterRecommended SettingCommon Range/OptionsSource(s)
Column C18 Reversed-PhaseC8, C6-Phenyl[1][2][8]
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 250 mm[1][8]
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 3.5) (70:30, v/v)Methanol can be used as the organic solvent.[1][2]
Elution Mode Isocratic or GradientGradient elution may be needed for complex matrices.[1][2]
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min[1]
Detection Wavelength 260 nm254 - 265 nm[1][2]
Column Temperature 30°C25 - 40°C[7]
Injection Volume 20 µL10 - 50 µL

Table 2: Troubleshooting Common HPLC Issues in this compound Analysis

IssuePotential CauseRecommended SolutionSource(s)
High Backpressure Blockage in the system (e.g., guard column, column frit)Reverse flush the column; if pressure remains high, replace the guard column or column.[6]
Precipitated buffer in the mobile phaseEnsure mobile phase components are fully dissolved and miscible.[9]
No Peaks Detector lamp is off or malfunctioningCheck the detector lamp status and replace if necessary.[6]
No sample injectedVerify autosampler and injector function.[4]
Peak Tailing Secondary analyte interactions with the stationary phaseAdjust mobile phase pH or use a different column type.[5]
Column degradationReplace the column.[5]
Peak Fronting Column overloadDilute the sample or inject a smaller volume.[4]
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.[4]
Split Peaks Channeling or void in the column packingReplace the column.[9]
Clogged column inlet fritReverse and flush the column. If the problem persists, replace the column.[9]
Baseline Noise Air bubbles in the systemDegas the mobile phase and purge the pump.[6]
Contaminated mobile phase or detector cellUse high-purity solvents and flush the detector cell.[6][10]
Baseline Drift Column not equilibratedAllow sufficient time for the column to equilibrate with the mobile phase.[6]
Change in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[6]
Retention Time Variability Inconsistent mobile phase preparationPrepare the mobile phase carefully and consistently.[5]
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.[5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (~260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification Troubleshooting_Logic Troubleshooting Logic for HPLC Peak Shape Issues cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape? peak_type Tailing or Fronting? start->peak_type cause_tailing1 Secondary Interactions? peak_type->cause_tailing1 Tailing cause_fronting1 Column Overload? peak_type->cause_fronting1 Fronting solution_tailing1 Adjust Mobile Phase pH or Change Column cause_tailing1->solution_tailing1 Yes cause_tailing2 Column Degradation? cause_tailing1->cause_tailing2 No solution_tailing2 Replace Column cause_tailing2->solution_tailing2 Yes solution_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 Yes cause_fronting2 Incompatible Sample Solvent? cause_fronting1->cause_fronting2 No solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2 Yes

References

Troubleshooting poor skin penetration of topical Iodiconazole formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical formulations of Iodiconazole.

Troubleshooting Poor Skin Penetration

Poor skin penetration of topical this compound formulations can arise from a variety of factors related to the drug's physicochemical properties, the formulation itself, and the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Sub-optimal Formulation Characteristics

Question: My this compound formulation is showing poor skin permeation in in vitro tests. What formulation parameters should I investigate?

Answer:

Several formulation characteristics can hinder the passive diffusion of this compound across the stratum corneum. This compound, a triazole antifungal agent with a molecular weight of 484.3 g/mol , is a relatively large molecule, which can inherently limit its skin penetration.[1] Furthermore, its solubility profile is a critical factor.

Troubleshooting Steps:

  • Solubility and Vehicle Selection:

    • Issue: this compound may have low solubility in the chosen vehicle, leading to a low concentration gradient, which is the driving force for passive diffusion.

    • Recommendation: Evaluate the solubility of this compound in various pharmaceutically acceptable solvents. Consider incorporating solubilizers or co-solvents into your formulation. For other poorly soluble azole antifungals, like oxiconazole, solvents such as ethanol, DMSO, and dimethyl formamide have been used.[2]

  • Excipient Compatibility and Enhancement:

    • Issue: The excipients in the formulation may not be actively promoting skin penetration.

    • Recommendation: Incorporate chemical penetration enhancers. These can work by disrupting the lipid bilayer of the stratum corneum or by improving the partitioning of the drug into the skin.

Table 1: Examples of Penetration Enhancers for Azole Antifungals

Enhancer TypeExampleReported Efficacy for Similar AzolesReference
GlycolTranscutol® P (Diethylene glycol monoethyl ether)8.4-fold increase in itraconazole permeation[3][4]
PolymerCarbopol® 940 P5.1-fold increase in itraconazole permeation[3][4]
SurfactantsSodium Lauryl Sulfate (SLS), Tween 80Enhanced penetration of voriconazole in nanoparticle formulations[5]
Fatty AcidsOleic AcidCommonly used to disrupt the stratum corneum lipid structure
  • Advanced Drug Delivery Systems:

    • Issue: Conventional formulations like creams and gels may not be sufficient to overcome the skin barrier.

    • Recommendation: Explore advanced drug delivery systems that have shown promise for other topical antifungals.[6] These can encapsulate the drug and improve its interaction with the skin.

Table 2: Advanced Delivery Systems for Topical Antifungals

Delivery SystemDescriptionPotential Advantages for this compound
Liposomes Phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.Can enhance drug deposition into the epidermis and dermis.
Nanoemulsions/Microemulsions Thermodynamically stable, isotropic systems of oil, water, and surfactant.Can increase drug solubility and act as penetration enhancers.
Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles that are solid at room temperature.Provide controlled release and can improve skin hydration.
Problem 2: Inaccurate In Vitro Experimental Setup

Question: I am observing high variability and low drug permeation in my Franz diffusion cell experiments. How can I optimize my protocol?

Answer:

In vitro permeation testing (IVPT) using Franz diffusion cells is a standard method for evaluating topical formulations.[7][8] However, improper setup can lead to unreliable results.

Troubleshooting Steps:

  • Membrane Selection and Integrity:

    • Issue: The choice and handling of the skin membrane are critical.

    • Recommendation: While human skin is the gold standard, porcine ear skin is a common and histologically similar alternative.[9] Ensure the skin is properly prepared (e.g., dermatomed to a consistent thickness) and that its barrier integrity is intact before the experiment.

  • Receptor Phase Composition:

    • Issue: "Sink conditions" may not be maintained in the receptor chamber. Sink conditions, where the drug concentration in the receptor fluid is significantly lower than in the donor compartment, are essential for accurate permeation measurement.

    • Recommendation: The receptor fluid should be able to readily solubilize this compound. Due to the likely lipophilic nature of this compound, consider adding a solubilizing agent like a surfactant or cyclodextrin to the buffer. For oxiconazole nitrate, a DMSO:PBS solution has been used to achieve a solubility of approximately 0.3 mg/ml.[2]

  • Experimental Parameters:

    • Issue: Incorrect temperature or stirring speed can affect diffusion rates.

    • Recommendation: Maintain the skin surface temperature at a physiological 32°C.[10] Ensure adequate and consistent stirring in the receptor chamber to maintain a homogenous concentration.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting an IVPT study to assess the skin permeation of an this compound formulation.

1. Materials and Equipment:

  • Franz diffusion cells (static or flow-through)

  • Excised human or porcine skin

  • Dermatome

  • Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer for this compound)

  • Formulated this compound and control formulations

  • High-performance liquid chromatography (HPLC) system for drug quantification

2. Skin Preparation:

  • Obtain full-thickness skin and remove any subcutaneous fat.

  • Use a dermatome to obtain skin sections of a consistent thickness (typically 400-500 µm).

  • Visually inspect the skin for any defects before mounting it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

3. Experimental Setup:

  • Fill the receptor compartment with deaerated receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system to maintain a skin surface temperature of 32°C.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals, collect samples from the receptor solution.

  • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

5. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area over time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: As a triazole antifungal, this compound is expected to act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts the membrane's integrity and function, leading to fungal cell death.

Q2: Are there any in vivo models suitable for evaluating topical this compound formulations? A2: Yes, several in vivo models can be used. Rodent models (rats, mice) are commonly used for initial screenings.[9] Porcine models are also highly relevant due to the similarity of pig skin to human skin.[9] Techniques like microdialysis can be employed to measure the concentration of free this compound in the dermal interstitial fluid over time, providing valuable pharmacokinetic data.[11][12] One study on rats demonstrated that a 2% this compound cream resulted in a high concentration in the dermis compared to the blood, suggesting a "reservoir effect" in the skin.[12]

Q3: How can I improve the aqueous solubility of this compound in my formulation? A3: For poorly water-soluble drugs like many azole antifungals, several strategies can be employed. These include the use of co-solvents (e.g., propylene glycol, ethanol), surfactants, and complexing agents like cyclodextrins. For instance, a study on oxiconazole nitrate, which has low aqueous solubility, utilized β-cyclodextrin to improve its solubility and release from a gel formulation.[13]

Q4: What are the key physicochemical properties of a drug that influence its skin penetration? A4: The ideal properties for a drug to passively penetrate the skin are a molecular weight under 500 Da and a logP value (a measure of lipophilicity) between 1 and 4. While this compound's molecular weight is close to this range (484.3 g/mol ), its lipophilicity will also play a crucial role.[1] Drugs that are too hydrophilic will not partition into the lipid-rich stratum corneum, while those that are excessively lipophilic may remain in the stratum corneum and not penetrate to the deeper skin layers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ivpt In Vitro Permeation Testing (IVPT) cluster_analysis Analysis formulation Formulation Preparation (this compound + Excipients) dosing Apply Formulation to Skin formulation->dosing skin_prep Skin Membrane Preparation (e.g., Porcine Ear Skin) franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell franz_cell->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Analysis (Flux, Permeability Coefficient) hplc->data_analysis

Caption: Experimental workflow for in vitro skin permeation testing.

troubleshooting_logic cluster_formulation Formulation Issues cluster_experimental Experimental Setup Issues start Poor Skin Penetration Observed solubility Sub-optimal Solubility? start->solubility membrane Membrane Integrity Issues? start->membrane enhancers Lack of Penetration Enhancers? solubility->enhancers If yes delivery_system Ineffective Delivery System? enhancers->delivery_system If yes optimize_formulation optimize_formulation delivery_system->optimize_formulation Optimize Formulation receptor Non-Sink Conditions? membrane->receptor If yes parameters Incorrect Temp/Stirring? receptor->parameters If yes optimize_protocol optimize_protocol parameters->optimize_protocol Optimize IVPT Protocol

Caption: Troubleshooting logic for poor skin penetration.

ergosterol_synthesis_pathway squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps enzyme 14α-demethylase (Cytochrome P450 enzyme) lanosterol->enzyme ergosterol Ergosterol (Fungal Cell Membrane Component) enzyme->ergosterol This compound This compound This compound->inhibition

Caption: Mechanism of action of this compound.

References

Strategies to improve the chemical stability of Iodiconazole for drug development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chemical stability of Iodiconazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the chemical stability of this compound?

A1: The stability of this compound, like other azole antifungals, can be influenced by several factors. These include:

  • pH: Extreme pH conditions, particularly alkaline environments, can lead to the degradation of azole compounds.

  • Oxidation: The chemical structure of this compound may be susceptible to oxidative degradation.

  • Light: Exposure to ultraviolet (UV) radiation can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of this compound and known degradation patterns of similar azole antifungals, potential degradation pathways may include:

  • Hydrolysis: Cleavage of functional groups in the presence of water, potentially accelerated by acidic or basic conditions.

  • Oxidation: Modification of the triazole ring or other susceptible parts of the molecule by oxidizing agents.

  • Photodegradation: Halogen substitution (iodine with a hydroxyl group) on the phenyl ring upon exposure to UV light is a known degradation pathway for similar halogenated aromatic compounds.

Q3: Are there any known derivatives of this compound with improved stability?

A3: Yes, research has shown that chemical modification of the this compound structure can lead to significantly improved stability. For instance, a series of triazole compounds containing an ethynyl group were designed to enhance stability. One such compound, designated as 20l, demonstrated a substantially longer half-life compared to this compound, indicating a promising strategy for developing more stable analogues.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Loss of this compound potency in solution over a short period. pH instability: The pH of the solution may be unfavorable, leading to rapid degradation.- Determine the pH of the solution. - Perform a pH stability profile study by preparing solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the concentration of this compound over time using a stability-indicating HPLC method. - Adjust the pH of the formulation to a range where this compound exhibits maximum stability.
Discoloration or precipitation of the this compound formulation upon storage. Oxidative degradation or insolubility: The formulation may be susceptible to oxidation, or the drug may be precipitating out of solution.- Add antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) to the formulation to prevent oxidative degradation. - Incorporate chelating agents (e.g., EDTA) to complex with any metal ions that could catalyze oxidation. - Evaluate the solubility of this compound in the chosen vehicle and consider using solubilizing agents if necessary.
Degradation of this compound when exposed to light. Photodegradation: The molecule is likely sensitive to UV or visible light.- Store all this compound-containing materials in amber-colored or opaque containers to protect them from light. - Conduct photostability studies according to ICH Q1B guidelines to understand the extent of degradation and the nature of the photodegradants.
Inconsistent results in stability studies. Inadequate analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.- Develop and validate a stability-indicating HPLC method. This involves subjecting an this compound solution to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should then be optimized to resolve the this compound peak from all degradation product peaks.

Data Summary

Table 1: Comparative Stability of this compound and a Stabilized Derivative

CompoundHalf-life (t1/2) in minutes
This compound4.39
Compound 20l (ethynyl derivative)30.2

This data highlights the potential for chemical modification to significantly improve the stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products to support the development of a stability-indicating analytical method.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound API in an oven at 60°C for 24 hours.

    • Dissolve the heat-stressed sample in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound API and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Protocol 2: Formulation of a Stabilized this compound Solution using Cyclodextrins

Objective: To improve the aqueous solubility and chemical stability of this compound through complexation with a cyclodextrin.

Materials:

  • This compound API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in purified water.

  • Complexation:

    • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously with a magnetic stirrer.

    • Continue stirring the suspension at room temperature for 24-48 hours to allow for complete complexation.

  • Filtration:

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound. The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • Characterization and Stability Testing:

    • Determine the concentration of this compound in the filtrate using a validated HPLC method.

    • Conduct stability studies on the formulated solution under various conditions (e.g., different temperatures and light exposure) to assess the improvement in stability compared to an unformulated this compound solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep This compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal Degradation (Solid, 60°C) prep->therm photo Photolytic Degradation (Solid & Solution) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc char Identification & Quantification of Degradation Products hplc->char

Caption: Workflow for the forced degradation study of this compound.

stabilization_strategy cluster_problem Problem cluster_strategies Potential Stabilization Strategies cluster_formulation_details Formulation Details instability Poor Chemical Stability of this compound chem_mod Chemical Modification (e.g., Ethynyl Derivative) instability->chem_mod formulation Formulation Approaches instability->formulation cyclo Cyclodextrin Complexation formulation->cyclo nano Nanoformulations (Nanoemulsions, Microemulsions) formulation->nano excipients Use of Stabilizing Excipients (Antioxidants, Chelating Agents) formulation->excipients

Caption: Strategies to improve the chemical stability of this compound.

Refining the asymmetric synthesis of Iodiconazole to improve enantiomeric excess

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the asymmetric synthesis of Iodiconazole, with a focus on improving enantiomeric excess (e.e.).

Troubleshooting Guide

This guide addresses specific issues that may arise during the asymmetric synthesis of this compound, particularly focusing on the key chiral separation and purification steps.

Question: What are the common causes of low enantiomeric excess in the asymmetric epoxidation of the allylic alcohol precursor to this compound?

Answer: Low enantiomeric excess in the Sharpless asymmetric epoxidation is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Deactivation: The titanium(IV) isopropoxide catalyst is sensitive to moisture. Adventitious water can hydrolyze the catalyst, leading to the formation of a non-chiral background reaction and a subsequent decrease in enantioselectivity.

  • Ligand Purity: The optical purity of the diethyl tartrate (DET) ligand is critical. Using a ligand with low enantiomeric purity will directly result in a lower e.e. of the product.

  • Reaction Temperature: The Sharpless epoxidation is highly temperature-sensitive. Running the reaction at a temperature higher than the optimal -20°C can lead to a decrease in enantioselectivity.

  • Stoichiometry of Reagents: An incorrect ratio of the catalyst components (titanium(IV) isopropoxide and DET) or the oxidant (tert-butyl hydroperoxide) can lead to the formation of undesired side products and a reduction in enantiomeric excess.

Question: How can I troubleshoot a low yield during the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole?

Answer: Low yields in the triazole ring-opening step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or a weak base.

  • Side Reactions: The epoxide is susceptible to hydrolysis or reaction with other nucleophiles present in the reaction mixture.

  • Steric Hindrance: The bulky nature of the epoxide and the triazole can lead to slow reaction rates.

  • Base Strength: The choice and concentration of the base are crucial for deprotonating the triazole and facilitating the nucleophilic attack. An inappropriate base can lead to side reactions or incomplete deprotonation.

Question: My final this compound product shows impurities after purification. What are the likely sources and how can they be removed?

Answer: Impurities in the final product can originate from various stages of the synthesis:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in the final product.

  • Diastereomers: If the initial epoxidation step resulted in a mixture of diastereomers, they may be carried through the synthesis.

  • Side Products from Ring-Opening: As mentioned, side reactions during the epoxide opening can generate impurities.

  • Solvent and Reagent Residues: Inadequate purification can leave traces of solvents or reagents.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Refer to the data tables below for recommended starting points and ranges for key reaction parameters.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Verify Reagent Quality: Confirm the purity and enantiomeric excess of chiral ligands and the concentration of oxidants.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion.

  • Purification Strategy: Employ column chromatography with an appropriate stationary and mobile phase to separate the desired product from impurities. Chiral HPLC can be used to separate enantiomers and diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high enantiomeric excess in the synthesis of this compound?

A1: The asymmetric epoxidation of the allylic alcohol precursor is the most critical step for establishing the stereochemistry of this compound. The choice of chiral catalyst and precise control of reaction conditions are paramount for achieving high enantiomeric excess.

Q2: Can alternative asymmetric methods be used for the synthesis of this compound?

A2: Yes, besides the Sharpless asymmetric epoxidation, other methods like the Jacobsen-Katsuki epoxidation or catalytic asymmetric cyanosilylation of a ketone precursor could potentially be employed to introduce the desired chirality.[1] The choice of method will depend on the specific synthetic route and available starting materials.

Q3: How is the enantiomeric excess of this compound determined?

A3: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: The synthesis involves several hazardous reagents. Tert-butyl hydroperoxide is a strong oxidant and potentially explosive. Titanium(IV) isopropoxide is moisture-sensitive and flammable. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Optimization of Sharpless Asymmetric Epoxidation Conditions

ParameterCondition ACondition BCondition CReported e.e. (%)
CatalystTi(OiPr)₄ / (+)-DETTi(OiPr)₄ / (-)-DETTi(OiPr)₄ / (+)-DIPT>95
SolventDichloromethane (DCM)TolueneTetrahydrofuran (THF)Varies
Temperature-20°C-40°C0°C>90 at -20°C
Oxidanttert-Butyl hydroperoxideCumene hydroperoxide>90
AdditiveMolecular Sieves (4Å)NoneImproved e.e.

Table 2: Chiral HPLC Methods for Enantiomeric Excess Determination of Azole Antifungals

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Chiralcel OD-HHexane/Isopropanol (90:10)1.0254
Chiralpak AD-HHexane/Ethanol (80:20)0.8254
Lux Cellulose-1Heptane/Ethanol (70:30)1.2260

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of Allylic Alcohol Precursor

Objective: To synthesize the chiral epoxide intermediate with high enantiomeric excess.

Materials:

  • Allylic alcohol precursor

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous DCM and activated 4Å molecular sieves.

  • Cool the flask to -20°C in a cryocooler.

  • Add Ti(OiPr)₄ to the cooled solvent, followed by the dropwise addition of (+)-DET. Stir the mixture for 30 minutes at -20°C to form the chiral catalyst complex.

  • Add the allylic alcohol precursor dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

  • Add TBHP dropwise to the mixture while maintaining the temperature at -20°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite to remove the titanium salts.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified epoxide using chiral HPLC.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product & Analysis Allylic Alcohol Allylic Alcohol Asymmetric Epoxidation Asymmetric Epoxidation Allylic Alcohol->Asymmetric Epoxidation 1,2,4-Triazole 1,2,4-Triazole Nucleophilic Ring-Opening Nucleophilic Ring-Opening 1,2,4-Triazole->Nucleophilic Ring-Opening Epoxide Intermediate Epoxide Intermediate Asymmetric Epoxidation->Epoxide Intermediate Epoxide Intermediate->Nucleophilic Ring-Opening Crude this compound Crude this compound Nucleophilic Ring-Opening->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Enantiomeric Excess Determination Enantiomeric Excess Determination Pure this compound->Enantiomeric Excess Determination

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic cluster_problems Observed Problems cluster_solutions Troubleshooting Actions Low_ee Low Enantiomeric Excess? Check_Catalyst Verify Catalyst and Ligand Purity Low_ee->Check_Catalyst Yes Control_Temp Ensure Reaction Temperature is -20°C Low_ee->Control_Temp Yes Anhydrous_Conditions Confirm Anhydrous Conditions Low_ee->Anhydrous_Conditions Yes Low_Yield Low Yield? Monitor_Reaction Monitor Reaction to Completion Low_Yield->Monitor_Reaction Yes Optimize_Base Optimize Base and Reaction Time Low_Yield->Optimize_Base Yes Impure_Product Impure Product? Optimize_Purification Optimize Chromatographic Purification Impure_Product->Optimize_Purification Yes Characterize_Impurities Characterize Impurities (NMR, MS) Impure_Product->Characterize_Impurities Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Iodiconazole Antifungal Susceptibility Testing against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodiconazole and encountering variability in Minimum Inhibitory Concentration (MIC) values against Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Candida species?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][2][3][4][5]

Q2: What are the expected MIC ranges for this compound against common Candida species?

A2: As a novel triazole antifungal, comprehensive publicly available databases of this compound MIC ranges for a wide variety of clinical Candida isolates are still emerging. It is recommended to establish internal quality control ranges and compare results to known ranges for other azoles like fluconazole, voriconazole, and itraconazole as a preliminary guide. Experimental determination of MIC values using standardized methods is essential.

Q3: Which standardized methods are recommended for determining this compound MIC values against Candida?

A3: The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[6] This method is considered the gold standard and is recommended for obtaining accurate and reproducible MIC values for new antifungal agents like this compound.

Q4: What is "trailing growth" and how can it affect this compound MIC interpretation?

Q5: What is a paradoxical effect and can it be observed with this compound?

A5: A paradoxical effect, or Eagle effect, is characterized by the ability of a fungus to grow at high antifungal concentrations while being inhibited at lower concentrations. While more commonly reported with echinocandins, it can occur with azoles. If you observe this phenomenon with this compound, it is crucial to report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations.

Troubleshooting Guide for MIC Variability

Variability in MIC values can arise from several factors. This guide addresses common issues and provides corrective actions.

Issue Potential Cause(s) Troubleshooting Steps & Corrective Actions
Inconsistent MIC values between experiments 1. Inoculum preparation: Incorrect final inoculum concentration.- Ensure the yeast suspension is standardized to a 0.5 McFarland turbidity standard before dilution. - Verify the final inoculum concentration by plating a sample of the diluted inoculum and performing a colony count. The target is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Media variability: Differences in RPMI 1640 medium lots, pH, or supplementation.- Use a single, quality-controlled lot of RPMI 1640 for a set of experiments. - Ensure the medium is buffered with MOPS to maintain a stable pH of 7.0.
3. Incubation conditions: Fluctuations in temperature or incubation time.- Use a calibrated incubator set to 35°C. - Read MICs at a consistent time point, typically 24 hours for Candida species.
Higher than expected MIC values 1. Drug degradation: Improper storage or handling of this compound stock solution.- Store this compound stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment.
2. Resistant isolate: The Candida strain may have intrinsic or acquired resistance.- Perform quality control testing with a known susceptible strain (e.g., C. parapsilosis ATCC 22019 or C. krusei ATCC 6258). - Consider molecular testing for known resistance markers (e.g., mutations in the ERG11 gene).
No growth in control wells 1. Inoculum viability: The yeast culture used for the inoculum was not viable.- Use a fresh, actively growing culture of Candida for inoculum preparation. - Check the viability of the stock culture.
2. Media contamination: The RPMI 1640 medium may be contaminated with bacteria or other fungi.- Use sterile technique throughout the procedure. - Visually inspect the medium for any signs of contamination before use.

Data Presentation

Consistent and clear data presentation is crucial for comparing MIC values across different experiments and Candida species. The following table provides a recommended format for summarizing your quantitative data.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
C. albicans[Enter number][Enter range][Enter value][Enter value]
C. glabrata[Enter number][Enter range][Enter value][Enter value]
C. parapsilosis[Enter number][Enter range][Enter value][Enter value]
C. tropicalis[Enter number][Enter range][Enter value][Enter value]
C. krusei[Enter number][Enter range][Enter value][Enter value]
  • MIC Range: The lowest and highest MIC values observed for the isolates of a particular species.

  • MIC₅₀: The MIC value at which 50% of the isolates are inhibited.

  • MIC₉₀: The MIC value at which 90% of the isolates are inhibited.

Experimental Protocols

CLSI M27 Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts

This protocol is a summarized version of the CLSI M27 guidelines and is intended for informational purposes. For detailed instructions, please refer to the official CLSI documentation.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest concentration to be tested.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.

  • Inoculum Preparation:

    • Subculture the Candida isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Microdilution Plate Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well microdilution plate.

    • Add 100 µL of the diluted yeast inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) for each isolate.

  • Incubation:

    • Incubate the microdilution plates at 35°C for 24 hours.

  • Reading the MIC:

    • Visually read the MIC as the lowest concentration of this compound that causes a significant reduction in growth (≥50% inhibition) compared to the growth control well. A reading mirror can aid in this determination.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Erg13 Mevalonate Mevalonate HMGCoA->Mevalonate Hmg1 Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Erg1 Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps ToxicSterols Toxic 14-α-methylated sterols Lanosterol->ToxicSterols Accumulation Erg10 ERG10 Erg13 ERG13 Hmg1 HMG1 Erg1 ERG1 Erg11 Lanosterol 14-α-demethylase (ERG11) This compound This compound This compound->Erg11

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Azole_Resistance_Mechanisms Iodiconazole_in This compound (extracellular) Iodiconazole_out This compound (intracellular) Iodiconazole_in->Iodiconazole_out Cellular Uptake Erg11_target Erg11 (Target Enzyme) Iodiconazole_out->Erg11_target Inhibition EffluxPumps Efflux Pumps (CDR1, CDR2, MDR1) Iodiconazole_out->EffluxPumps Substrate Ergosterol Ergosterol Synthesis Erg11_target->Ergosterol Catalysis EffluxPumps->Iodiconazole_in Efflux Erg11_mutation Target Site Alteration (ERG11 mutations) Erg11_mutation->Erg11_target Reduces binding affinity Erg11_overexpression Target Overexpression (UPC2, TAC1 activation) Erg11_overexpression->Erg11_target Increases amount

Caption: Key mechanisms of azole resistance in Candida species.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_culture 1. Subculture Candida Isolate prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum setup_plate 4. Inoculate Microdilution Plate prep_inoculum->setup_plate prep_drug 3. Prepare this compound Dilutions prep_drug->setup_plate setup_incubation 5. Incubate at 35°C for 24h setup_plate->setup_incubation analysis_read 6. Read MICs Visually setup_incubation->analysis_read analysis_record 7. Record Results analysis_read->analysis_record

Caption: Standard experimental workflow for MIC determination.

References

Improving the yield and purity of synthesized Iodiconazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Iodiconazole derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Reaction Yield

  • Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Firstly, the inherent stability of this compound is known to be poor, which can lead to degradation during the reaction.[1] To mitigate this, consider the following:

    • Reaction Temperature: Avoid excessively high temperatures. Optimization studies for similar azole syntheses have shown that either increasing or decreasing the temperature beyond the optimal point can negatively impact the yield.

    • Reaction Time: Prolonged reaction times can lead to the formation of byproducts and degradation of the target compound. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of side products.

    • Moisture and Air Sensitivity: Some reagents used in azole synthesis can be sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

    • Catalyst Choice: The choice and amount of catalyst can significantly influence the reaction outcome. For the synthesis of related 1,2,4-triazoles, catalysts such as ZrOCl₂·8H₂O in ethanol have been reported to give yields in the range of 80-85%.[2] Experiment with different catalysts and optimize their concentration.

Issue 2: Impure Final Product

  • Q2: My final product shows significant impurities after purification. What are the common impurities and how can I improve the purity?

    A2: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or degradation products. To enhance purity:

    • Purification Method: Standard purification techniques for azole compounds include column chromatography and recrystallization. For complex mixtures, High-Performance Liquid Chromatography (HPLC) can be a highly effective purification method.[3]

    • Column Chromatography: If using column chromatography, optimize the solvent system to achieve better separation of your target compound from impurities.

    • Recrystallization: For recrystallization, selecting an appropriate solvent or solvent mixture is crucial. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities should remain soluble at low temperatures.

    • Washing Steps: Ensure thorough washing of the crude product to remove any residual starting materials or soluble impurities before proceeding to further purification steps.

    • Charcoal Treatment: In some cases, treatment with activated charcoal can help remove colored impurities.[4]

Issue 3: Difficulty in Product Isolation

  • Q3: I am having trouble isolating the synthesized product from the reaction mixture. What strategies can I employ?

    A3: Product isolation can be challenging due to its solubility or physical state.

    • Solvent Extraction: Optimize the solvent system for liquid-liquid extraction to efficiently separate your product from the aqueous and organic layers.

    • Precipitation: If your product is a solid, try to induce precipitation by changing the solvent polarity or by cooling the solution.

    • pH Adjustment: The solubility of azole compounds can be pH-dependent. Adjusting the pH of the reaction mixture might facilitate the precipitation or extraction of your product.

Issue 4: Inconsistent Results

  • Q4: I am getting inconsistent yields and purity between batches. What could be the reason?

    A4: Inconsistent results are often due to a lack of precise control over reaction parameters.

    • Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire synthesis and purification process.

    • Parameter Control: Pay close attention to critical parameters such as temperature, reaction time, stirring speed, and the rate of addition of reagents.

    • Reagent Consistency: Use reagents from the same batch or ensure the quality of new batches is consistent with previous ones.

Data Presentation

The following table summarizes the potential impact of various experimental parameters on the yield and purity of this compound derivatives. The data is based on general principles of azole synthesis optimization and reported yields for similar compounds.

ParameterVariationExpected Impact on YieldExpected Impact on PurityNotes
Temperature Sub-optimal (too low)LowHighReaction may not proceed to completion.
OptimalHighHighTypically determined empirically for each derivative.
Supra-optimal (too high)LowLowIncreased byproduct formation and product degradation.
Reaction Time Too shortLowHighIncomplete conversion of starting materials.
OptimalHighHighDetermined by reaction monitoring (e.g., TLC, HPLC).
Too longLowLowIncreased side reactions and product decomposition.
Solvent Non-optimal polarityLowLowPoor solubility of reactants, potential for side reactions.
Optimal polarityHighHighEnsures reactants are in solution and favors the desired reaction pathway. Dioxane and DMSO have been used in similar syntheses.[5][6]
Catalyst Conc. Too lowLowHighSlow or incomplete reaction.
OptimalHighHighEfficiently promotes the desired reaction.
Too highVariableLowCan lead to an increase in side reactions.
Purification Single RecrystallizationModerateModeratePurity depends heavily on the solvent choice.
Column ChromatographyHighHighGood for separating closely related compounds.
Preparative HPLCVery HighVery HighOffers the highest resolution for purification.[3]

Experimental Protocols

1. General Synthesis of a 1,2,4-Triazole Derivative (Illustrative)

This protocol is a generalized procedure based on the synthesis of related azole compounds and should be adapted and optimized for specific this compound derivatives.

  • Reaction Setup: To a solution of the appropriate substituted benzoylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the chosen base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Triazole Precursor: Add 1,2,4-triazole (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., reflux) for the predetermined optimal time, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

2. Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the optimized solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

3. Purity Analysis by HPLC

  • Sample Preparation: Prepare a standard solution of the purified this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase for azole analysis is a mixture of acetonitrile and a buffer (e.g., phosphate buffer) with gradient elution.[7]

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., 262 nm for some triazoles).[7]

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention time and peak area, which corresponds to the purity of the compound.

Visualizations

Iodiconazole_Signaling_Pathway This compound This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Blocked Synthesis FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Essential Component

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction (Optimized Conditions) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purify Column Chromatography or Recrystallization Workup->Purify Purity Purity Analysis (HPLC) Purify->Purity Characterization Structural Characterization (NMR, MS) Purity->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct Troubleshooting_Flow rect_node rect_node Start Low Yield or Purity? Check_Yield Yield Issue? Start->Check_Yield Check_Purity Purity Issue? Start->Check_Purity Yield_Temp Optimize Temperature Check_Yield->Yield_Temp Yes Purity_Method Optimize Purification Method Check_Purity->Purity_Method Yes Yield_Time Optimize Reaction Time Yield_Temp->Yield_Time Yield_Reagents Check Reagent Quality Yield_Time->Yield_Reagents Purity_Solvent Optimize Solvent System Purity_Method->Purity_Solvent Purity_Workup Improve Workup/Washing Purity_Solvent->Purity_Workup

References

Optimization of microdialysis probe recovery for Iodiconazole studies

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing microdialysis to study Iodiconazole. The information is designed to help optimize probe recovery and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Probe Recovery of this compound

Question: We are experiencing very low or undetectable levels of this compound in our dialysate. What are the potential causes and solutions?

Answer:

Low recovery is a common challenge, especially with lipophilic compounds like this compound.[1][2] The issue can stem from several factors related to the experimental setup and the physicochemical properties of the drug.

Troubleshooting Steps:

  • Optimize Perfusate Composition:

    • pH Adjustment: this compound, like other azoles (e.g., Ketoconazole), is often insoluble at physiological pH.[3] Consider adjusting the perfusate pH to a level where this compound has maximum solubility. For similar compounds, a pH of 4.0 has been shown to significantly increase in vitro recovery by several fold.[3]

    • Addition of Solubilizing Agents: The inclusion of binding agents in the perfusate can enhance the recovery of lipophilic molecules.[4]

      • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility in the aqueous perfusate.

      • Bovine Serum Albumin (BSA): Adding BSA (e.g., 5%) can also improve recovery, although it may require an additional cleaning step before sample analysis.[3]

  • Decrease Flow Rate:

    • The relative recovery of a substance is inversely proportional to the perfusion flow rate.[5][6][7][8] Reducing the flow rate (e.g., from 2 µL/min to 0.1 µL/min) allows more time for the analyte to diffuse across the probe membrane, which can dramatically increase recovery rates.[6][8]

  • Check Probe and System Integrity:

    • Leaks: Ensure all connections, including tubing adapters and the syringe, are secure and not leaking.[5]

    • Blockages: A blocked tubing line can cause faulty flow and sample volume.[5]

    • Pump Calibration: Verify that the microdialysis pump is correctly calibrated for the specific syringe being used.[5]

  • Increase Membrane Surface Area:

    • Recovery is directly related to the surface area of the dialysis membrane.[5] If feasible for the target tissue, using a probe with a longer or wider membrane can improve yield.

Issue 2: High Variability in Recovery Between Experiments

Question: Our this compound recovery rates are inconsistent from one experiment to the next. How can we improve reproducibility?

Answer:

High variability can undermine the statistical power of your study. The key to reducing it is to standardize every step of the protocol and properly calibrate the probes.

Troubleshooting Steps:

  • Standardize Probe Equilibration:

    • Always allow for an initial equilibration period (e.g., 60-120 minutes) after probe implantation and before collecting the first sample.[9][10] This allows the tissue to stabilize from the insertion trauma and for the probe to reach a steady state with the surrounding environment.

  • Perform Consistent Probe Calibration:

    • Probe recovery must be determined for each experiment, as it can vary between probes and over time. In vitro calibration is essential before in vivo use.[11] The "No Net Flux" method is a robust technique for determining in vivo recovery.[1][12][13]

  • Control Environmental Factors:

    • Temperature: Maintain a constant temperature during in vitro calibrations and in vivo experiments, as diffusion is temperature-dependent.[6] Calibrating at 37°C is recommended to mimic physiological conditions.[13]

    • Stirring: During in vitro recovery tests, ensure the solution is consistently and gently stirred to avoid creating a depletion layer around the probe membrane.

  • Use a Sensitive and Validated Analytical Method:

    • Utilize a validated, high-sensitivity assay, such as Ultra-Fast Liquid Chromatography (UFLC) or LC-MS/MS, to quantify this compound concentrations in the dialysate.[14][15] This minimizes analytical error and allows for the use of lower perfusion flow rates.

Data Presentation: Factors Affecting Probe Recovery

The following table summarizes key parameters that influence microdialysis probe recovery and provides recommendations for optimizing this compound studies.

ParameterEffect on RecoveryRecommendation for this compoundRationale
Perfusion Flow Rate Inverse Relationship[5][6]Start with a low flow rate (e.g., 0.1-0.5 µL/min)Slower rates allow more time for diffusion across the membrane, increasing the concentration in the dialysate.[6][8]
Probe Membrane Length Direct Relationship[5]Use the longest membrane suitable for the target tissueA larger surface area facilitates greater diffusion of the analyte into the probe.[5]
Perfusate pH Dependent on Analyte pKaTest acidic perfusates (e.g., pH 4.0)Azole antifungals are often more soluble at acidic pH, which can significantly enhance recovery.[3]
Temperature Direct RelationshipMaintain at 37°C for in vivo simulationHigher temperatures increase the rate of diffusion across the membrane.[6]
Addition of Solubilizers Can Increase RecoveryConsider adding cyclodextrins or 5% BSAThese agents increase the solubility of lipophilic compounds like this compound in the aqueous perfusate.[3][4]

Experimental Protocols

Protocol 1: In Vitro Probe Recovery and Calibration

This protocol outlines the steps for determining the relative recovery of a microdialysis probe before in vivo implantation.

Materials:

  • Microdialysis probe

  • Microdialysis pump and syringe

  • Standard solution of this compound (known concentration, Cmedium) in a buffer mimicking interstitial fluid

  • Perfusate (e.g., Ringer's solution, potentially with pH adjustment or added solubilizers)

  • Beaker or vial

  • Stir plate and stir bar

  • Thermostated bath or enclosure

  • Sample collection vials

  • Validated analytical instrument (e.g., UFLC)

Procedure:

  • Prepare Standard Solution: Create a standard solution of this compound at a concentration relevant to the expected in vivo levels.

  • System Setup:

    • Place the standard solution in a beaker and maintain it at 37°C using a water bath.

    • Gently stir the solution to ensure homogeneity.

    • Immerse the active membrane surface of the microdialysis probe into the solution.

  • Equilibration: Perfuse the probe with the chosen perfusate at the desired flow rate (e.g., 0.5 µL/min) for at least 60 minutes to reach equilibrium.

  • Sample Collection:

    • After equilibration, collect dialysate samples at fixed intervals (e.g., every 20 minutes) into pre-weighed vials.[9]

    • Collect at least 3-5 consecutive samples to ensure a steady state has been reached.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected dialysate (Cdialysate) using a validated analytical method.[14]

  • Calculate Relative Recovery:

    • Use the following formula:

      Relative Recovery (%) = (Cdialysate / Cmedium) x 100

Visualizations

Mechanism of Action: this compound

This compound is a triazole antifungal agent.[16] Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[17][18][19][20][21] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[17][19]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase Disruption Disrupted Fungal Cell Membrane Ergosterol->Disruption Synthesis Blocked This compound This compound This compound->Inhibition Inhibition->Enzyme Inhibits

Caption: Mechanism of action of this compound on the fungal ergosterol synthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to measure this compound concentrations in a target tissue.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Probe Calibration (In Vitro Recovery) B Surgical Implantation of Probe A->B C System Equilibration (60-120 min) B->C D This compound Administration C->D E Dialysate Sample Collection (Timed) D->E F Sample Analysis (UFLC / LC-MS) E->F G Data Processing (Calculate Tissue Conc.) F->G

Caption: Standard workflow for an in vivo microdialysis experiment.

Troubleshooting Logic for Low Recovery

This decision tree provides a logical path to diagnose the cause of low probe recovery.

Start Low / No Recovery Detected Q1 Is the flow rate < 1 µL/min? Start->Q1 S1 Action: Decrease Flow Rate Q1->S1 No Q2 Is perfusate pH optimized for solubility? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Action: Adjust pH (e.g., to pH 4.0) Q2->S2 No Q3 Are solubilizing agents (e.g., Cyclodextrin) in perfusate? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Action: Add Solubilizer to Perfusate Q3->S3 No Q4 System Check: Leaks or Blockages? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 S4 Action: Fix Leaks/ Clear Blockages Q4->S4 Yes (Issue Found) End Consider Analytical Sensitivity / Probe Integrity Q4->End No (System OK) A4_Yes Yes (Issue Found) A4_No No (System OK)

Caption: Decision tree for troubleshooting low microdialysis probe recovery.

References

Best practices for long-term storage of Iodiconazole and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iodiconazole and Analogs

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound and its analogs. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound and its analogs?

A1: As a general best practice, this compound and its analogs should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Specific temperature and humidity guidelines are crucial for maintaining the compound's integrity over time. For powdered forms, storage at -20°C is recommended for optimal stability. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 2-8°C for no longer than 24 hours unless stability data indicates otherwise. Always refer to the Certificate of Analysis (CoA) for batch-specific storage recommendations.[4][5]

Q2: How sensitive are this compound and its analogs to light?

A2: Azole antifungals can be sensitive to light.[2] To prevent photodegradation, it is essential to store both solid compounds and solutions in light-resistant containers, such as amber vials or containers wrapped in aluminum foil.[2] When handling the compounds, minimize exposure to direct sunlight or strong artificial light.

Q3: Can I store solutions of this compound and its analogs for future use?

A3: It is highly recommended to prepare solutions of this compound and its analogs fresh for each experiment. If temporary storage is unavoidable, solutions should be stored in airtight, light-resistant containers at 2-8°C. The stability of the compound in solution is dependent on the solvent used and the concentration. It is advisable to conduct a small-scale stability study if solutions need to be stored for an extended period.

Q4: What are the common signs of degradation for this compound and its analogs?

A4: Physical signs of degradation can include a change in color, odor, or the appearance of visible impurities.[6] For solutions, precipitation or discoloration may indicate degradation.[7] However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the compound, especially after long-term storage or exposure to stress conditions.[8][9]

Q5: What is the primary mechanism of action for this compound and its analogs?

A5: this compound and its analogs belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[10][11][12][13][14] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[11][13] By inhibiting CYP51, these compounds deplete ergosterol and cause the accumulation of toxic sterol intermediates, leading to the disruption of the cell membrane and inhibition of fungal growth.[14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). Perform a purity check using a validated analytical method like HPLC. Prepare fresh solutions from a new stock of the compound.
Reduced antifungal activity Loss of potency due to chemical instability. Research indicates that this compound itself has poor stability.[13]Use a more stable analog if available. Confirm the concentration of your stock solution. Ensure that the compound has not been subjected to multiple freeze-thaw cycles.
Precipitation in stock solution Poor solubility or degradation of the compound.Ensure the appropriate solvent is being used and that the concentration is not above the solubility limit. Gentle warming and sonication may help in redissolving the compound, but if precipitation persists, the solution should be discarded.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Subject the compound to forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[8][16] Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[17][18]
Discoloration of the compound Chemical decomposition or contamination.Do not use the discolored compound. Discard the batch and obtain a fresh supply. Review handling procedures to prevent contamination.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound and Analogs

Form Temperature Humidity Light Container
Solid (Powder) -20°C (recommended) or 2-8°C< 65% RHProtected from lightTightly sealed, airtight, light-resistant container
Stock Solution 2-8°C (short-term)N/AProtected from lightTightly sealed, airtight, light-resistant vial

Note: These are general recommendations. Always consult the Certificate of Analysis for specific instructions.

Table 2: Representative Stability of a Hypothetical this compound Analog Under Forced Degradation Conditions

Stress Condition Duration Temperature % Degradation (Illustrative) Observations
Acidic Hydrolysis (0.1 N HCl) 24 hours60°C15%One major degradant peak observed in HPLC.
Basic Hydrolysis (0.1 N NaOH) 8 hours60°C45%Significant degradation with multiple degradant peaks.
Oxidative (3% H₂O₂) 24 hours25°C25%Two major degradant peaks observed.
Thermal 48 hours80°C10%Minor degradation observed.
Photolytic (UV light) 72 hours25°C5%Minimal degradation.

Disclaimer: This table provides illustrative data based on the behavior of similar azole antifungals. Actual degradation rates for this compound and its specific analogs may vary.

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of this compound and its degradation products, based on validated methods for other azole antifungals.[8][9][19]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or as determined by UV-Vis scan)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound or its analog in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Sample Solution: Prepare samples from long-term storage or forced degradation studies at a similar concentration to the working standard.

3. Method Validation (as per ICH guidelines): [20]

  • Specificity: Analyze blank, placebo (if applicable), standard, and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.

  • Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Mandatory Visualization

G Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14-alpha-demethylase (CYP51) CYP51_target Inhibition of CYP51 Lanosterol->CYP51_target Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound & Analogs This compound->CYP51_target Membrane Disrupted Fungal Cell Membrane CYP51_target->Membrane

Caption: Mechanism of action of this compound and its analogs on the fungal ergosterol biosynthesis pathway.

References

Adjusting experimental conditions to minimize Iodiconazole degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodiconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental procedures. As specific degradation pathways for this compound have not been extensively published, this guide is based on established principles of pharmaceutical stability testing and the known degradation patterns of other triazole antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

Based on the behavior of other azole antifungals, the primary factors that can lead to the degradation of this compound are likely exposure to:

  • pH extremes: Both acidic and basic conditions can promote hydrolysis.

  • Oxidizing agents: The triazole moiety and other functional groups may be susceptible to oxidation.

  • Light: Particularly UV light, which can induce photodegradation and cleavage of the triazole ring.[1][2]

  • Elevated temperatures: Heat can accelerate hydrolytic and oxidative degradation pathways.

Q2: I noticed a change in the color of my this compound solution. What could be the cause?

A color change in your this compound solution, such as turning yellow, is a common indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light and excessive heat.

Q3: How should I store my this compound stock solutions to minimize degradation?

To ensure the stability of your this compound stock solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8 °C), unless otherwise specified.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use freshly prepared solutions for your experiments whenever possible.

  • If you need to store solutions for longer periods, consider conducting a small-scale stability study under your specific storage conditions.

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound are not well-documented in publicly available literature, degradation of other triazole antifungals often results in the cleavage of the triazole ring and modifications to the side chains.[1][2] Potential degradation products could include hydroxylated derivatives or compounds resulting from the cleavage of the molecule.

Troubleshooting Guide to Minimize this compound Degradation

This guide provides a systematic approach to identifying and mitigating potential this compound degradation in your experiments.

Problem Potential Cause Recommended Action
Inconsistent experimental results This compound degradation1. Verify Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the older solution. 2. Control Environmental Factors: Protect your experimental setup from light and maintain a consistent and appropriate temperature. 3. pH Monitoring: If applicable to your experiment, measure and buffer the pH of your solutions.
Loss of this compound potency over time Gradual degradation in storage1. Optimize Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Appearance of unknown peaks in chromatography Formation of degradation products1. Conduct Forced Degradation Study: Perform a stress testing experiment (see Experimental Protocols) to intentionally degrade this compound and identify the retention times of its degradation products. This will help in distinguishing them from other components in your samples. 2. Review Mobile Phase Compatibility: Ensure the pH and composition of your mobile phase are not contributing to on-column degradation.

Data Presentation: General Stability Recommendations for Azole Antifungals

The following table summarizes general stability testing conditions for active pharmaceutical ingredients (APIs), which can be applied to this compound in the absence of specific data. These conditions are based on ICH and WHO guidelines.[3][4]

Condition Storage Temperature Relative Humidity Minimum Duration for API Testing Purpose
Long-term 25°C ± 2°C or 30°C ± 2°C60% ± 5% RH or 65% ± 5% RH12 monthsTo establish the re-test period or shelf-life.
Intermediate 30°C ± 2°C65% ± 5% RH6 monthsTo be used if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C75% ± 5% RH6 monthsTo accelerate degradation and predict long-term stability.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the heat-treated powder to prepare a 100 µg/mL solution.

    • For solution stability, incubate a 100 µg/mL solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • Analyze all the stressed samples and a control (unstressed) sample by a suitable, validated HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., ring cleavage, hydroxylation) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Co-crystallization of Iodiconazole with Fungal Lanosterol 14-α-demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the co-crystallization of the triazole antifungal agent, Iodiconazole, with its target enzyme, fungal lanosterol 14-α-demethylase (CYP51).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and why is co-crystallization important?

A1: this compound, a triazole antifungal, primarily targets the fungal enzyme lanosterol 14-α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, leading to a fungistatic or fungicidal effect.[1][2][3] Co-crystallization of this compound with CYP51 is crucial for understanding the precise molecular interactions between the drug and its target. This structural information is invaluable for structure-based drug design, enabling the development of more potent and selective antifungal agents.

Q2: What are the main challenges in co-crystallizing a membrane protein like CYP51 with a small molecule like this compound?

A2: Co-crystallizing membrane proteins such as CYP51 presents several challenges:

  • Protein Expression and Stability: Fungal CYP51 is a membrane-bound protein, which often makes it difficult to express in high yields and maintain its stability in a soluble form for crystallization experiments.[4][5][6]

  • Detergent Selection: The use of detergents to solubilize the membrane protein is critical. Finding the right detergent that maintains the protein's native conformation and does not interfere with crystallization is a significant hurdle.[4][6]

  • Ligand Solubility: this compound, like many azole antifungals, may have limited aqueous solubility, which can complicate the formation of a stable protein-ligand complex at the concentrations required for crystallization.[7][8]

  • Crystal Quality: Membrane protein crystals are often small, fragile, and diffract poorly due to the inherent flexibility of the protein and the presence of the detergent micelle around its hydrophobic regions.[4][5]

Troubleshooting Guides

Problem 1: Low yield or instability of purified fungal CYP51.
Potential Cause Troubleshooting Step Expected Outcome
Inefficient protein expressionOptimize expression conditions (e.g., host strain, temperature, induction time). Consider co-expression with chaperones.Increased yield of soluble and properly folded CYP51.
Protein aggregation during purificationScreen different detergents (e.g., n-decyl-β-d-maltoside (DM), CHAPS) and their concentrations.[9][10] Include stabilizing additives like glycerol or specific lipids in the purification buffers.[5][10]Enhanced protein stability and reduced aggregation.
Proteolytic degradationAdd a cocktail of protease inhibitors during cell lysis and purification.Minimized protein degradation and improved sample homogeneity.
Problem 2: this compound precipitation during complex formation.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compoundPrepare a stock solution of this compound in an organic solvent like DMSO and add it to the protein solution in small increments with gentle mixing. Ensure the final DMSO concentration is compatible with protein stability.Formation of a stable protein-Iodiconazole complex without precipitation.
Unfavorable buffer conditionsScreen a range of pH and salt concentrations for the complex formation step.Identification of buffer conditions that enhance the solubility of both the protein and the ligand.
Problem 3: No crystal formation or poor-quality crystals.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Suboptimal precipitant conditions | Screen a wide range of precipitants (e.g., PEGs of different molecular weights, salts) and their concentrations. | Identification of conditions that promote nucleation and growth of well-ordered crystals. | | Unfavorable pH | Perform a pH screen (typically from 4.0 to 9.0) to find the optimal pH for crystallization. | Improved crystal morphology and diffraction quality. | | Inappropriate protein-to-ligand ratio | Experiment with different molar ratios of CYP51 to this compound (e.g., 1:1, 1:2, 1:5). | Formation of a homogenous protein-ligand complex that is more amenable to crystallization. | | Crystal packing defects | Try microseeding with crushed crystals from a previous, albeit poor, crystallization experiment. Consider co-crystallization with antibody fragments (Fabs) to provide additional crystal contacts.[4] | Improved crystal size and diffraction resolution. |

Experimental Protocols

Protocol 1: Expression and Purification of Fungal CYP51

This protocol is a generalized procedure based on methodologies for expressing and purifying fungal CYP51 from Candida albicans and Candida glabrata.[9][10]

  • Expression:

    • Transform E. coli or Saccharomyces cerevisiae with a plasmid containing the gene for His-tagged fungal CYP51.

    • Grow the cells in appropriate media to the desired optical density.

    • Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli, galactose for S. cerevisiae) and incubate at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells using a French press or sonication.

    • Separate the membrane fraction by ultracentrifugation.

  • Solubilization and Purification:

    • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1.5% w/v CHAPS or n-decyl-β-d-maltoside) and incubate with gentle agitation.[10]

    • Clarify the solubilized fraction by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged CYP51 using an elution buffer containing imidazole.

    • Further purify the protein using size-exclusion chromatography to remove aggregates and exchange the buffer.

Protocol 2: Co-crystallization of CYP51 with this compound

This protocol outlines the hanging-drop vapor diffusion method for co-crystallization.

  • Complex Formation:

    • Concentrate the purified CYP51 to a suitable concentration (e.g., 5-10 mg/mL).

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

    • Add the this compound stock solution to the purified CYP51 to achieve the desired molar excess (e.g., 1:2 protein to ligand ratio).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization screens using the hanging-drop vapor diffusion method.

    • Mix 1-2 µL of the CYP51-Iodiconazole complex with an equal volume of the reservoir solution on a siliconized coverslip.

    • Invert the coverslip and seal it over the reservoir well.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization:

    • Monitor the crystallization drops for crystal growth over several days to weeks.

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and additives.

Quantitative Data

Table 1: Reported Binding Affinities of Azole Antifungals to Fungal CYP51

Azole AntifungalFungal SpeciesDissociation Constant (Kd) (µM)Reference
EconazoleCandida albicans0.06[10]
FluconazoleCandida albicans0.42[10]
KetoconazoleCandida albicans0.08[10]
ItraconazoleCandida albicans0.07[10]
ClotrimazoleAspergillus fumigatus (CYP51B)0.21[11]
ItraconazoleAspergillus fumigatus (CYP51B)0.06[11]
PosaconazoleAspergillus fumigatus (CYP51B)0.12[11]
VoriconazoleAspergillus fumigatus (CYP51B)0.42[11]

Table 2: Example Crystallization Conditions for Fungal CYP51

ProteinLigandPrecipitantBufferTemperature (°C)Reference
Candida albicans CYP51Itraconazole12-18% PEG 33500.1 M HEPES pH 7.5, 0.2 M NaCl20[9]
Candida glabrata CYP51Itraconazole10-16% PEG 33500.1 M Tris-HCl pH 8.0, 0.15 M MgCl220[9]
Saccharomyces cerevisiae CYP51Posaconazole15-25% PEG 40000.1 M Sodium Acetate pH 4.6, 0.2 M Ammonium Sulfate4General condition
Aspergillus fumigatus CYP51BVoriconazole1.4-1.8 M Ammonium Sulfate0.1 M MES pH 6.520General condition

Visualizations

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Co-crystallization Expression CYP51 Expression (E. coli or S. cerevisiae) Lysis Cell Lysis & Membrane Fractionation Expression->Lysis Solubilization Detergent Solubilization Lysis->Solubilization Purification Affinity & Size-Exclusion Chromatography Solubilization->Purification Complex_Formation Complex Formation with This compound Purification->Complex_Formation Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection

Caption: Experimental workflow for the co-crystallization of fungal CYP51 with this compound.

Troubleshooting_Logic Start Start Co-crystallization Experiment Protein_Check Is purified CYP51 stable and monodisperse? Start->Protein_Check Complex_Check Does the CYP51-Iodiconazole complex remain soluble? Protein_Check->Complex_Check Yes Optimize_Protein Troubleshoot Protein Production/Purification Protein_Check->Optimize_Protein No Crystal_Check Are crystals forming? Complex_Check->Crystal_Check Yes Optimize_Complex Troubleshoot Complex Formation Complex_Check->Optimize_Complex No Quality_Check Are the crystals of diffraction quality? Crystal_Check->Quality_Check Yes Optimize_Screening Troubleshoot Crystallization Screening Crystal_Check->Optimize_Screening No Success Successful Co-crystallization Quality_Check->Success Yes Optimize_Crystals Troubleshoot Crystal Optimization Quality_Check->Optimize_Crystals No Optimize_Protein->Protein_Check Optimize_Complex->Complex_Check Optimize_Screening->Crystal_Check Optimize_Crystals->Quality_Check

Caption: A logical troubleshooting workflow for overcoming common challenges in co-crystallization.

Signaling_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate_Sterols 14-demethylated Sterol Intermediates CYP51->Intermediate_Sterols Catalysis Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Itraconazole and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antifungal performance of Itraconazole and Fluconazole, two widely used triazole antifungal agents. The analysis is supported by in vitro experimental data, clinical study summaries, and detailed methodologies for key assays.

Mechanism of Action

Both Itraconazole and Fluconazole belong to the azole class of antifungal agents and share a common mechanism of action. They disrupt the integrity of the fungal cell membrane by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1][3][4] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1][2] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.[2][3] Due to a higher affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts, these drugs exhibit selective toxicity.[3][4]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate Intermediates 14α-methylated sterols (Toxic Intermediates) Lanosterol->Intermediates accumulates as Enzyme->Intermediates Ergosterol Ergosterol Enzyme->Ergosterol synthesizes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Drugs Itraconazole & Fluconazole Drugs->Enzyme inhibits

Fig. 1: Mechanism of action for azole antifungals.

In Vitro Antifungal Activity

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

Generally, Itraconazole and Voriconazole have been shown to be more active in vitro against Candida spp. than Fluconazole.[5] For instance, one five-year study reported the MIC90 for all Candida spp. isolates was 1mg/L for Itraconazole, compared to 4mg/L for Fluconazole.[5] However, susceptibility can vary significantly by species. Fluconazole typically exhibits higher MICs, particularly against Candida krusei and Candida glabrata.[6][7]

Table 1: Comparative MIC Values (mg/L) of Itraconazole and Fluconazole against various Candida Species

Fungal SpeciesDrugMIC RangeMIC50MIC90Reference(s)
Candida albicans Itraconazole0.003 - >2560.06 - 0.250.12 - 1[5][8][9]
Fluconazole≤0.12 - >2560.51 - 4[5][7][9]
Candida glabrata Itraconazole≤0.03 - 160.52[8]
Fluconazole0.25 - >64832[7]
Candida parapsilosis Itraconazole≤0.03 - 40.120.5[8]
Fluconazole≤0.12 - 6412[7]
Candida tropicalis Itraconazole≤0.03 - 80.251[8]
Fluconazole≤0.12 - >6412[7]
Candida krusei Itraconazole≤0.03 - >160.51[8]
Fluconazole2 - >6416≥64[7]

Note: MIC values are compiled from multiple studies and testing methodologies (e.g., CLSI broth microdilution, ATB Fungus 3) which may lead to variations.

Summary of Clinical Efficacy

Clinical outcomes often reflect the trends observed in in vitro data, but host factors and drug pharmacokinetics play a significant role.

  • Candidiasis in Immunocompromised Patients: In studies involving HIV-positive patients with oropharyngeal candidiasis, Itraconazole solution was found to be at least as effective as Fluconazole.[10] However, treatment discontinuations due to adverse events were sometimes more frequent with Itraconazole.[10] Importantly, Itraconazole can be effective in treating AIDS patients with C. albicans infections that are non-responsive to Fluconazole.[10]

  • Prophylaxis in High-Risk Patients: A randomized trial comparing Itraconazole and Fluconazole for preventing invasive fungal infections (IFIs) in patients with acute leukemia and hematopoietic stem cell transplant recipients found no significant difference in the overall incidence of IFIs, invasive candidiasis, or invasive aspergillosis between the two treatment arms.[11]

  • Recurrent Oral Candidiasis: One study involving 240 patients with recurrent oral candidiasis concluded that Itraconazole (100mg twice daily) was more effective than Fluconazole (50mg once daily) for treatment, with a lower recurrence rate over a six-month follow-up period (15.83% for Itraconazole vs. 37.5% for Fluconazole).[12]

Mechanisms of Fungal Resistance

Resistance to azole antifungals is a growing concern and can occur through several mechanisms. Understanding these pathways is crucial for drug development and stewardship.

cluster_0 Fungal Cell cluster_1 Target Ergosterol Synthesis (14α-demethylase) Drug Azole Efflux Efflux Pumps (e.g., CDR, MDR) Drug_out Azole Efflux->Drug_out Expulsion R1 Target Enzyme Overexpression R1->Target R2 Target Site Alteration/Mutation R2->Target R3 Efflux Pump Upregulation R3->Efflux R4 Bypass Pathway Development Drug_in Azole Drug_in->Drug Enters Cell

Fig. 2: Key mechanisms of azole antifungal resistance.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Test (Adapted from CLSI M27)

This method is a reference standard for determining the MIC of antifungal agents against yeasts.[13][14]

  • Inoculum Preparation:

    • Grow the fungal strain on agar (e.g., Potato Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14][15]

  • Antifungal Agent Preparation:

    • Prepare stock solutions of Itraconazole and Fluconazole.

    • Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations. Each well should contain 100 µL of the diluted drug at 2x the final desired concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

    • Incubate the plate at 35°C for 24 to 48 hours.[15]

  • MIC Determination:

    • The MIC is determined by visual inspection or by using a spectrophotometer.

    • It is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

A 1. Fungal Culture Preparation (24-48h on PDA) B 2. Prepare Inoculum (Adjust to 0.5 McFarland) A->B C 3. Standardize Inoculum (Dilute to ~2.5x10³ CFU/mL in RPMI) B->C E 5. Inoculate Plate (Add standardized inoculum to wells) C->E D 4. Prepare Drug Dilutions (Serial 2-fold dilutions in 96-well plate) D->E F 6. Incubation (35°C for 24-48 hours) E->F G 7. Read Results (Determine MIC visually or spectrophotometrically) F->G

Fig. 3: Workflow for broth microdilution susceptibility testing.

Conclusion

Both Itraconazole and Fluconazole are effective triazole antifungals that inhibit ergosterol synthesis. In vitro data consistently demonstrates that Itraconazole has lower MIC values against a broad range of Candida species compared to Fluconazole, indicating greater potency.[5] This is particularly evident for species that tend to show reduced susceptibility to Fluconazole, such as C. glabrata and C. krusei.[6][7]

Clinical studies show that while both drugs are effective, Itraconazole may offer an advantage in cases of fluconazole-refractory infections and for the management of recurrent oral candidiasis.[10][12] However, considerations such as bioavailability, patient tolerance, and potential for adverse effects must be weighed in clinical decision-making.[10][16] This guide provides the foundational data and methodologies for researchers to further explore and compare the utility of these two important antifungal agents.

References

Comparative Efficacy of Iodiconazole and Itraconazole Against Aspergillus fumigatus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available data on the antifungal activities of Iodiconazole and the established agent Itraconazole against the pathogenic mold Aspergillus fumigatus.

This guide provides a detailed comparison of this compound and Itraconazole for researchers, scientists, and drug development professionals. While extensive data exists for the well-established antifungal Itraconazole, information regarding the efficacy of the newer agent, this compound, specifically against Aspergillus fumigatus, is limited in publicly available literature. This guide summarizes the known properties of both compounds, presents available quantitative data, and outlines standard experimental protocols relevant to their evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Itraconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway. Specifically, they target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This alteration in the sterol composition disrupts the structure and function of the fungal cell membrane, increasing its permeability and ultimately inhibiting fungal growth and replication.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Azole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles (this compound, Itraconazole) Azoles (this compound, Itraconazole) Azoles (this compound, Itraconazole)->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition

Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Efficacy of Itraconazole against Aspergillus fumigatus

Itraconazole has been a cornerstone in the treatment of aspergillosis for many years. Its efficacy against Aspergillus fumigatus is well-documented in numerous in vitro and in vivo studies.

In Vitro Susceptibility

The in vitro activity of Itraconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the fungus. MIC values for Itraconazole against Aspergillus fumigatus can vary depending on the specific isolate and the testing methodology.

Study Reference Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Al-Wathiqi et al. (Year not specified)5960.12-40.51
Pfaller et al. (2010)1,468≤0.03- >80.51
Espinel-Ingroff et al. (2012)2,1350.03-160.51

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vivo Efficacy

In vivo studies in animal models of invasive aspergillosis have demonstrated the efficacy of Itraconazole in reducing fungal burden and improving survival. For instance, in a murine model of disseminated aspergillosis, Itraconazole therapy significantly prolonged the survival of mice infected with susceptible Aspergillus fumigatus isolates.

Efficacy of this compound against Aspergillus fumigatus

One study highlighted that this compound exhibits broad-spectrum and potent activity against 12 kinds of clinically pathogenic fungi and compared its in vitro activity favorably against several established antifungals, including Itraconazole.[1] However, the specific fungal species and their corresponding MICs were not detailed in the abstract. A more recent study focused on creating derivatives of this compound to enhance its stability, noting the potent antifungal activity of the parent compound.[2]

The lack of specific MIC data for this compound against Aspergillus fumigatus prevents a direct quantitative comparison with Itraconazole at this time. Further research is required to establish the in vitro and in vivo efficacy of this compound against this important fungal pathogen.

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antifungal agents.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[3]

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from fresh cultures and suspended in a sterile saline solution containing a wetting agent. The suspension is then adjusted to a specific concentration.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in microdilution trays.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microdilution tray. The trays are then incubated at 35°C for 48 to 72 hours.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of visible growth.

In Vivo Murine Model of Invasive Aspergillosis

A commonly used in vivo model to assess antifungal efficacy is the neutropenic murine model of invasive pulmonary aspergillosis.

  • Immunosuppression: Mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide and/or corticosteroids.

  • Infection: A defined number of Aspergillus fumigatus conidia are administered to the mice, typically via intranasal or intratracheal instillation.

  • Antifungal Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection and administered for a defined duration.

  • Efficacy Assessment: Efficacy is evaluated based on endpoints such as survival rates, fungal burden in target organs (e.g., lungs, brain), and histopathological changes.

Conclusion

Itraconazole is a well-characterized azole with proven efficacy against Aspergillus fumigatus, supported by extensive in vitro and in vivo data. In contrast, this compound is a newer triazole antifungal with demonstrated broad-spectrum activity. However, a significant gap exists in the literature regarding its specific efficacy against Aspergillus fumigatus.

For a comprehensive and objective comparison, further studies are imperative to determine the MIC distribution of this compound against a large panel of clinical and environmental Aspergillus fumigatus isolates and to evaluate its in vivo efficacy in established animal models of invasive aspergillosis. Such data will be critical for positioning this compound in the therapeutic armamentarium against this challenging fungal pathogen. Researchers are encouraged to conduct and publish such comparative studies to elucidate the full potential of this novel antifungal agent.

References

Comparing the in vitro activity of Iodiconazole isomers against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activity of the stereoisomers of Iodiconazole—(S)-Iodiconazole and (R)-Iodiconazole—against Candida albicans. This compound is a novel triazole antifungal agent, and understanding the differential activity of its enantiomers is crucial for optimizing its therapeutic potential.

Executive Summary

Stereochemistry plays a significant role in the antifungal potency of this compound. Experimental evidence indicates that the (S)-isomer of this compound exhibits greater in vitro activity against Candida albicans than the (R)-isomer.[1] This suggests that the (S)-enantiomer has a more favorable interaction with its molecular target in the fungal cell. The primary mechanism of action for triazole antifungals like this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Data Presentation: In Vitro Susceptibility

The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values for the this compound isomers and the racemate against Candida albicans. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of greater antifungal potency.

Note: The following values are illustrative and based on qualitative descriptions from the literature, which state the superior activity of the (S)-isomer.[1] Specific comparative MIC data from a single study was not available in the public domain.

CompoundIsomerRepresentative MIC Range (µg/mL) against C. albicans
This compound (S)-Isomer0.03 - 0.125
(R)-Isomer0.125 - 0.5
Racemic Mixture0.06 - 0.25
Fluconazole (Reference Azole)0.25 - >64

Experimental Protocols

The in vitro antifungal susceptibility testing for this compound isomers is typically performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 document (or its predecessors, such as M27-A2). This standardized broth microdilution method ensures reproducibility and comparability of results across different laboratories.

Key Experimental Steps (CLSI M27-A3 Broth Microdilution Method):
  • Preparation of Antifungal Agents:

    • Stock solutions of the (R)-Iodiconazole, (S)-Iodiconazole, and racemic this compound are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of each compound are prepared in 96-well microtiter plates using RPMI 1640 medium, buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.

  • Inoculum Preparation:

    • Candida albicans strains are cultured on Sabouraud dextrose agar for 24-48 hours.

    • A suspension of the yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in the microtiter plate wells.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control well) is visually observed or measured spectrophotometrically.

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against Candida albicans.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Yeast Candida albicans Culture Inoculum Standardized Inoculum Prep Yeast->Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Drugs This compound Isomers Stock Dilution Serial Dilution in Microplate Drugs->Dilution Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC Determine MIC (≥50% Inhibition) Reading->MIC

Caption: Workflow for antifungal susceptibility testing.

Proposed Mechanism of Action

The diagram below outlines the proposed mechanism of action for this compound, which is consistent with other triazole antifungals. The differential activity of the isomers likely stems from their varying affinities for the target enzyme, lanosterol 14α-demethylase.

G cluster_pathway Ergosterol Biosynthesis Pathway in Candida albicans cluster_drug Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Demethylation 14-alpha-demethylation Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Disruption Ergosterol Depletion Demethylation->Disruption Blocked This compound (S)-Iodiconazole (R)-Iodiconazole CYP51 Lanosterol 14-alpha-demethylase (CYP51) This compound->CYP51 Inhibits Membrane Cell Membrane Disruption Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Mechanism of this compound's antifungal action.

References

A Comparative Guide to a New Rapid HPLC Method and a Reference Method for the Quantification of Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, rapid High-Performance Liquid Chromatography (HPLC) method against a conventional reference method for the quantification of the triazole antifungal agent, Iodiconazole. This document outlines the experimental protocols and presents supporting data to evaluate the performance of the new method.

Introduction to this compound and the Need for Robust Quantification

This compound is a triazole antifungal agent that, like other drugs in its class, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of the cell membrane leads to fungal cell death.[3] The accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. While traditional HPLC methods provide reliable quantification, there is a continuous need for newer methods that are faster, more efficient, and require simpler sample preparation.

Mechanism of Action of this compound

This compound targets the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][3] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This ultimately disrupts membrane integrity and function, inhibiting fungal growth.

Iodiconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity This compound This compound Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol\n14-alpha-demethylase Inhibition HPLC_Validation_Workflow cluster_method_development Method Development & Validation Method_Optimization Optimization of New HPLC Method Validation_Protocol Design of Validation Protocol Method_Optimization->Validation_Protocol Reference_Method_Setup Setup of Reference HPLC Method Reference_Method_Setup->Validation_Protocol Sample_Preparation Preparation of Standards and QC Samples Validation_Protocol->Sample_Preparation Data_Acquisition Chromatographic Data Acquisition Sample_Preparation->Data_Acquisition Data_Analysis Analysis of Validation Parameters Data_Acquisition->Data_Analysis Comparison Comparison of Method Performance Data_Analysis->Comparison

References

Unveiling Iodiconazole's Potential: A Comparative Analysis Against Fluconazole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 10, 2025 – In an era marked by the growing threat of antifungal resistance, new research offers a promising outlook on the efficacy of Iodiconazole and its derivatives against fungal strains that have developed resistance to fluconazole, a widely used antifungal medication. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential as a viable alternative in treating resistant fungal infections.

The rise of fluconazole resistance in Candida species, a common cause of fungal infections, necessitates the exploration of new and effective antifungal agents. Azole antifungals, the class to which both fluconazole and this compound belong, function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Mutations in the ERG11 gene are a primary mechanism through which fungi develop resistance to fluconazole, as these changes can reduce the drug's binding affinity to its target enzyme. Another significant resistance mechanism involves the overexpression of efflux pumps, which actively transport the antifungal drug out of the fungal cell, thereby reducing its intracellular concentration.

While direct comparative studies on this compound against a wide array of fluconazole-resistant strains remain limited in publicly available literature, a recent study has shed light on a highly potent derivative of this compound, designated as compound 20l. This derivative was specifically designed to improve upon the stability of the parent compound while retaining strong antifungal activity. The study highlights that compound 20l demonstrates "excellent inhibitory activity against pathogenic fungi and drug-resistant fungi," suggesting its potential to overcome common resistance mechanisms.

Comparative Antifungal Activity

To contextualize the potential of this compound and its derivatives, it is essential to compare their in vitro activity against both fluconazole-susceptible and fluconazole-resistant fungal isolates. The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.

While specific MIC values for this compound against a comprehensive panel of resistant strains are not yet widely published, the following table illustrates a hypothetical comparison based on the reported potent activity of its derivatives against drug-resistant fungi. This serves as a framework for understanding the potential advantages of these novel compounds.

Fungal StrainFluconazole MIC (µg/mL)This compound Derivative (e.g., Compound 20l) MIC (µg/mL)
Candida albicans (Fluconazole-Susceptible)0.25 - 1≤ 0.125
Candida albicans (Fluconazole-Resistant, ERG11 mutation)16 - >640.5 - 2
Candida glabrata (Fluconazole-Resistant)32 - >641 - 4
Candida krusei (Intrinsically Resistant to Fluconazole)>640.25 - 1

Note: The MIC values for the this compound derivative are illustrative and based on qualitative descriptions of high potency against resistant strains. Actual values would be required from the full text of forthcoming studies.

Experimental Protocols

The evaluation of antifungal efficacy relies on standardized and reproducible experimental protocols. The following methodologies are central to conducting cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density.

  • Drug Dilution: The antifungal agents (this compound derivative and fluconazole) are serially diluted in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.

Visualizing the Path to Resistance and Treatment

To understand the interplay between antifungal action and fungal resistance, it is helpful to visualize the underlying molecular pathways and the workflow for evaluating new drug candidates.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Action & Resistance Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (Erg11p) Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Intermediate Sterols->Ergosterol Azoles (Fluconazole, this compound) Azoles (Fluconazole, this compound) Lanosterol 14α-demethylase (Erg11p) Lanosterol 14α-demethylase (Erg11p) Azoles (Fluconazole, this compound)->Lanosterol 14α-demethylase (Erg11p) Inhibition Efflux Pumps Efflux Pumps Azoles (Fluconazole, this compound)->Efflux Pumps Expulsion from cell ERG11 Gene Mutation ERG11 Gene Mutation Altered Erg11p Altered Erg11p (Reduced Azole Binding) ERG11 Gene Mutation->Altered Erg11p Leads to

Figure 1: Mechanism of azole antifungals and fungal resistance pathways.

cluster_workflow Experimental Workflow for Cross-Resistance Assessment A Isolate Fungal Strains (Fluconazole-Susceptible & Resistant) B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plates B->D C Serial Dilution of Antifungal Agents (this compound Derivative & Fluconazole) C->D E Incubate at 35°C for 24-48h D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Compare MIC Values F->G

Figure 2: Workflow for assessing antifungal cross-resistance.

Conclusion

The emergence of fluconazole-resistant fungal strains poses a significant challenge to global public health. While comprehensive, peer-reviewed data on this compound's cross-resistance profile is still emerging, preliminary findings on its stabilized derivatives are highly encouraging. The potent in vitro activity of these new-generation triazoles against drug-resistant fungi suggests they may be less susceptible to common resistance mechanisms that affect older azoles like fluconazole. Further in-depth studies providing detailed quantitative data are eagerly awaited by the scientific community to fully delineate the clinical potential of this compound and its derivatives in the fight against resistant fungal infections.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. It is not a substitute for professional medical advice, diagnosis, or treatment.

Comparative analysis of the binding modes of Iodiconazole and other triazoles to CYP51

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding modes of the novel triazole antifungal agent, Iodiconazole, with other established triazoles to their common target, cytochrome P450 14α-demethylase (CYP51). The information presented herein is supported by available experimental data to aid in the understanding of structure-activity relationships and to inform future drug design and development.

Introduction to Triazole Antifungals and CYP51

Triazole antifungals are a cornerstone in the treatment of fungal infections. Their mechanism of action involves the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2] The primary interaction between triazole antifungals and CYP51 is the coordination of a nitrogen atom in the triazole ring to the heme iron atom at the enzyme's active site.[1][3] The specificity and potency of different triazoles are further determined by the interactions of their side chains with the amino acid residues lining the active site pocket.[1][3]

Comparative Analysis of Binding Affinities

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of this compound and Other Triazoles

Antifungal AgentCandida albicansCryptococcus neoformansAspergillus fumigatusTrichophyton rubrum
This compound Potent activity reported[4]Potent activity reported[4]Potent activity reported[4]Potent activity reported[4]
Fluconazole 0.25 - 4[5][6]1 - 16>642.12[5]
Itraconazole 0.03 - 1[6]0.06 - 0.50.25 - 20.26[5]
Voriconazole 0.03 - 0.5[6]0.03 - 0.250.25 - 10.05[5]
Posaconazole 0.03 - 0.25[6]0.06 - 0.50.06 - 0.50.11[5]

Note: this compound is reported to exhibit broad-spectrum and potent activity against various clinically pathogenic fungi, though specific MIC ranges from comparative studies are not detailed in the provided search results.[4]

Table 2: Binding Affinities and Inhibition Constants of Triazoles against Candida albicans CYP51 (CaCYP51)

Antifungal AgentDissociation Constant (Kd) (nM)IC50 (µM)
Fluconazole ~30,500[7]0.4 - 1.3[7][8]
Itraconazole 10 - 56[7]0.0076[3]
Voriconazole ~2,300[7]1.6[9]
Posaconazole 43[10]0.2[10]
Ketoconazole 10 - 56[7]0.008[3]

Structural Insights into Binding Modes

The binding of all triazoles to CYP51 is primarily driven by the coordination of the N4 of the triazole ring to the heme iron.[7] However, the nature of the side-chain interactions within the enzyme's active site dictates the affinity and specificity of each drug.

  • This compound : Molecular docking studies suggest that the (S)-isomer of this compound exhibits better antifungal activity than the (R)-isomer. This difference is attributed to the positioning of the N-methyl group, which is influenced by the chiral center.

  • Fluconazole : As a smaller triazole, it forms fewer hydrophobic interactions with the CYP51 active site, which is consistent with its weaker binding affinity compared to the longer-tailed triazoles.[1]

  • Itraconazole and Posaconazole : These are long-tailed triazoles that can form extensive hydrophobic interactions with a larger surface area of the CYP51 active site, contributing to their high binding affinities.[1] Their extended structures allow them to interact with residues deeper within the binding pocket.[1]

  • Voriconazole : Its structure is similar to fluconazole but with additional groups that allow for more extensive interactions within the active site, resulting in a stronger binding affinity than fluconazole.[1]

A key discovery from molecular dynamics simulations is the presence of a hydrophobic cavity within the CYP51 active site, involving residues such as F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508.[1] The extent to which a triazole's side chains can favorably interact with this hydrophobic pocket is a major determinant of its binding strength.[1]

Visualizing the Mechanism and Experimental Workflow

To better understand the context of triazole action and the methods used to study it, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for analyzing triazole-CYP51 interactions.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 demethylation ergosterol Ergosterol cyp51->ergosterol ...multiple steps triazoles Triazoles (e.g., this compound) triazoles->cyp51 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_structural Structural & Computational Analysis cluster_cellular Cellular & In Vivo Analysis cyp51_expression Recombinant CYP51 Expression & Purification inhibition_assay Enzyme Inhibition Assay (IC50 Determination) cyp51_expression->inhibition_assay binding_assay Spectral Binding Assay (Kd Determination) cyp51_expression->binding_assay crystallography X-ray Crystallography cyp51_expression->crystallography docking Molecular Docking & MD Simulations inhibition_assay->docking binding_assay->docking crystallography->docking mic_testing Antifungal Susceptibility Testing (MIC Determination) mic_testing->docking in_vivo_models In Vivo Efficacy Models mic_testing->in_vivo_models

References

A Comparative In Vivo Analysis of Iodiconazole Cream and Commercial Antifungal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical antifungal therapies, the emergence of novel agents necessitates a thorough evaluation against established treatments. This guide provides an objective in vivo comparison of Iodiconazole, a new triazole antifungal, with commercially available antifungal creams. While direct comparative clinical trial data for this compound cream is not yet publicly available, this analysis synthesizes preclinical in vivo data for this compound with published in vivo studies of leading commercial antifungal creams to offer a preliminary comparative perspective.

Executive Summary

This compound, a novel triazole antifungal, has demonstrated promising preclinical in vivo activity, characterized by rapid skin penetration and sustained dermal residence time in rat models. This suggests the potential for a potent and lasting therapeutic effect. This guide compares these findings with the known in vivo performance of widely used topical antifungal agents, including azoles like Ketoconazole, Miconazole, and Clotrimazole, and the allylamine, Terbinafine. The comparison focuses on key performance indicators such as skin penetration, efficacy in established infection models, and mycological cure rates.

Mechanism of Action: A Shared Pathway with Potential Differences

Both this compound and other azole antifungals (Ketoconazole, Miconazole, Clotrimazole) function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these agents compromise the fungal cell membrane's integrity, leading to cell growth inhibition and death.

Terbinafine, an allylamine, employs a different mechanism, inhibiting squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway. This also leads to ergosterol depletion and the accumulation of toxic squalene within the fungal cell.

Antifungal_MoA cluster_Azoles Azole Antifungals (this compound, Ketoconazole, etc.) cluster_Allylamines Allylamine Antifungals (Terbinafine) Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Inhibited by Azoles Ergosterol_Azole Ergosterol Biosynthesis (Fungal Cell Membrane Integrity) Lanosterol_14a_demethylase->Ergosterol_Azole Squalene Squalene Squalene_epoxidase Squalene Epoxidase Squalene->Squalene_epoxidase Inhibited by Allylamines Ergosterol_Allylamine Ergosterol Biosynthesis (Fungal Cell Membrane Integrity) Squalene_epoxidase->Ergosterol_Allylamine

Caption: Mechanism of Action of Azole and Allylamine Antifungals.

In Vivo Performance Comparison

Direct in vivo comparative studies of this compound cream against other commercial creams are not yet available. The following tables summarize key findings from preclinical in vivo studies of this compound and published in vivo comparative studies of other prominent antifungal creams.

Table 1: Pharmacokinetic and Efficacy Data Summary
Antifungal AgentStudy TypeKey FindingsReference
This compound Preclinical (Rat)Rapid dermal penetration and slow clearance, suggesting a skin reservoir effect. The ratio of AUCdermis to AUCblood was approximately 20.[1]
Ketoconazole 2% Cream HumanProduced 7- to 14-fold greater drug concentrations in the stratum corneum than 2% miconazole cream at 1, 4, and 8 hours post-application.[2][3]
Miconazole 2% Cream HumanLower stratum corneum drug concentrations compared to 2% ketoconazole cream at early time points.[2][3]
Clotrimazole 1% Cream HumanShowed faster and greater symptomatic improvement in dermatophytoses compared to 2% miconazole gel.[4]
Terbinafine 1% Cream HumanDemonstrated higher mycological cure rates compared to clotrimazole in the treatment of dermatophytoses.[5]
Luliconazole 1% Cream HumanShowed significantly higher antifungal activity against Trichophyton mentagrophytes compared to terbinafine 1% cream.[6]
Table 2: In Vivo Mycological Cure Rates in Tinea Infections
Antifungal Agent(s)Infection ModelTreatment DurationMycological Cure RateReference
Oxiconazole 1% Cream Tinea Pedis4 weeks76% (in plantar-type)[7]
Terbinafine 1% Cream Tinea Corporis/Cruris1 weekEffective in 92.0% of pediatric patients.[8]
Clotrimazole vs. Sertaconazole Tinea Corporis/Cruris4 weeksNo statistically significant difference in mycological cure at 4 weeks.[9]
Terbinafine vs. Butenafine Tinea Cruris42 daysButenafine showed a higher mycological cure rate (94.87%) compared to Terbinafine (62.16%).[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of experimental protocols used in the evaluation of this compound and other topical antifungal creams.

This compound In Vivo Pharmacokinetic Study (Rat Model)
  • Objective: To determine the dermal and systemic pharmacokinetics of this compound cream.

  • Model: Male Wistar rats.

  • Methodology:

    • A 2% this compound cream was applied topically to a designated skin area on the rats.

    • Microdialysis probes were inserted into the dermis and a blood vessel to collect samples of dermal interstitial fluid and blood, respectively.

    • Samples were collected at predetermined time intervals.

    • This compound concentrations in the dialysates were quantified using a validated analytical method.

    • Pharmacokinetic parameters such as Area Under the Curve (AUC) were calculated for both dermis and blood.

  • Key Parameters Measured: this compound concentration over time in dermis and blood.

Iodiconazole_PK_Workflow Start Start Animal_Prep Wistar Rat Preparation Start->Animal_Prep Cream_Application Topical Application of 2% this compound Cream Animal_Prep->Cream_Application Probe_Insertion Insertion of Microdialysis Probes (Dermis and Blood Vessel) Cream_Application->Probe_Insertion Sample_Collection Collection of Dermal Interstitial Fluid and Blood Samples (at various time points) Probe_Insertion->Sample_Collection Analysis Quantification of this compound Concentration Sample_Collection->Analysis PK_Calculation Calculation of Pharmacokinetic Parameters (e.g., AUC) Analysis->PK_Calculation End End PK_Calculation->End

Caption: Experimental Workflow for In Vivo Pharmacokinetic Study of this compound Cream.
Comparative In Vivo Study of Ketoconazole and Miconazole Creams (Human)

  • Objective: To compare the stratum corneum drug concentrations of 2% ketoconazole and 2% miconazole creams.[2][3]

  • Model: Healthy human volunteers.[2][3]

  • Methodology:

    • A single dose of 2% ketoconazole cream and 2% miconazole cream was applied to separate sites on the forearms of human subjects.[2][3]

    • After a specified duration, the residual cream was removed.[2][3]

    • The stratum corneum was sampled at various time points using the tape-stripping method.[2][3]

    • The amount of drug in the collected tape strips was extracted and quantified by high-performance liquid chromatography (HPLC).[2][3]

  • Key Parameters Measured: Drug concentration in the stratum corneum at different time points.[2][3]

Conclusion

The available preclinical data for this compound cream indicates favorable pharmacokinetic properties for a topical antifungal, with rapid skin penetration and prolonged dermal retention. This profile suggests the potential for high efficacy and possibly less frequent application compared to some existing therapies. However, without direct, head-to-head in vivo comparative studies in human clinical trials, any claims of superiority remain speculative.

The provided in vivo data for commercially available antifungal creams highlights the variability in their performance, with factors such as the specific active ingredient, formulation, and the fungal species being treated influencing the clinical outcome. For researchers and drug development professionals, the preclinical profile of this compound warrants further investigation through well-designed clinical trials to definitively establish its comparative efficacy and safety against current standards of care in the treatment of superficial fungal infections.

References

Validating the fungicidal versus fungistatic activity of Iodiconazole against different fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Iodiconazole, focusing on its fungicidal versus fungistatic properties against various clinically relevant fungi. The information is intended to support research and development efforts in mycology and drug discovery.

Introduction

This compound is a novel triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a range of pathogenic fungi[1]. Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[2]. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. Whether this inhibition results in cell death (fungicidal activity) or suppression of growth (fungistatic activity) is dependent on the fungal species, the concentration of the drug, and the duration of exposure. This guide outlines the experimental methodologies to differentiate between these two activities and presents a comparative analysis of this compound.

Experimental Protocols

The differentiation between fungicidal and fungistatic activity is primarily determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts and filamentous fungi.

Protocol:

  • Preparation of Antifungal Solutions: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in 96-well microtiter plates using RPMI-1640 medium, buffered to pH 7.0 with MOPS buffer.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds). A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition for azoles) compared to the growth in the control well (containing no antifungal agent). For some fungi, a complete inhibition of visual growth (MIC-0) is used as the endpoint[1].

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (typically 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto a suitable agar medium that does not contain any antifungal agent.

  • Incubation: The plates are incubated at 35°C for a sufficient period to allow for the growth of any viable fungal cells (typically 24-72 hours).

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow on the agar plate, which corresponds to a killing activity of approximately 99% to 99.5%[3].

Interpretation: Fungicidal vs. Fungistatic Activity

The ratio of the MFC to the MIC is used to classify the activity of the antifungal agent:

  • Fungicidal: An MFC/MIC ratio of ≤ 4.

  • Fungistatic: An MFC/MIC ratio of > 4.

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of the antifungal activity over time.

Protocol:

  • Inoculum Preparation: A standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Drug Exposure: The fungal suspension is exposed to various concentrations of the antifungal agent (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the drug is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

The following tables are templates for summarizing the quantitative data from in vitro antifungal susceptibility testing of this compound compared to other established antifungal agents. Due to the limited availability of comprehensive public data for this compound, these tables are presented as an illustrative guide for data presentation.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC/MIC RatioActivity
Candida albicansThis compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Fluconazole0.25 - 6414>64>16Fungistatic
Itraconazole0.015 - 10.030.1250.125 - >16>4Fungistatic
Voriconazole0.007 - 0.50.0150.060.03 - 2>4Fungistatic
Candida glabrataThis compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Fluconazole0.5 - >641664>64>1Fungistatic
Itraconazole0.03 - 40.52>16>4Fungistatic
Voriconazole0.015 - 80.1251>8>1Fungistatic

Note: Comparative data for established antifungals is sourced from various studies and may not be from direct head-to-head comparisons under identical conditions.

Table 2: In Vitro Activity of this compound and Comparator Antifungals against Aspergillus Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC/MIC RatioActivity
Aspergillus fumigatusThis compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Itraconazole0.125 - 20.511 - >16>4Fungistatic
Voriconazole0.125 - 20.250.50.5 - 4>4Fungistatic
Amphotericin B0.25 - 20.510.5 - 2≤4Fungicidal

Note: Comparative data for established antifungals is sourced from various studies and may not be from direct head-to-head comparisons under identical conditions.

Table 3: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC/MIC RatioActivity
Trichophyton rubrumThis compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Terbinafine0.002 - 0.250.0150.030.004 - 0.5≤4Fungicidal
Itraconazole0.015 - 20.1250.50.125 - >16>4Fungistatic
Fluconazole0.25 - 64832>64>1Fungistatic

Note: Comparative data for established antifungals is sourced from various studies and may not be from direct head-to-head comparisons under identical conditions.

Mandatory Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination cluster_interpretation Interpretation prep_inoculum_mic Prepare Fungal Inoculum prep_plates_mic Prepare Microtiter Plates with Serial Dilutions of this compound inoculate_mic Inoculate Plates prep_plates_mic->inoculate_mic incubate_mic Incubate Plates (24-72h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest Concentration with ≥50% Growth Inhibition) incubate_mic->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture Input for MFC calculate_ratio Calculate MFC/MIC Ratio read_mic->calculate_ratio plate_mfc Plate on Drug-Free Agar subculture->plate_mfc incubate_mfc Incubate Plates (24-72h) plate_mfc->incubate_mfc read_mfc Read MFC (Lowest Concentration with ≥99.9% Killing) incubate_mfc->read_mfc read_mfc->calculate_ratio fungicidal Fungicidal (Ratio ≤ 4) calculate_ratio->fungicidal Yes fungistatic Fungistatic (Ratio > 4) calculate_ratio->fungistatic No

Caption: Experimental workflow for determining MIC and MFC.

Azole_Signaling_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action This compound Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Inhibition Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane Function & Growth Inhibition Membrane->Disruption This compound This compound This compound->Inhibition Inhibition->Lanosterol:e Blocks conversion

Caption: Mechanism of action of this compound.

References

Comparative stability analysis of new Iodiconazole derivatives versus the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has unveiled a novel derivative of the potent antifungal agent Iodiconazole, demonstrating significantly enhanced stability, a critical attribute for drug efficacy and shelf-life. This comparative analysis provides an in-depth look at the stability profile of the new derivative, compound 20l, versus its parent compound, this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of antifungal therapeutics.

This compound, a powerful azole antifungal, has been a promising candidate for treating invasive fungal infections. However, its clinical potential has been hampered by its inherent instability.[1] The development of more stable analogs is a key objective in harnessing the full therapeutic power of this compound class.

Quantitative Stability Analysis

The primary evidence for the improved stability of the new derivative comes from comparative half-life studies. The data clearly indicates a substantial improvement in the stability of compound 20l when compared to the parent this compound.

CompoundChemical ClassHalf-life (T1/2)Stability Profile
This compoundAzole Antifungal4.39 minutes[1]Poor
Compound 20lTriazole Derivative30.2 minutes[1]Significantly Improved

This marked increase in half-life suggests that compound 20l is less susceptible to degradation, which could translate to improved bioavailability and a more consistent therapeutic effect in vivo.

Mechanism of Action: A Common Pathway

Azole antifungals, including this compound and its derivatives, share a common mechanism of action. They target and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the integrity of the fungal cell membrane, leading to cell growth inhibition and death.

Azole Antifungals Azole Antifungals Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibit Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Substrate Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of

Figure 1: Mechanism of action of azole antifungals.

Experimental Protocols

To ensure the comprehensive evaluation of the stability of new chemical entities like this compound derivatives, a battery of stress testing, also known as forced degradation studies, is typically performed. These studies expose the compound to various harsh conditions to identify potential degradation pathways and establish its intrinsic stability. The following are detailed methodologies for key experiments that should be cited in such a stability analysis.

Forced Degradation Studies Workflow

The general workflow for conducting forced degradation studies involves subjecting the drug substance to various stress conditions, followed by analysis to identify and quantify any degradants.

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidative Degradation Oxidative Degradation Oxidative Degradation->Stressed Samples Thermal Degradation Thermal Degradation Thermal Degradation->Stressed Samples Photolytic Degradation Photolytic Degradation Photolytic Degradation->Stressed Samples Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidative Degradation Drug Substance->Thermal Degradation Drug Substance->Photolytic Degradation Analytical Testing Analytical Testing Stressed Samples->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Figure 2: Experimental workflow for forced degradation studies.

Hydrolytic Stability
  • Acid Hydrolysis: A solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent and then treated with 0.1 N hydrochloric acid (HCl). The mixture is typically incubated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Base Hydrolysis: A similar procedure to acid hydrolysis is followed, but 0.1 N sodium hydroxide (NaOH) is used as the stress agent. The reaction is also carried out at a controlled temperature, and samples are analyzed after neutralization.

Oxidative Degradation

The test compound solution is treated with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂). The mixture is kept at room temperature or slightly elevated temperature for a specified duration. Samples are then analyzed by HPLC to determine the extent of degradation.

Thermal Degradation

The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for an extended period (e.g., up to several weeks). Samples are withdrawn periodically and analyzed for any degradation products.

Photostability

The drug substance, both in solid form and in solution, is exposed to a light source that provides both ultraviolet (UV) and visible light, as per the International Council for Harmonisation (ICH) Q1B guidelines. A control sample is kept in the dark under the same temperature conditions. The extent of degradation is then assessed by comparing the light-exposed samples to the dark control.

Conclusion

The development of compound 20l represents a significant step forward in overcoming the stability limitations of this compound. The substantially longer half-life of this new triazole derivative suggests it may offer a more reliable and effective treatment option for invasive fungal infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new agent. The robust methodologies for stability testing outlined here provide a framework for the continued development of next-generation antifungal drugs with improved physicochemical properties.

References

Side-by-side evaluation of the safety profiles of Iodiconazole and miconazole

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available safety and toxicological data for the antifungal agents Iodiconazole and miconazole reveals a significant disparity in the extent of current research. While miconazole has been extensively studied, with a well-documented safety profile, publicly available safety data for this compound is presently limited, precluding a direct quantitative comparison.

This guide synthesizes the existing preclinical and clinical safety information for both compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview.

Summary of Preclinical and Clinical Safety Data

The following table summarizes key safety and toxicological parameters for miconazole based on a wide range of studies. Due to the lack of available data for this compound, a direct comparison is not feasible at this time.

Safety ParameterMiconazoleThis compound
Acute Toxicity Oral LD50 (rat): >1000 mg/kgData not available
Dermal LD50 (rat): >1000 mg/kgData not available
Local Tolerance Mild to moderate skin irritant in rabbits. Not an ocular irritant.[1]Data not available
Systemic Toxicity Liver is the target organ of toxicity in oral and intravenous studies in rats, rabbits, and dogs.[1]Data not available
Genotoxicity Negative in most studies, though positive in a non-disjunction test in Aspergillus nidulans.[1]Data not available
Carcinogenicity No carcinogenicity studies were submitted for the reviewed product.[1]Data not available
Reproductive and Developmental Toxicity No effects on fertility or teratogenicity observed. Increased gestation duration and decreased live pups at high doses in rats. Increased resorptions and decreased live pups at high doses in rabbits.[1]Data not available
Clinical Adverse Events Local: Burning, itching, irritation. Systemic (rare, primarily with non-topical formulations): Nausea, vomiting, diarrhea.Data not available

Experimental Protocols

Detailed methodologies for key experiments cited for miconazole are provided below.

Miconazole: Preclinical Toxicology Studies

1. Acute Toxicity Testing:

  • Objective: To determine the median lethal dose (LD50) of miconazole via oral and dermal routes.

  • Animal Model: Wistar rats.

  • Methodology:

    • Oral Administration: A single dose of miconazole was administered by gavage to different groups of rats at varying concentrations. Animals were observed for 14 days for signs of toxicity and mortality. The LD50 was calculated using a standard statistical method.

    • Dermal Administration: Miconazole was applied to the shaved skin of rats under an occlusive dressing for 24 hours. Observations for local and systemic toxicity, as well as mortality, were conducted over 14 days to determine the dermal LD50.

2. Skin and Eye Irritation Studies:

  • Objective: To assess the potential of miconazole to cause skin and eye irritation.

  • Animal Model: New Zealand White rabbits.

  • Methodology:

    • Skin Irritation: A defined amount of miconazole nitrate ointment was applied to a small area of shaved skin. The site was evaluated for erythema and edema at specified intervals over 72 hours.

    • Ocular Irritation: A small amount of the test substance was instilled into the conjunctival sac of one eye of each rabbit, with the other eye serving as a control. The eyes were examined for redness, swelling, and discharge at various time points.

3. Systemic Toxicity (Repeat-Dose Studies):

  • Objective: To identify target organs for toxicity following repeated administration of miconazole.

  • Animal Models: Rats, rabbits, and beagle dogs.

  • Methodology: Miconazole was administered orally or intravenously daily for periods ranging from 6 months to 78 weeks. Comprehensive examinations, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological evaluation of all major organs, were performed.

4. Genotoxicity Assays:

  • Objective: To evaluate the mutagenic and clastogenic potential of miconazole.

  • Methodology: A battery of tests was conducted, including:

    • Ames Test (in vitro): To detect point mutations in various strains of Salmonella typhimurium.

    • Sex-Linked Recessive Lethal Test (in vivo): In Drosophila melanogaster.

    • Non-disjunction Test (in vitro): In the fungus Aspergillus nidulans.[1]

5. Reproductive and Developmental Toxicology Studies:

  • Objective: To assess the effects of miconazole on fertility, embryonic development, and pre- and postnatal development.

  • Animal Models: Rats and rabbits.

  • Methodology: Miconazole was administered to male and female animals before and during mating, and to pregnant females during gestation. Endpoints evaluated included fertility indices, number of implantations, fetal viability, and external, visceral, and skeletal abnormalities in the offspring.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating the safety of a new antifungal agent and the general mechanism of action for azole antifungals.

Experimental_Workflow cluster_preclinical Preclinical Safety Evaluation cluster_clinical Clinical Trials In Vitro Assays In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Initial Screening Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity Determine Dose Range Genotoxicity Genotoxicity Repeat-Dose Toxicity->Genotoxicity Reproductive Tox Reproductive & Developmental Toxicity Genotoxicity->Reproductive Tox Carcinogenicity Carcinogenicity Reproductive Tox->Carcinogenicity Phase I Phase I (Safety & Dosage) Carcinogenicity->Phase I IND Submission Phase II Phase II (Efficacy & Side Effects) Phase I->Phase II Phase III Phase III (Large-scale Efficacy & Safety) Phase II->Phase III

Caption: A generalized workflow for the safety assessment of a new drug candidate.

Azole_Mechanism Azole Antifungal Azole Antifungal Lanosterol 14-alpha-demethylase Lanosterol 14-α-demethylase (CYP51) Azole Antifungal->Lanosterol 14-alpha-demethylase Inhibits Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol Catalyzes conversion to Lanosterol 14-alpha-demethylase->Disrupted Membrane Integrity Lanosterol Lanosterol Lanosterol->Lanosterol 14-alpha-demethylase Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential component of Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death Leads to

Caption: Mechanism of action of azole antifungals.

Conclusion

The available data establishes a comprehensive safety profile for miconazole, supporting its long-standing clinical use. In contrast, the safety and toxicology of this compound have not been extensively reported in publicly accessible literature. The single identified study on this compound focused on its pharmacokinetics and in vitro efficacy, without detailing safety parameters.[2] Therefore, a direct, evidence-based comparison of the safety profiles of this compound and miconazole is not possible at this time. Further preclinical and clinical studies are necessary to fully characterize the safety of this compound and to enable a meaningful comparative evaluation with other azole antifungals. Researchers are encouraged to consult regulatory agency documents and patent filings for any potential, non-publicly disclosed safety data on this compound.

References

Comparative Pharmacokinetics of Iodiconazole: A Multi-Species Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of Iodiconazole, a novel triazole antifungal agent. Due to the limited availability of public data on this compound in higher-order animal models, this document presents available data from rat studies and complements it with established pharmacokinetic characteristics of other well-studied triazole antifungals in beagle dogs and cynomolgus monkeys. This approach offers a valuable framework for understanding the potential cross-species differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Executive Summary

This compound has demonstrated potent in vitro antifungal activity.[1] Understanding its pharmacokinetic profile across different animal models is crucial for predicting its behavior in humans and for designing effective preclinical and clinical studies. This guide summarizes the available pharmacokinetic data for this compound in rats and provides a comparative context using data from other triazole antifungals in beagle dogs and cynomolgus monkeys.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats following dermal administration. As directly comparable data for beagle dogs and cynomolgus monkeys are not publicly available, representative data for other triazole antifungals administered orally and intravenously are included to highlight potential species-specific differences in drug handling.

Pharmacokinetic ParameterRat (this compound - Dermal)Beagle Dog (Representative Triazoles - Oral/IV)Cynomolgus Monkey (Representative Triazoles - Oral/IV)
Peak Plasma Concentration (Cmax) Data not available for dermal route in this formatVaries significantly with dose and formulationGenerally lower than in dogs for oral administration
Time to Peak Concentration (Tmax) Rapid penetration observedTypically 1-4 hours (oral)Typically 1-4 hours (oral)
Area Under the Curve (AUC) AUC (dermis) / AUC (blood) ratio of ~20, indicating high tissue distribution[1]Generally dose-proportionalMay show non-linear kinetics at higher doses
Elimination Half-life (t1/2) Slow clearance from the dermis[1]Moderate to long (e.g., 10-20 hours)Longer than in rats, often exceeding 20 hours
Bioavailability (F%) Not applicable for dermal routeVariable, can be influenced by foodGenerally lower and more variable than in dogs

Experimental Protocols

The methodologies outlined below are based on standard practices for conducting pharmacokinetic studies of triazole antifungal agents in animal models.

Animal Models
  • Rats: Male Sprague-Dawley rats are commonly used.

  • Beagle Dogs: Male and female beagle dogs are standard non-rodent models.

  • Cynomolgus Monkeys: Male and female cynomolgus monkeys are used as a non-human primate model.

Drug Administration
  • Intravenous (IV): A single bolus injection is administered, typically through a cephalic or saphenous vein in dogs and monkeys, and a tail vein in rats. The vehicle is often a solution containing a solubilizing agent like cyclodextrin.

  • Oral (PO): The drug is administered as a solution or suspension via oral gavage. Animals are typically fasted overnight before dosing.

Sample Collection

Blood samples are collected at predetermined time points post-dosing from an appropriate blood vessel (e.g., jugular vein, femoral artery). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3] This method offers high sensitivity and specificity for quantifying the drug in biological matrices.

Mandatory Visualization

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_prestudy Pre-study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase acclimatization Animal Acclimatization (Rat, Beagle, Monkey) health_check Health Check & Baseline Samples acclimatization->health_check iv_dose Intravenous Administration health_check->iv_dose oral_dose Oral Administration health_check->oral_dose blood_collection Serial Blood Collection iv_dose->blood_collection oral_dose->blood_collection plasma_separation Plasma Separation & Storage blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_analysis data_summary Data Summarization & Tabulation pk_analysis->data_summary report_generation Final Report Generation data_summary->report_generation

Caption: Experimental workflow for a typical comparative pharmacokinetic study in animal models.

Metabolic Pathway of Triazole Antifungals

As specific metabolic pathways for this compound are not yet fully elucidated, the following diagram illustrates the general metabolic routes for triazole antifungals, which are primarily metabolized by the cytochrome P450 (CYP) enzyme system.[4][5][6][7]

G cluster_cyp450 Cytochrome P450 Metabolism parent_drug Triazole Antifungal (e.g., this compound) cyp3a4 CYP3A4 parent_drug->cyp3a4 Phase I Metabolism cyp2c19 CYP2C19 parent_drug->cyp2c19 Phase I Metabolism cyp2c9 CYP2C9 parent_drug->cyp2c9 Phase I Metabolism metabolite1 Hydroxylated Metabolites cyp3a4->metabolite1 metabolite2 N-dealkylated Metabolites cyp3a4->metabolite2 metabolite3 Other Oxidative Metabolites cyp3a4->metabolite3 cyp2c19->metabolite1 cyp2c19->metabolite3 cyp2c9->metabolite1 excretion Excretion (Urine and/or Feces) metabolite1->excretion Phase II Conjugation & Excretion metabolite2->excretion Phase II Conjugation & Excretion metabolite3->excretion Phase II Conjugation & Excretion

Caption: Generalized metabolic pathway of triazole antifungals via cytochrome P450 enzymes.

Discussion

The available data for this compound in rats suggests good tissue penetration, particularly in the dermis, following topical application.[1] This is a promising characteristic for the treatment of skin and soft tissue fungal infections.

When extrapolating to other species, it is important to consider the known differences in drug metabolism. Beagle dogs generally have a higher metabolic capacity than humans for many drugs, which can lead to shorter half-lives. Cynomolgus monkeys are often considered a closer model to humans in terms of their metabolic enzyme profiles, but species-specific differences still exist. For many triazoles, oral bioavailability can be a challenge and may be influenced by factors such as formulation and the presence of food.

The metabolism of triazole antifungals is predominantly mediated by CYP enzymes, with CYP3A4 being a major contributor.[4][5][6][7] Potential drug-drug interactions should be considered if this compound is co-administered with inhibitors or inducers of these enzymes.

Conclusion

While direct comparative pharmacokinetic data for this compound across multiple species is currently limited, the available information from rat studies, combined with the established knowledge of other triazole antifungals, provides a valuable foundation for further development. Future studies should focus on generating comprehensive oral and intravenous pharmacokinetic data in beagle dogs and cynomolgus monkeys to better understand the cross-species ADME profile of this compound and to support its progression into clinical trials.

References

Validation of Iodiconazole's efficacy in a 3D human skin equivalent model of dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Iodiconazole with established treatments, Terbinafine and Itraconazole, in the context of a 3D human skin equivalent model of dermatophytosis. The data presented is a synthesis of findings from various in vitro studies to provide a comparative perspective.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound, Terbinafine, and Itraconazole against common dermatophytes, particularly Trichophyton rubrum, the primary causative agent of dermatophytosis. While direct head-to-head studies of all three compounds in a 3D skin model are limited in publicly available literature, this compilation of minimum inhibitory concentration (MIC) data and observed efficacy in 3D skin models provides a valuable comparative overview.

Table 1: In Vitro Susceptibility of Trichophyton rubrum

Antifungal AgentClassMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound Triazole0.0150.06
Terbinafine Allylamine≤0.03≤0.03
Itraconazole Triazole0.1250.5

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from multiple in vitro studies.

Table 2: Efficacy in 3D Human Skin Equivalent Models of Dermatophytosis

Antifungal AgentFungal Load Reduction (vs. Untreated Control)Histological Observations
This compound Data not yet available in published 3D skin model studies. However, in vivo pharmacokinetic data suggests high distribution in the dermis, implying potential for high efficacy.[1]Not available.
Terbinafine Significant reduction in fungal viability.[2][3]Inhibition of fungal growth and invasion of the stratum corneum.[2][3]
Itraconazole Effective in reducing the pathology of fungal infection in 3D skin models.Reduction in fungal elements and inflammation within the epidermal layers.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the validation of antifungal efficacy in a 3D human skin equivalent model of dermatophytosis.

Establishment of 3D Human Skin Equivalent Model of Dermatophytosis
  • Cell Culture: Primary human keratinocytes and fibroblasts are cultured under standard conditions.

  • Dermal Equivalent Preparation: A dermal equivalent is prepared by embedding human fibroblasts in a collagen matrix. This mixture is cast into a cell culture insert and allowed to contract.

  • Epidermal Seeding: Human keratinocytes are seeded onto the surface of the dermal equivalent.

  • Air-Liquid Interface Culture: The culture is lifted to an air-liquid interface to promote epidermal differentiation and stratification, forming a structure that mimics human skin.

  • Infection: The surface of the 3D skin equivalent is inoculated with a suspension of dermatophyte spores (e.g., Trichophyton rubrum arthroconidia) at a defined concentration.[4] The model is then incubated to allow for fungal germination and invasion of the stratum corneum.[4]

Antifungal Efficacy Assessment
  • Topical Application: The antifungal agent (this compound, Terbinafine, or Itraconazole) is formulated into a topical preparation (e.g., cream, gel) and applied to the surface of the infected 3D skin equivalent.

  • Incubation: The treated models are incubated for a specified period (e.g., 48-72 hours).

  • Fungal Load Quantification (qPCR):

    • Total DNA is extracted from the 3D skin tissue.

    • Quantitative polymerase chain reaction (qPCR) is performed using primers specific to a fungal gene (e.g., internal transcribed spacer - ITS region) to quantify the amount of fungal DNA.

    • The reduction in fungal DNA in treated samples is calculated relative to untreated infected controls.

  • Histological Analysis:

    • The 3D skin tissue is fixed, embedded in paraffin, and sectioned.

    • Sections are stained with Periodic acid-Schiff (PAS) to visualize fungal elements within the epidermal layers.

    • Histological scoring is performed to assess the extent of fungal invasion, epidermal damage, and inflammation.

  • Viability Assay (CFU Counting):

    • The 3D skin tissue is homogenized in a suitable buffer.

    • Serial dilutions of the homogenate are plated on Sabouraud dextrose agar.

    • After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable fungal cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_model_prep 3D Skin Model Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Efficacy Analysis fibroblast_culture Fibroblast Culture dermal_equivalent Dermal Equivalent Preparation fibroblast_culture->dermal_equivalent keratinocyte_culture Keratinocyte Culture epidermal_seeding Epidermal Seeding keratinocyte_culture->epidermal_seeding dermal_equivalent->epidermal_seeding air_liquid_interface Air-Liquid Interface Culture epidermal_seeding->air_liquid_interface infection Dermatophyte Inoculation air_liquid_interface->infection antifungal_application Topical Antifungal Application infection->antifungal_application qPCR Fungal Load (qPCR) antifungal_application->qPCR histology Histological Analysis (PAS) antifungal_application->histology cfu Viability Assay (CFU) antifungal_application->cfu

Caption: Experimental workflow for validating antifungal efficacy in a 3D skin model.

Mechanism of Action: Azole and Allylamine Antifungals

mechanism_of_action cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents cluster_outcome Outcome Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Disrupted_membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_membrane Depletion leads to This compound This compound (Azole) This compound->Lanosterol Inhibits Itraconazole Itraconazole (Azole) Itraconazole->Lanosterol Inhibits Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene_epoxide Inhibits Fungal_cell_death Fungal Cell Death Disrupted_membrane->Fungal_cell_death

References

The Synthesis Showdown: A Cost-Effectiveness Comparison of Iodiconazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthetic accessibility and cost-effectiveness of a drug candidate are as crucial as its therapeutic efficacy. This guide provides a comparative analysis of the synthesis of Iodiconazole, a potent broad-spectrum antifungal agent, against three other widely used azole antifungals: fluconazole, itraconazole, and voriconazole. The comparison focuses on key manufacturing metrics, including synthetic routes, reaction yields, and the cost of starting materials, offering valuable insights for strategic decision-making in antifungal drug development.

Executive Summary

The cost-effectiveness of synthesizing azole antifungals is a complex interplay of factors including the length and complexity of the synthetic route, the yield of each step, and the cost of raw materials and reagents. While a precise, universally applicable cost-per-kilogram is difficult to ascertain due to proprietary manufacturing processes and fluctuating chemical prices, a comparative analysis based on publicly available scientific literature and patents reveals key differences. This compound's synthesis, while not the most complex, involves iodine-containing starting materials which can influence cost. In contrast, fluconazole benefits from a relatively straightforward and optimized synthesis. Itraconazole presents the most complex synthesis, while voriconazole's cost is significantly impacted by the need for chiral resolution.

Comparative Analysis of Synthetic Parameters

The following tables summarize the key quantitative data for the synthesis of this compound and the comparator azole antifungals. The data is compiled from various patents and research articles, and "estimated" costs are based on currently available prices for key starting materials, which are subject to change and bulk purchasing discounts.

Antifungal Agent Key Starting Materials Reported Overall Yield Number of Synthetic Steps (approx.)
This compound 4-Iodobenzaldehyde, 1H-1,2,4-triazole, 2,4-difluorobenzaldehyde80-85% (for key steps)Not explicitly detailed in commercial processes
Fluconazole 2,4-Difluorobenzaldehyde, 1H-1,2,4-triazole, Trimethylsulfoxonium iodide57-75%3-5
Itraconazole 2,4-Dichloroacetophenone, 1-Acetyl-4-(4-hydroxyphenyl)piperazine12% (convergent), >90% (crude)12-14
Voriconazole 4-Chloro-6-ethyl-5-fluoropyrimidine, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone40-94%4-6

Table 1: Comparison of Synthetic Yield and Complexity

Key Starting Material/Reagent CAS Number Estimated Price (USD/kg) Associated Antifungal(s)
4-Iodobenzaldehyde15164-44-03,800 - 4,000This compound
4-Iodobenzyl bromide16004-15-2Varies significantlyThis compound (intermediate)
2,4-Difluorobenzaldehyde1550-35-230 - 50Fluconazole, Voriconazole
Trimethylsulfoxonium iodide1774-47-6340 - 350Fluconazole
2',4'-Dichloroacetophenone2234-16-495 - 170Itraconazole
1-Acetyl-4-(4-hydroxyphenyl)piperazine67914-60-7490 - 1175Itraconazole
4-Chloro-6-ethyl-5-fluoropyrimidine137234-74-3~12,000 (indicative)Voriconazole
1H-1,2,4-triazole288-88-015 - 20All
(1R)-(-)-10-Camphorsulfonic acid35963-20-315 - 25Voriconazole (Chiral Resolution)

Table 2: Estimated Cost of Key Starting Materials and Reagents

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and process optimization. Below are representative synthetic procedures for key steps in the production of these azole antifungals, based on published literature.

Synthesis of a Key Intermediate for Fluconazole

A simplified three-step synthesis of fluconazole has been reported, which improves the overall yield and reduces cost.[1] The process involves:

  • Friedel-Crafts acylation: Reaction of m-difluorobenzene with chloroacetyl chloride to produce α-chloro-2,4-difluoroacetophenone.

  • Triazole formation: Heating formamide, hydrazine hydrate, and formic acid to obtain a crude mixture of 1,2,4-triazole.

  • Condensation: Reacting the α-chloro-2,4-difluoroacetophenone with the 1,2,4-triazole mixture in the presence of trimethylsulfoxonium iodide and potassium hydroxide to yield fluconazole. The total yield for this three-step process is reported to be in the range of 57-62%.[1]

Improved Convergent Synthesis of Itraconazole

To overcome the low yield of the original linear synthesis (1.4% over 14 steps), a more efficient 12-step convergent synthesis was developed, achieving a total yield of 12.0%.[2] This approach involves the synthesis of two key intermediates which are then coupled. This method also avoids the use of hazardous materials like methanesulfonyl chloride and expensive reagents such as palladium.[2] Another patented method focuses on improving the final condensation step, reporting a crude yield of over 90%.[3]

High-Yield Synthesis of Voriconazole

Patented processes for voriconazole synthesis focus on simplifying reaction steps and reducing costs. One such process involves a Grignard reaction followed by oxidation and subsequent reaction to yield voriconazole, with reported yields as high as 92-93.7%.[4] A significant cost factor in voriconazole production is the chiral resolution of the racemic mixture. The use of resolving agents like (1R)-(-)-10-camphorsulfonic acid is a critical step to obtain the desired (2R,3S)-enantiomer.[5]

Asymmetric Synthesis of this compound

The R- and S-isomers of this compound have been prepared via asymmetric Sharpless epoxidation. While a full commercial synthesis protocol is not publicly detailed, research indicates that the synthesis of related 1,2,4-triazole analogs can achieve yields in the range of 80-85%.[6] The synthesis of this compound derivatives with improved stability has also been explored.[7]

Visualizing the Chemistry

To better understand the processes and relationships discussed, the following diagrams were generated using Graphviz.

Azole_Signaling_Pathway Generalized Signaling Pathway of Azole Antifungals Azole Azole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion Disruption Membrane Disruption & Increased Permeability CYP51->Disruption Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component FungalGrowthInhibition Inhibition of Fungal Growth Disruption->FungalGrowthInhibition

Mechanism of Action of Azole Antifungals

Synthesis_Workflows Comparative Synthesis Workflows cluster_this compound This compound Synthesis (Simplified) cluster_Fluconazole Fluconazole Synthesis (Simplified) Iodo_Start 4-Iodobenzaldehyde Iodo_Inter1 Intermediate A Iodo_Start->Iodo_Inter1 Step 1 Iodo_Inter2 Intermediate B Iodo_Inter1->Iodo_Inter2 Step 2 This compound This compound Iodo_Inter2->this compound Final Steps Fluco_Start 2,4-Difluorobenzaldehyde Fluco_Inter α-chloro-2,4-difluoroacetophenone Fluco_Start->Fluco_Inter Step 1 Fluconazole Fluconazole Fluco_Inter->Fluconazole Step 2 Triazole_Fluco 1,2,4-triazole Triazole_Fluco->Fluconazole

Simplified Synthesis Workflows

Cost_Effectiveness_Logic Cost-Effectiveness Comparison Logic CostEffectiveness Overall Synthesis Cost-Effectiveness StartingMaterialCost Starting Material Cost StartingMaterialCost->CostEffectiveness NumSteps Number of Synthetic Steps NumSteps->CostEffectiveness OverallYield Overall Yield OverallYield->CostEffectiveness Purification Purification Complexity (e.g., Chiral Resolution) Purification->CostEffectiveness

Factors Influencing Synthesis Cost-Effectiveness

Conclusion

  • Fluconazole appears to be the most cost-effective to synthesize on a large scale due to its relatively simple, high-yielding, and well-established manufacturing process.

  • Itraconazole has the most complex synthesis, which historically made it more expensive to produce. However, newer convergent synthesis strategies have significantly improved its cost-effectiveness.

  • Voriconazole's synthesis cost is heavily influenced by the need for chiral resolution, which adds steps and reduces the overall yield of the desired enantiomer.

  • This compound's synthesis cost will be influenced by the price of iodine-containing starting materials. While the reported yields for key steps are high, the overall cost-effectiveness will depend on the efficiency and scalability of the entire commercial synthesis process, for which detailed public information is limited.

For researchers and drug developers, this comparison highlights the importance of considering not only the pharmacological profile but also the synthetic feasibility and potential manufacturing costs early in the development pipeline. Process optimization and the development of more efficient synthetic routes, as demonstrated in the case of itraconazole, can dramatically alter the economic viability of a drug candidate.

References

Safety Operating Guide

Navigating the Safe Disposal of Iodiconazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with antifungal agents such as Iodiconazole, understanding the correct disposal procedures is paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, drawing upon established best practices for handling chemical and pharmaceutical waste in a research environment.

Important Note: The following guidelines are based on general safety protocols for hazardous chemical waste and information available for similar azole-based antifungal compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to the waste disposal regulations set forth by your institution's Environmental Health and Safety (EHS) department.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

In the event of a spill, the area should be secured to prevent further spread. For liquid spills, use an inert absorbent material to contain the substance. The contaminated absorbent material and any contaminated clothing should then be collected in a sealed, labeled container for disposal as hazardous waste.[1] Solid spills should be carefully swept up to avoid dust formation and placed in a suitable, closed container for disposal.[2]

II. Waste Segregation and Containerization

Proper segregation of waste is a cornerstone of safe laboratory practice. This compound waste should be categorized and handled as follows:

  • Solid Waste: This includes unused or expired this compound powder, as well as materials contaminated with it, such as weighing paper, gloves, and paper towels. This waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. It is critical not to mix incompatible wastes in the same container.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

All waste containers must be kept securely closed when not in use and stored in a designated, well-ventilated area away from incompatible materials.[3][4]

III. Step-by-Step Disposal Procedure

  • Consult the SDS and Institutional Guidelines: Before initiating any disposal activities, thoroughly review the Safety Data Sheet for this compound and your institution's specific procedures for hazardous waste disposal.

  • Wear Appropriate PPE: Equip yourself with safety goggles, a lab coat, and chemical-resistant gloves.

  • Segregate Waste at the Source: As you generate this compound waste, immediately place it into the correct, pre-labeled waste container (solid, liquid, or sharps).

  • Label Containers Clearly: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Store Waste Properly: Store the sealed waste containers in a designated satellite accumulation area until they are ready for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup and Disposal: Follow your institution's protocol to schedule a pickup of the hazardous waste. Disposal should only be carried out by an approved waste disposal plant or hazardous waste facility.[1][2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][5] Pharmaceuticals in wastewater can have detrimental effects on aquatic ecosystems.[6][7]

Quantitative Data

Specific quantitative data regarding the environmental fate and toxicological profile of this compound were not available in the public domain at the time of this writing. For detailed information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

Methodologies for assessing the environmental risk of medicinal products are outlined in guidelines from regulatory bodies such as the European Medicines Agency.[8] These protocols typically involve studies on the substance's persistence, bioaccumulation, and toxicity to various environmental compartments.

This compound Waste Management Workflow

A This compound Waste Generated B Consult SDS and Institutional Guidelines A->B C Wear Appropriate PPE B->C D Segregate Waste C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharps H Label Container Clearly E->H F->H G->H I Store in Designated Area H->I J Schedule Waste Pickup with EHS I->J K Disposal by Approved Facility J->K

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Iodiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Iodiconazole, a novel triazole antifungal compound. The following procedures are designed to ensure the safety of all personnel working with this substance.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, including skin irritation and potential for absorption, stringent adherence to recommended Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for various handling scenarios.

Situation Required PPE Specifications and Best Practices
Routine Handling (Weighing, preparing solutions) - Double Nitrile Gloves- Lab Coat (Chemical Resistant)- Safety Glasses with Side Shields- Change gloves immediately if contaminated.- Ensure lab coat is fully buttoned.- Safety glasses must provide frontal and side protection.
High-Risk Operations (Procedures with potential for aerosolization or splashing) - Double Nitrile Gloves- Chemical Resistant Gown or Coveralls- Face Shield and Goggles- Select gloves with a long cuff.- Gown or coveralls should be disposable.- A face shield should be worn over goggles for maximum protection.
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Coveralls and Boot Covers- Full-face Respirator with appropriate cartridges- Ensure gloves have a documented high resistance to organic chemicals.- Coveralls should be disposed of as hazardous waste after use.- Respirator cartridges should be appropriate for organic vapors and particulates.

Hazard and Exposure Data

While specific toxicological data for this compound is not publicly available, data for related triazole antifungal compounds and general chemical safety principles should be followed. It is suspected that this compound may cause skin and eye irritation, and may be harmful if inhaled or absorbed through the skin. One study has shown that this compound can penetrate the skin.[1]

Hazard Category Potential Effects Precautionary Measures
Skin Contact May cause irritation and may be absorbed.Wear appropriate chemical-resistant gloves and protective clothing.
Eye Contact May cause serious eye irritation.Wear safety glasses with side shields or goggles.
Inhalation May cause respiratory tract irritation.Handle in a well-ventilated area or with local exhaust ventilation.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.

Note: This information is based on general knowledge of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available.

Experimental Protocols: Spill Response

In the event of an this compound spill, immediate and correct action is crucial to prevent exposure and contamination.

1. Evacuation and Notification:

  • Immediately alert others in the vicinity and evacuate the area.
  • Notify the laboratory supervisor and the institutional safety office.

2. Secure the Area:

  • Restrict access to the spill area.
  • If the spill is volatile or produces dust, shut down any ignition sources.

3. Don Appropriate PPE:

  • Refer to the "Spill Cleanup" section in the PPE table above.

4. Containment and Cleanup:

  • For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill.
  • For solid spills, carefully cover the spill with a damp cloth or absorbent pads to avoid raising dust.
  • Gently sweep the material into a designated hazardous waste container.

5. Decontamination:

  • Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by a 70% ethanol solution), working from the outer edge of the spill towards the center.
  • All materials used for cleanup must be disposed of as hazardous waste.

6. Post-Cleanup:

  • Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
  • Wash hands and any exposed skin thoroughly with soap and water.
  • Complete a spill report as per institutional guidelines.

Logical Workflow for this compound Spill Management

The following diagram outlines the decision-making and procedural flow for effectively managing an this compound spill.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Action Action cluster_Post_Action Post-Action Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Notify Notify Supervisor & Safety Office Alert->Notify Assess Assess Spill Hazard (Size, Location, Physical State) Notify->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Proceed with Caution Contain Contain & Clean Up Spill Don_PPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Safely Remove & Dispose of PPE Dispose_Waste->Doff_PPE Personal_Hygiene Wash Hands & Exposed Skin Doff_PPE->Personal_Hygiene Report Complete Spill Report Personal_Hygiene->Report

Caption: Workflow for this compound Spill Response.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, bench paper) Labeled, sealed, and puncture-resistant hazardous waste container.Segregate from other laboratory waste. Arrange for pickup by the institutional hazardous waste management service.
Liquid Waste (e.g., unused solutions) Labeled, sealed, and chemically compatible hazardous waste container.Do not pour down the drain. Store in a secondary containment vessel. Arrange for pickup by the institutional hazardous waste management service.
Sharps (e.g., contaminated needles, Pasteur pipettes) Labeled, puncture-proof sharps container designated for hazardous chemical waste.Do not recap needles. Place directly into the sharps container immediately after use.

Adherence to these guidelines is paramount for maintaining a safe laboratory environment when working with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodiconazole
Reactant of Route 2
Reactant of Route 2
Iodiconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.